molecular formula C9H7ClO B151971 4-Chlorocinnamaldehyde CAS No. 49678-02-6

4-Chlorocinnamaldehyde

Cat. No.: B151971
CAS No.: 49678-02-6
M. Wt: 166.6 g/mol
InChI Key: HONRSHHPFBMLBT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRSHHPFBMLBT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-02-6
Record name 4-CHLOROCINNAMALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorocinnamaldehyde: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocinnamaldehyde, a halogenated aromatic aldehyde, has garnered significant interest in the scientific community for its diverse biological activities, particularly its potent antimicrobial and quorum sensing inhibitory properties. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological mechanisms of this compound. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an elucidation of its impact on bacterial signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and microbial pathogenesis.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as a pale yellow crystalline substance.[1][2] It possesses a characteristic aromatic odor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₉H₇ClO[3][4]
Molecular Weight 166.60 g/mol [3][4]
Melting Point 57-63 °C[3]
Boiling Point 155-160 °C at 14 Torr[5]
Density 1.192 g/cm³ (predicted)[5]
Appearance Pale yellow solid[1][2]
Solubility Soluble in ethanol, DMSO, and other organic solvents. Sparingly soluble in water.[6]

Table 1: Physicochemical Properties of this compound

Structural Information

The chemical structure of this compound features a 4-chlorophenyl group attached to an α,β-unsaturated aldehyde moiety. The trans or (E)-isomer is the more stable and commonly encountered form.

IdentifierValueReferences
IUPAC Name (E)-3-(4-Chlorophenyl)prop-2-enal[3]
SMILES Clc1ccc(\C=C\C=O)cc1[3][4]
InChI Key HONRSHHPFBMLBT-OWOJBTEDSA-N[3][4]
CAS Number 49678-02-6[3]

Table 2: Structural and Registry Information for this compound

Experimental Protocols

Synthesis: Aldol Condensation

This compound can be synthesized via a Claisen-Schmidt (a type of aldol) condensation reaction between 4-chlorobenzaldehyde and acetaldehyde in the presence of a base catalyst.[6][7][8]

Materials:

  • 4-Chlorobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Mortar and pestle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a mortar, combine one molar equivalent of 4-chlorobenzaldehyde and one molar equivalent of solid sodium hydroxide.

  • Grind the mixture thoroughly with a pestle for approximately 5-10 minutes.

  • Slowly add one molar equivalent of acetaldehyde to the mixture while continuing to grind. The reaction is exothermic.

  • Continue grinding for an additional 15-20 minutes. The mixture will become a paste and may solidify.

  • Add a small amount of ethanol to the reaction mixture and stir to form a slurry.

  • Pour the slurry into a beaker of cold water and stir vigorously.

  • Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

  • Collect the precipitated crude this compound by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining salts.

  • The crude product can then be purified by recrystallization.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[9][10][11]

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Heating apparatus (hot plate with a water bath)

  • Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating in a water bath may be necessary.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.7 ppm, doublet), the vinylic protons (between 6.5 and 7.8 ppm, showing coupling), and the aromatic protons on the chlorophenyl ring (as two doublets in the aromatic region, typically between 7.4 and 7.8 ppm).[12]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield end (around 193 ppm). Other characteristic peaks will be observed for the vinylic carbons and the aromatic carbons.[13][14]

The FTIR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.[15][16]

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C=C stretch (alkene): A medium absorption band around 1600-1640 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H stretch (aromatic and vinyl): Bands above 3000 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound.[17][18][19] The mass spectrum will show a molecular ion peak (M⁺) at m/z 166 and an M+2 peak at m/z 168 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably as an inhibitor of bacterial quorum sensing (QS).[20] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By interfering with QS, this compound can attenuate bacterial virulence and biofilm formation without exerting bactericidal pressure, which may reduce the development of resistance.[21][22]

Inhibition of Quorum Sensing in Vibrio Species

Research has shown that this compound and other cinnamaldehyde derivatives can inhibit quorum sensing in Vibrio species, such as the marine bacterium Vibrio harveyi.[21][23] The primary target of this inhibition is the master transcriptional regulator, LuxR.[21][24]

At high cell density, the binding of autoinducers to their cognate receptors switches the kinase activity to phosphatase activity. This leads to the dephosphorylation of LuxO, inactivation of Qrr sRNA expression, and consequently, the stabilization of LuxR mRNA. The resulting increase in LuxR protein levels activates the expression of genes responsible for bioluminescence, biofilm formation, and virulence.[20][26]

This compound is proposed to interfere with this pathway by directly interacting with the LuxR protein, thereby decreasing its ability to bind to target DNA promoters.[21][24] This prevents the activation of quorum-sensing-regulated genes, even at high cell densities.

quorum_sensing_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AI_1 AI-1 LuxN LuxN AI_1->LuxN Binds AI_2 AI-2 LuxQ LuxQ AI_2->LuxQ Binds CAI_1 CAI-1 CqsS CqsS CAI_1->CqsS Binds LuxU LuxU LuxN->LuxU Phosphatase (High Cell Density) LuxN->LuxU Kinase (Low Cell Density) LuxQ->LuxU Phosphatase (High Cell Density) LuxQ->LuxU Kinase (Low Cell Density) CqsS->LuxU Phosphatase (High Cell Density) CqsS->LuxU Kinase (Low Cell Density) LuxO LuxO LuxU->LuxO Phosphorylates LuxO_P LuxO-P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Transcription LuxR_mRNA luxR mRNA Qrr_sRNAs->LuxR_mRNA Destabilizes with Hfq Hfq Hfq Hfq->LuxR_mRNA LuxR_protein LuxR Protein LuxR_mRNA->LuxR_protein Translation QS_genes Quorum Sensing Genes (Bioluminescence, Biofilm, Virulence) LuxR_protein->QS_genes Activates Transcription 4_CCA This compound 4_CCA->LuxR_protein Inhibits DNA Binding

Caption: Quorum sensing inhibition by this compound in Vibrio harveyi.

Experimental Workflow for Quorum Sensing Inhibition Assay

A common method to assess the quorum sensing inhibitory activity of a compound is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment called violacein, a process regulated by quorum sensing.[27][28] Inhibition of pigment production without inhibiting bacterial growth indicates quorum sensing inhibition.

QS_inhibition_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prepare_reporter Prepare overnight culture of C. violaceum reporter strain inoculate_plates Inoculate fresh growth medium with reporter strain prepare_reporter->inoculate_plates prepare_compound Prepare serial dilutions of This compound in DMSO add_compound Add different concentrations of This compound to wells prepare_compound->add_compound inoculate_plates->add_compound incubate Incubate plates at an appropriate temperature (e.g., 30°C) for 24-48 hours add_compound->incubate measure_growth Measure bacterial growth (OD600) incubate->measure_growth quantify_pigment Extract and quantify violacein pigment (e.g., by measuring absorbance at 585 nm) incubate->quantify_pigment determine_inhibition Calculate the percentage of violacein inhibition measure_growth->determine_inhibition quantify_pigment->determine_inhibition

Caption: Experimental workflow for assessing quorum sensing inhibition.

Conclusion

This compound is a compound with well-defined chemical properties and a structure that lends itself to potent biological activity. Its ability to inhibit bacterial quorum sensing by targeting the master regulator LuxR presents a promising avenue for the development of novel anti-virulence agents. The detailed experimental protocols and the elucidation of its mechanism of action provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing its efficacy, evaluating its in vivo activity, and exploring its potential in combination therapies to combat bacterial infections.

References

The Biological Activity of 4-Chlorocinnamaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties. Structural modification of this natural scaffold has given rise to a plethora of derivatives with enhanced and often novel biological activities. Among these, 4-chlorocinnamaldehyde and its related compounds have emerged as a promising class of molecules with significant potential in antimicrobial, anticancer, and anti-inflammatory applications. The introduction of a chlorine atom at the para-position of the phenyl ring often enhances the electrophilicity of the α,β-unsaturated aldehyde system, a key feature for its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Antimicrobial Activity

This compound and its derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and related derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundVibrio parahaemolyticus50[1]
This compoundVibrio harveyi50[1]
This compoundCandida albicans DAY18550-100[2]
4-BromocinnamaldehydeVibrio parahaemolyticus50[1]
4-NitrocinnamaldehydeVibrio parahaemolyticus50[1]
trans-CinnamaldehydeVibrio parahaemolyticus200[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde Derivatives against various pathogens.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against several cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values of cinnamaldehyde derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Bromoethyl chalcone (cinnamaldehyde derivative)DU145 (Prostate Cancer)8.719 ± 1.8[3]
Bromoethyl chalcone (cinnamaldehyde derivative)SKBR-3 (Breast Cancer)7.689 ± 2.8[3]
Bromoethyl chalcone (cinnamaldehyde derivative)HEPG2 (Liver Cancer)9.380 ± 1.6[3]
para-Methyl benzyl chalcone (cinnamaldehyde derivative)SKBR-3 (Breast Cancer)7.871 ± 2.1[3]
2,3-Dichloro benzyl chalcone (cinnamaldehyde derivative)HEPG2 (Liver Cancer)9.190 ± 0.6[3]
CinnamaldehydeHEK-293 (Normal Human Kidney)20.572 ± 1.0[3]
CinnamaldehydeDU145 (Prostate Cancer)22.354 ± 1.6[3]
CinnamaldehydeSKBR-3 (Breast Cancer)13.901 ± 1.6[3]
CinnamaldehydeHEPG2 (Liver Cancer)21.840 ± 1.0[3]
Doxorubicin (Control)DU145 (Prostate Cancer)0.45 ± 0.52[3]
Doxorubicin (Control)SKBR-3 (Breast Cancer)0.7 ± 0.56[3]
Doxorubicin (Control)HEPG2 (Liver Cancer)2.5 ± 1.42[3]

Table 2: IC50 values of cinnamaldehyde-chalcone derivatives against various cancer cell lines.

Anti-inflammatory Activity

Cinnamaldehyde derivatives have also been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines. A cinnamaldehyde derivative, 5e, significantly inhibited nitric oxide production in LPS-induced macrophages with an IC50 of 6.4 µM, which was more potent than the control, resveratrol (IC50: 26.4 µM)[4]. This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β[4].

Experimental Protocols

Synthesis of this compound Derivatives: A General Workflow

The synthesis of this compound derivatives often involves a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and an appropriate aldehyde or ketone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Condensation Claisen-Schmidt Condensation 4-Chlorobenzaldehyde->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Workup Reaction Quenching & Extraction Condensation->Workup Base Catalyst (e.g., NaOH) Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in 5 mL of saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample.

  • Plate Coating:

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add the samples (e.g., cell culture supernatants) and a series of known concentrations of the cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition and Measurement:

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathways

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in cancer cells, promoting proliferation and survival. Cinnamaldehyde derivatives have been shown to inhibit this pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription 4_Chlorocinnamaldehyde This compound Derivatives 4_Chlorocinnamaldehyde->STAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Inhibition of Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Cinnamaldehyde derivatives can suppress the activation of this pathway.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activation 4_Chlorocinnamaldehyde This compound Derivatives 4_Chlorocinnamaldehyde->Akt Inhibition of Phosphorylation

References

Spectroscopic Profile of 4-Chlorocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocinnamaldehyde (C₉H₇ClO), a compound of interest in various research and development sectors. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.69d7.61H-CHO
7.51d8.62HAr-H
7.46d16.01HAr-CH=
7.42d8.62HAr-H
6.72dd16.0, 7.61H=CH-CHO

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
193.5C=O (Aldehyde)
152.5Ar-CH=
137.4Ar-C (quaternary)
132.8Ar-C (quaternary)
129.8Ar-CH
129.5Ar-CH
128.9=CH-CHO

Solvent: CDCl₃, Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3061WeakC-H stretch (Aromatic)
2821, 2744WeakC-H stretch (Aldehyde)
1684StrongC=O stretch (Aldehyde, conjugated)
1625MediumC=C stretch (Alkenyl)
1588, 1489MediumC=C stretch (Aromatic)
1091StrongC-Cl stretch
975Strong=C-H bend (trans-alkene)
823StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
166100[M]⁺ (³⁵Cl)
16832[M+2]⁺ (³⁷Cl)
16550[M-H]⁺
13780[M-CHO]⁺
10245[C₈H₆]⁺
7530[C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural details IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Potential Therapeutic Applications of 4-Chlorocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is emerging as a compound of significant interest in the field of pharmacology. As a member of the cinnamaldehyde analogue family, it shares a structural scaffold known for a wide array of biological activities. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound, with a focus on its antimicrobial, anthelmintic, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further investigation and drug development efforts.

Core Therapeutic Areas and Quantitative Data

The therapeutic potential of this compound has been explored in several key areas. The following tables summarize the available quantitative data for its biological activities.

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainAssay TypeMetricValueReference
Candida albicansFluconazole-ResistantBroth MicrodilutionMIC25 µg/mL[1]
Vibrio parahaemolyticus-Broth MicrodilutionMIC50 µg/mL
Vibrio harveyi-Broth MicrodilutionMIC50 µg/mL

MIC: Minimum Inhibitory Concentration

Table 2: Anthelmintic Activity of this compound
OrganismAssay TypeMetricConcentrationEffectReference
Caenorhabditis elegansMotility Assay-20 µg/mL100% Killing[2]
Table 3: Comparative Anticancer Activity of Cinnamaldehyde Derivatives (IC50 Values)
Cell LineCompoundIC50 (µM)Reference
Human Hepatoma (PLC/PRF/5)Cinnamaldehyde~40 µM (qualitative)
Human Breast Cancer (MCF-7)Cinnamaldehyde58 µg/mL (24h), 140 µg/mL (48h)[3]
Human Breast Cancer (MDA-MB-231)Cinnamaldehyde16.9 µg/mL (24h), 12.23 µg/mL (48h)[3]
Human Colon Cancer (HCT 116)Cinnamaldehyde- (cytotoxicity at 0.4 µg/mL)[3]
Human Glioblastoma (U87MG)Cinnamaldehyde11.6 µg/mL[4]

Note: Specific IC50 values for this compound against cancer cell lines are not yet prominently available in the reviewed literature. The data for cinnamaldehyde is provided for comparative purposes.

Table 4: Comparative Anti-inflammatory Activity of Cinnamaldehyde Derivatives
AssayCell LineCompoundMetricValueReference
Nitric Oxide ProductionRAW 264.72'-HydroxycinnamaldehydeIC508 µM[4]
NF-κB Transcriptional ActivityRAW 264.72'-HydroxycinnamaldehydeIC5022 µM[4]

Note: Specific IC50 values for this compound's anti-inflammatory activity are not yet prominently available in the reviewed literature. Data for a related derivative is provided for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the evaluation of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth within the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[5]

Anthelmintic Activity Assay: C. elegans Motility Assay

This protocol assesses the nematicidal activity of a compound using the model organism Caenorhabditis elegans.[6][7]

Materials:

  • C. elegans culture (synchronized to a specific life stage, e.g., L4 larvae or young adults)

  • Test compound (this compound)

  • M9 buffer or S medium

  • E. coli OP50 (food source)

  • 96-well plates

  • Automated motility tracking system or microscope for manual observation

Procedure:

  • Worm Preparation: Synchronize C. elegans to the desired life stage. Wash the worms to remove bacteria and resuspend them in the assay medium.

  • Compound Preparation: Prepare dilutions of this compound in the assay medium.

  • Assay Setup: Dispense the worm suspension into the wells of a 96-well plate. Add the compound dilutions to the respective wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate at a standard temperature for C. elegans (e.g., 20°C).

  • Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), assess the motility of the worms. This can be done using an automated system that tracks movement or by manual counting of motile versus non-motile worms under a microscope.

  • Data Analysis: Calculate the percentage of non-motile or dead worms at each compound concentration compared to the control. The concentration that results in 100% killing or a specific level of motility reduction (e.g., LC50) is determined.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[11][12]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 96-well plate. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent A and then Griess reagent B to the supernatant. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

Cinnamaldehyde and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. While specific studies on this compound are ongoing, the following pathways are likely targets based on existing research on related compounds.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of NF-κB.[13] This is a probable mechanism for the anti-inflammatory effects of this compound.

MAPK_Pathway cluster_mapk MAPK Cascade This compound This compound Stress Signals Stress Signals This compound->Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylates Apoptosis Apoptosis MAPK (p38, JNK, ERK)->Apoptosis induces Experimental_Workflow cluster_workflow Workflow A Cell Culture and Treatment (with this compound) B Protein Extraction (Cytoplasmic and Nuclear) A->B D Reporter Gene Assay (e.g., NF-κB Luciferase) A->D C Western Blotting (for key signaling proteins) B->C E Data Analysis and Pathway Elucidation C->E D->E

References

An In-depth Technical Guide to 4-Chlorocinnamaldehyde (CAS Number: 49678-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, with the CAS number 49678-02-6, is a halogenated aromatic aldehyde that has garnered significant interest in the scientific community. As a derivative of cinnamaldehyde, the primary constituent of cinnamon, it shares a similar structural backbone but exhibits distinct chemical and biological properties due to the presence of a chlorine atom on the phenyl ring. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications, with a particular emphasis on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as white to light yellow crystalline needles.[1] Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₉H₇ClO[2]
Molecular Weight 166.60 g/mol [2]
Appearance White to off-white crystalline needles[1]
Melting Point 57-63 °C[2][3]
Boiling Point 115 °C at 2 Torr[3]
Density 1.192 ± 0.06 g/cm³ (Predicted)[3]
IUPAC Name (2E)-3-(4-chlorophenyl)prop-2-enal
InChI Key HONRSHHPFBMLBT-OWOJBTEDSA-N[3]
SMILES O=C\C=C\c1ccc(Cl)cc1

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. Based on the analysis of structurally similar compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
~9.7dAldehydic proton (-CHO)
~7.5-7.6mAromatic protons
~7.4dAromatic protons
~6.7ddVinylic proton (α to C=O)
~7.4dVinylic proton (β to C=O)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~193Aldehydic carbon (C=O)
~152Vinylic carbon (β to C=O)
~137Aromatic carbon (C-Cl)
~133Aromatic carbon (C-C=C)
~130Aromatic carbons
~129Aromatic carbons
~128Vinylic carbon (α to C=O)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2850, ~2750Aldehydic C-H stretch
~1685C=O stretch (conjugated aldehyde)
~1625C=C stretch (alkene)
~1590, ~1480C=C stretch (aromatic)
~1100C-Cl stretch
~830p-substituted benzene C-H bend
Mass Spectrometry (MS) (Predicted)
m/zInterpretation
166/168Molecular ion peak (M⁺, due to ³⁵Cl and ³⁷Cl isotopes)
165/167[M-H]⁺
137/139[M-CHO]⁺
102[C₈H₆]⁺
77[C₆H₅]⁺

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic development.

Antibacterial and Antibiofilm Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens.

Bacterial StrainMIC (µg/mL)Reference(s)
Uropathogenic Escherichia coli (UPEC)200
Staphylococcus aureus>400
Vibrio parahaemolyticus50
Acinetobacter baumannii ATCC 19606128

The proposed antibacterial mechanism of action for cinnamaldehyde and its derivatives involves the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular components. Additionally, it has been suggested that these compounds can inhibit cell division.

Furthermore, this compound has been shown to be a potent inhibitor of biofilm formation, a key virulence factor in many chronic infections.

Tyrosinase Inhibition
Effects on Cardiomyocytes

Initial reports suggested that this compound may induce apoptosis in rat cardiomyocytes.[4] However, more recent and comprehensive studies on the parent compound, cinnamaldehyde, indicate a protective role against apoptosis in cardiomyocytes, particularly in the context of ischemia-reperfusion injury. Cinnamaldehyde has been shown to activate the Nrf2 signaling pathway, which upregulates antioxidant defenses and protects cardiac cells from oxidative stress-induced damage.[4] A synthetic derivative, α-bromo-4-chlorocinnamaldehyde, has also demonstrated therapeutic effects in a model of viral myocarditis by inhibiting inflammatory signaling pathways, such as NF-κB, rather than inducing apoptosis.[5]

Given this evidence, it is plausible that this compound's primary effect on cardiomyocytes is protective, mediated through the activation of antioxidant response pathways.

The following diagram illustrates the likely signaling pathway through which cinnamaldehyde and its derivatives exert their cardioprotective effects.

Cardioprotective Signaling Pathway of Cinnamaldehyde Derivatives CCA This compound Nrf2_Keap1 Nrf2-Keap1 Complex CCA->Nrf2_Keap1 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Oxidative stress Apoptosis Apoptosis ROS->Apoptosis Induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates transcription of Antioxidant_Genes->ROS Reduces Cell_Survival Cardiomyocyte Survival Antioxidant_Genes->Cell_Survival Cell_Survival->Apoptosis Inhibits

Caption: Proposed cardioprotective signaling pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • A solution of 4-chlorobenzaldehyde in ethanol is added to the cooled NaOH solution with stirring.

  • Acetaldehyde is then added dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • The reaction is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then poured into cold water and neutralized with a dilute acid (e.g., HCl).

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis Workflow Start Start Reactants 4-Chlorobenzaldehyde + Acetaldehyde Start->Reactants Reaction Claisen-Schmidt Condensation (NaOH, Ethanol/Water) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product End End Product->End

Caption: General workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be determined using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

  • The plates are incubated at the optimal temperature for the growth of the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, which can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development

The diverse biological activities of this compound make it an interesting scaffold for drug development.

  • Antibacterial Drug Discovery: Its efficacy against a range of bacteria, including those prone to biofilm formation, suggests its potential as a lead compound for the development of new antimicrobial agents to combat antibiotic resistance.

  • Cardioprotective Agents: The likely protective effects on cardiomyocytes through the activation of the Nrf2 pathway open avenues for its investigation as a therapeutic agent for conditions involving oxidative stress in the heart, such as ischemia-reperfusion injury.

  • Dermatological Applications: Its reported tyrosinase inhibitory activity, although not yet quantified with a specific IC₅₀, suggests potential for its use in topical formulations for hyperpigmentation disorders.

Conclusion

This compound (CAS 49678-02-6) is a versatile compound with a well-defined chemical profile and a spectrum of promising biological activities. Its antibacterial, antibiofilm, and potential cardioprotective and tyrosinase inhibitory properties make it a valuable subject for further research and development. This technical guide has summarized the key data and experimental approaches related to this compound, providing a solid foundation for scientists and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

References

In Silico Docking of 4-Chlorocinnamaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, has garnered interest in the scientific community for its potential therapeutic applications, including its antimicrobial and anticancer properties. In silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules like this compound with specific protein targets. This guide provides an in-depth overview of the methodologies, potential protein targets, and associated signaling pathways relevant to the in silico analysis of this compound, supported by available data on its parent compound and other derivatives. While direct and extensive in silico studies on this compound are limited, the data presented herein for cinnamaldehyde and its analogues offer valuable predictive insights into its mechanism of action.

Potential Therapeutic Applications and Target Proteins

This compound has demonstrated significant biological activity, particularly in the realms of microbiology and oncology.

Antimicrobial and Antivirulence Activity: this compound has shown notable efficacy against various pathogens. It exhibits significant inhibitory effects on biofilm formation in Vibrio parahaemolyticus[1]. Furthermore, it has displayed antibacterial activity against Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL[2]. The proposed mechanism of action involves the disruption of bacterial motility and interference with quorum-sensing regulation, potentially through interaction with receptors like LuxR[1].

Anticancer Potential: While direct in silico studies on this compound's anticancer activity are not extensively available, research on cinnamaldehyde and its derivatives suggests potential interactions with cancer-related proteins. A study on cinnamaldehyde-chalcone derivatives identified a compound with a high binding affinity for succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain, which is implicated in cancer cell metabolism[3]. Furthermore, in silico analysis of cinnamaldehyde has identified several potential protein targets associated with cancer pathways, including STAT3, EGFR, ESR1, SRC, PTGS2, NFKB1, MMP9, ERBB2, CCND1, and TLR4[4].

Experimental Protocols for In Silico Docking

A generalized workflow for performing in silico docking studies of this compound with a target protein is outlined below. This protocol is based on commonly used methodologies and software in the field.

Ligand and Protein Preparation

Ligand Preparation:

  • The 3D structure of this compound can be obtained from chemical databases such as PubChem.

  • The ligand structure is then optimized to its lowest energy conformation using software like Marvin Sketch or Avogadro.

  • The optimized structure is saved in a suitable format (e.g., .pdb or .mol2) for docking.

Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

  • Partial atomic charges, such as Kollman charges, are assigned to the protein atoms. This preparation can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

Molecular Docking Procedure

Binding Site Prediction and Grid Generation:

  • The active site of the protein is identified. This can be based on the location of a co-crystallized native ligand or predicted using binding site identification software.

  • A grid box is generated around the active site to define the search space for the docking algorithm. The size and coordinates of the grid box are crucial parameters that need to be carefully set.

Docking Execution:

  • Molecular docking is performed using software such as AutoDock, AutoDock Vina, or PyRx[4][5].

  • The docking algorithm, often a genetic algorithm, explores various conformations and orientations of the ligand within the defined grid box.

  • The algorithm calculates the binding energy for each pose, and the results are ranked based on these scores.

Analysis of Docking Results
  • The docking results provide the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top-ranked poses. A more negative binding energy indicates a stronger predicted binding affinity[6].

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Quantitative Data from In Silico Studies

The following tables summarize the available quantitative data from in silico docking studies of cinnamaldehyde and its derivatives with various target proteins. This data can be used as a predictive reference for the potential interactions of this compound.

Table 1: Antibacterial Activity of this compound

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundAcinetobacter baumannii ATCC 19606128 µg/mL[2]

Table 2: Predicted Binding Affinities of Cinnamaldehyde with Cancer-Related Proteins

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Inhibition Constant (µM)Reference
STAT36NUQCinnamaldehyde-3.2541.5[4]
EGFR1M17Cinnamaldehyde-4.38-[4]
MMP91GKCCinnamaldehyde-5.7558.75[4]

Table 3: Predicted Binding Affinities of Cinnamaldehyde with Inflammation-Related Proteins

Target ProteinBinding Energy (kcal/mol)Reference
C5aR1-4.8[7]
TLR4-4.6[7]
RELA--
PTGS2--

Table 4: Predicted Binding Affinity of a Cinnamaldehyde-Chalcone Derivative

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Bromoethane chalcone derivative of cinnamaldehyde (5n)Succinate Dehydrogenase (SDH)6VAX-12.93.44 x 10-10 µM[3]

Signaling Pathways and Molecular Interactions

The biological effects of this compound are likely mediated through its interaction with key signaling pathways. Based on studies of cinnamaldehyde and its derivatives, the following pathways are of significant interest.

Antibacterial and Antivirulence Signaling

The antibacterial activity of this compound is potentially linked to the disruption of bacterial communication and virulence.

G cluster_bacterium Bacterial Cell This compound This compound LuxR_type_receptor Quorum Sensing Receptor (e.g., LuxR) This compound->LuxR_type_receptor Inhibition Motility_proteins Flagellar/Motility Proteins This compound->Motility_proteins Inhibition Biofilm_formation Biofilm Formation LuxR_type_receptor->Biofilm_formation Downregulation Virulence_factors Virulence Factor Expression LuxR_type_receptor->Virulence_factors Downregulation Motility_proteins->Biofilm_formation Reduced Adhesion

Figure 1. Proposed mechanism of antibacterial action of this compound.

Anticancer Signaling Pathways

In the context of cancer, cinnamaldehyde and its derivatives are thought to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

G cluster_cell Cancer Cell Cinnamaldehyde_Derivative This compound (Predicted) PI3K PI3K Cinnamaldehyde_Derivative->PI3K Inhibition NF_kB NF-κB Cinnamaldehyde_Derivative->NF_kB Inhibition STAT3 STAT3 Cinnamaldehyde_Derivative->STAT3 Inhibition MMP9 MMP9 Cinnamaldehyde_Derivative->MMP9 Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation NF_kB->Proliferation NF_kB->Survival STAT3->Proliferation Metastasis Metastasis MMP9->Metastasis

Figure 2. Potential anticancer signaling pathways targeted by this compound.

Conclusion and Future Directions

The in silico docking studies on cinnamaldehyde and its derivatives provide a strong rationale for investigating this compound as a potential therapeutic agent. The available data suggest that it may act through the inhibition of key proteins involved in bacterial virulence and cancer progression. Future research should focus on conducting dedicated in silico docking and molecular dynamics simulations of this compound with the identified target proteins to elucidate its precise binding modes and affinities. These computational predictions will be invaluable for guiding subsequent in vitro and in vivo studies to validate its therapeutic potential and mechanism of action. This integrated approach will accelerate the drug discovery and development process for this promising compound.

References

Predicted ADMET Properties of 4-Chlorocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a halogenated aromatic aldehyde, presents a chemical scaffold of interest in various research domains, including medicinal chemistry. Understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for evaluating its potential as a therapeutic agent or for assessing its toxicological risk. Early-stage ADMET profiling, through a combination of in silico and in vitro methods, is an indispensable component of modern drug discovery and chemical safety assessment, enabling a "fail early, fail cheap" paradigm.[1] This technical guide provides an in-depth overview of the predicted ADMET properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its molecular weight and lipophilicity, are foundational to its ADMET profile. These parameters can be readily calculated or predicted and offer initial insights into the molecule's drug-like characteristics.

PropertyPredicted/Calculated ValueSignificance in ADMET
Molecular FormulaC₉H₇ClO[2]Influences diffusion and overall size.
Molecular Weight166.60 g/mol [2]Affects oral bioavailability and diffusion. Generally, values <500 Da are preferred for oral drugs (Lipinski's Rule of Five).[3]
FormSolid[2]Impacts formulation and dissolution.
Melting Point57-63 °C[2]Related to solubility and crystal lattice energy.
InChI KeyHONRSHHPFBMLBT-OWOJBTEDSA-N[2]Unique identifier for the chemical structure.
SMILESClc1ccc(\C=C\C=O)cc1[2]A linear representation of the molecular structure.

Predicted ADMET Profile of this compound

The following sections detail the predicted ADMET properties of this compound based on computational models and established principles in drug metabolism and pharmacokinetics. In silico tools leverage vast datasets of chemical structures and their corresponding experimental data to build predictive models for various ADMET endpoints.[4][5][6][7][8]

Absorption

Absorption pertains to the processes by which a compound enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

ParameterPredicted OutcomeRationale & Significance
Human Intestinal Absorption (HIA) Likely HighThe relatively low molecular weight and moderate lipophilicity of this compound suggest good potential for passive diffusion across the intestinal membrane.
Caco-2 Permeability Moderate to HighCaco-2 cell monolayers are a standard in vitro model for predicting intestinal permeability.[1] Compounds with good permeability in this assay are more likely to be well-absorbed in vivo.
P-glycoprotein (P-gp) Substrate/Inhibitor Prediction NeededP-gp is an efflux transporter that can limit the absorption of its substrates. In silico models can predict the likelihood of a compound being a P-gp substrate or inhibitor, which is crucial for understanding potential drug-drug interactions and absorption limitations.
Blood-Brain Barrier (BBB) Penetration PossibleThe ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS) and is a key safety consideration for non-CNS drugs. Predictions are based on factors like lipophilicity, molecular weight, and polar surface area.
Distribution

Distribution describes the reversible transfer of a compound from the systemic circulation into various tissues and organs.

ParameterPredicted OutcomeRationale & Significance
Plasma Protein Binding (PPB) Moderate to HighMany drugs bind to plasma proteins like albumin. The extent of binding influences the free (unbound) concentration of the drug, which is the pharmacologically active portion. Highly bound drugs may have a lower apparent volume of distribution and a longer half-life.
Volume of Distribution (Vd) ModerateVd is a theoretical volume that represents the extent of a drug's distribution in the body. A moderate Vd suggests that the compound distributes into tissues but does not accumulate extensively in any specific compartment.
Metabolism

Metabolism involves the enzymatic conversion of a compound into its metabolites, primarily in the liver. This process is crucial for detoxification and elimination.

ParameterPredicted OutcomeRationale & Significance
Cytochrome P450 (CYP) Metabolism Likely SubstrateThe chemical structure of this compound suggests it is susceptible to metabolism by CYP enzymes, which are major players in drug metabolism.[9][10] Common metabolic pathways for aldehydes include oxidation to carboxylic acids and reduction to alcohols. The aromatic ring is also a potential site for hydroxylation.
CYP Isoform Involvement Prediction NeededIdentifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for metabolism is vital for predicting drug-drug interactions.[11][12]
CYP Inhibition PossibleMany compounds can inhibit CYP enzymes, leading to altered metabolism of co-administered drugs and potential toxicity.[9][12][13] In silico models can predict the inhibitory potential against various CYP isoforms.
Metabolic Stability Low to ModerateThe presence of an aldehyde group suggests that this compound may be readily metabolized, leading to a shorter half-life. Metabolic stability assays in liver microsomes or hepatocytes are used to determine the intrinsic clearance of a compound.[14][15]
Excretion

Excretion is the process by which a compound and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).

ParameterPredicted OutcomeRationale & Significance
Primary Route of Excretion Renal and BiliaryFollowing metabolism to more polar metabolites, excretion is likely to occur via both renal and biliary routes.
Clearance (CL) Moderate to HighClearance is a measure of the efficiency of drug removal from the body. Given the potential for significant metabolism, a moderate to high clearance rate is anticipated.
Toxicity

Toxicity assessment aims to identify potential adverse effects of a compound.

ParameterPredicted OutcomeRationale & Significance
hERG Inhibition Low to Moderate RiskThe human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[16][17] Inhibition of this channel can lead to life-threatening arrhythmias.[16][18] In silico models can predict the potential for hERG blockade based on structural features.
Ames Mutagenicity Potential for ReactivityAldehydes can be reactive functional groups with the potential to interact with biological macromolecules, including DNA. Therefore, a potential for mutagenicity should be investigated. The Ames test is a standard assay for assessing mutagenicity.
Hepatotoxicity Prediction NeededDrug-induced liver injury (DILI) is a significant safety concern. In silico models can predict the potential for hepatotoxicity based on structural alerts and physicochemical properties.
Skin Sensitization WarningThe compound is classified as a skin sensitizer.[2]
Eye and Skin Irritation WarningThe compound is classified as causing eye and skin irritation.[2]

Experimental Protocols

Detailed below are standardized in vitro protocols for the experimental determination of key ADMET properties.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[14][15]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved human liver microsomes or hepatocytes on ice.

    • Prepare the incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare the NADPH-regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • In a 96-well plate, add the incubation buffer, liver microsomes/hepatocytes, and the test compound at a final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[14]

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[19]

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14][20][21]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) mix Combine Reagents in Plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge Plate quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for In Vitro Metabolic Stability Assay.
Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms.[9][13]

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound at various concentrations.

    • Use human liver microsomes or recombinant CYP isoforms.

    • Prepare isoform-specific probe substrates and their corresponding metabolites for quantification.

    • Prepare the NADPH-regenerating system.

  • Incubation:

    • Incubate the CYP enzyme source, a specific probe substrate, and the test compound (or vehicle control) at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Reaction Termination:

    • After a defined incubation period, stop the reaction with a quenching solution.

  • Analysis:

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.[9]

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[9][12]

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Test Compound, CYP Enzyme, Probe Substrate, NADPH) incubate Incubate at 37°C (Enzyme + Substrate + Compound) prep_reagents->incubate start_reaction Initiate with NADPH incubate->start_reaction terminate Stop Reaction (Quenching Solution) start_reaction->terminate analyze Quantify Metabolite (LC-MS/MS) terminate->analyze calculate_ic50 Calculate IC₅₀ Value analyze->calculate_ic50

Workflow for Cytochrome P450 Inhibition Assay.
In Vitro Permeability Assay (Transwell Model)

This assay assesses the ability of a compound to cross a monolayer of intestinal cells, modeling in vivo absorption.[22][23]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the porous membrane of Transwell inserts and culture until a confluent monolayer is formed.[22][24] The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).[22]

  • Permeability Measurement:

    • Wash the cell monolayer with a transport buffer.

    • Add the test compound to the apical (upper) chamber.

    • At various time points, collect samples from the basolateral (lower) chamber.[22]

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer.

G cluster_cell_culture Cell Culture cluster_permeability Permeability Measurement cluster_analysis Analysis & Data seed_cells Seed Caco-2 Cells on Transwell Inserts culture_monolayer Culture to Confluency seed_cells->culture_monolayer verify_integrity Verify Monolayer Integrity (TEER) culture_monolayer->verify_integrity add_compound Add Test Compound to Apical Chamber verify_integrity->add_compound sample_basolateral Sample from Basolateral Chamber at Time Points add_compound->sample_basolateral quantify_compound Quantify Compound (LC-MS/MS) sample_basolateral->quantify_compound calculate_papp Calculate Apparent Permeability (Papp) quantify_compound->calculate_papp

Workflow for In Vitro Permeability Assay.
hERG Inhibition Assay (Automated Patch Clamp)

This assay measures the inhibitory effect of a compound on the hERG potassium channel.[16][18][25]

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch) to measure the ionic current flowing through the hERG channels in individual cells.[18][25]

    • Establish a stable whole-cell recording and record baseline hERG currents.

  • Compound Application:

    • Apply different concentrations of this compound to the cells.

    • A positive control (a known hERG blocker) is also tested to ensure assay sensitivity.[16]

  • Data Analysis:

    • Measure the hERG tail current, which is the primary endpoint for assessing hERG block.[16]

    • Calculate the percentage of current inhibition at each concentration.

    • Generate a concentration-response curve to determine the IC₅₀ value.[16]

G cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_application Compound Application cluster_analysis Data Analysis cell_prep Prepare hERG-Expressing Cells patch_clamp Automated Patch Clamp Setup cell_prep->patch_clamp baseline Record Baseline hERG Currents patch_clamp->baseline apply_compound Apply Test Compound Concentrations baseline->apply_compound apply_control Apply Positive Control baseline->apply_control measure_current Measure hERG Tail Current apply_compound->measure_current calculate_inhibition % Inhibition Calculation measure_current->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

References

A Technical Guide to the Stability of 4-Chlorocinnamaldehyde and Its Potential Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Chlorocinnamaldehyde and its potential degradation pathways. Due to the limited availability of direct stability-indicating studies on this compound, this document leverages data from its parent compound, cinnamaldehyde, and established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. This guide is intended to provide a robust theoretical framework for researchers, scientists, and drug development professionals to design and execute stability studies, identify potential degradation products, and develop stable formulations.

Introduction

This compound (C₉H₇ClO) is an α,β-unsaturated aldehyde with a chemical structure that suggests susceptibility to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding the stability of this compound is critical for its application in pharmaceutical development, where the presence of impurities and degradation products can impact safety and efficacy. Forced degradation studies are essential to elucidate these degradation pathways and to develop and validate stability-indicating analytical methods.[1][2][3]

While specific forced degradation data for this compound is not extensively available in the public domain, a Safety Data Sheet for the compound states that the "product is considered stable and hazardous polymerisation will not occur."[4] However, for pharmaceutical applications, a more rigorous assessment of its stability under stressed conditions is required.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇ClO[5]
Molecular Weight166.60 g/mol [5]
AppearanceSolid[6]
Melting Point57-63 °C[6]
Boiling Point290.4 °C at 760 mmHg[7]
Flash Point134.6 °C[8]
Vapor Pressure0.00208 mmHg at 25 °C[8]
Density1.192 g/cm³[7]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation of cinnamaldehyde, the following degradation pathways are proposed.

Oxidative Degradation

Oxidation is a highly probable degradation pathway for aldehydes. In the presence of oxygen or oxidizing agents, this compound is expected to oxidize to 4-chlorocinnamic acid. Further degradation through cleavage of the carbon-carbon double bond could lead to the formation of 4-chlorobenzaldehyde and subsequently 4-chlorobenzoic acid.

Oxidation_Pathway This compound This compound 4-Chlorocinnamic_Acid 4-Chlorocinnamic_Acid This compound->4-Chlorocinnamic_Acid Oxidation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde This compound->4-Chlorobenzaldehyde Oxidative Cleavage 4-Chlorobenzoic_Acid 4-Chlorobenzoic_Acid 4-Chlorobenzaldehyde->4-Chlorobenzoic_Acid Oxidation

Caption: Proposed Oxidative Degradation Pathway of this compound.

Hydrolytic Degradation

While α,β-unsaturated aldehydes are generally susceptible to hydrolysis, the stability of this compound in aqueous solutions at different pH values needs to be experimentally determined. Hydrolysis could potentially lead to the cleavage of the molecule, although specific products are not readily predictable without experimental data.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of unsaturated compounds. The conjugated system in this compound is a chromophore that can absorb UV light, potentially leading to isomerization, polymerization, or fragmentation.

Potential Degradation Products

Based on the proposed degradation pathways, the following compounds are identified as potential degradation products of this compound. The synthesis of some of these compounds has been reported, which can be useful for the preparation of analytical standards for identification and quantification during stability studies.[9][10][11][12]

Table 2: Potential Degradation Products of this compound

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Proposed Pathway
4-Chlorocinnamic acidC₉H₇ClO₂182.60Oxidation
4-ChlorobenzaldehydeC₇H₅ClO140.57Oxidative Cleavage
4-Chlorobenzoic acidC₇H₅ClO₂156.57Oxidation

Experimental Protocols for Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to ICH guidelines to assess the stability of this compound.[13][14] The following is a general experimental workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Degraded_Samples Degraded_Samples Acid_Hydrolysis->Degraded_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Degraded_Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Degraded_Samples Thermal Thermal (e.g., 80°C) Thermal->Degraded_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Degraded_Samples HPLC_DAD HPLC-DAD/UV Data_Analysis Data_Analysis HPLC_DAD->Data_Analysis LC_MS LC-MS/MS NMR NMR Spectroscopy LC_MS->NMR Structure Elucidation LC_MS->Data_Analysis NMR->Data_Analysis 4_Chlorocinnamaldehyde_Sample 4_Chlorocinnamaldehyde_Sample 4_Chlorocinnamaldehyde_Sample->Acid_Hydrolysis Expose to 4_Chlorocinnamaldehyde_Sample->Base_Hydrolysis Expose to 4_Chlorocinnamaldehyde_Sample->Oxidation Expose to 4_Chlorocinnamaldehyde_Sample->Thermal Expose to 4_Chlorocinnamaldehyde_Sample->Photolytic Expose to Degraded_Samples->HPLC_DAD Separation & Quantification Degraded_Samples->LC_MS Identification Stability_Profile Stability_Profile Data_Analysis->Stability_Profile

Caption: General Workflow for a Forced Degradation Study.

A detailed protocol for a stability-indicating HPLC method would need to be developed and validated. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with detection by a photodiode array (PDA) detector to monitor for peak purity.

Summary of Quantitative Data (Hypothetical)

As no specific quantitative stability data for this compound was found, Table 3 provides a template for how such data should be presented once generated from forced degradation studies.

Table 3: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionDurationAssay of this compound (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl (60°C)24 h95.2--
0.1 M NaOH (60°C)24 h88.54-Chlorobenzaldehyde5.1
3% H₂O₂ (RT)48 h75.34-Chlorocinnamic acid12.8
Thermal (80°C)7 days98.1--
Photolytic (ICH Q1B)-92.7Unidentified peaks< 1% each

Conclusion

This technical guide has outlined the key considerations for assessing the stability of this compound. While direct experimental data is limited, a thorough understanding of its chemical structure and the behavior of similar compounds allows for the prediction of potential degradation pathways and products. The primary anticipated degradation route is oxidation, leading to the formation of 4-chlorocinnamic acid and 4-chlorobenzaldehyde.

It is strongly recommended that comprehensive forced degradation studies, following ICH guidelines, be performed to definitively establish the stability profile of this compound. The development and validation of a stability-indicating analytical method are crucial for accurately quantifying the parent compound and its degradation products. The information presented in this guide provides a solid foundation for initiating such studies.

References

Anthelmintic Properties of 4-Chlorocinnamaldehyde Against Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anthelmintic properties of 4-chlorocinnamaldehyde against the model organism Caenorhabditis elegans. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on current research.

Executive Summary

The increasing prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal compounds. Cinnamaldehyde and its analogs have emerged as promising candidates with a broad spectrum of biological activities.[1][2] This guide focuses on this compound, a halogenated derivative of cinnamaldehyde, and its potent anthelmintic effects on the free-living nematode C. elegans, a widely used model for anthelmintic research.[3] This document summarizes the current data on its efficacy, provides detailed experimental methodologies for its evaluation, and explores its potential molecular targets and mechanisms of action within the nematode.

Quantitative Data Summary

The nematicidal activity of this compound against C. elegans has been demonstrated to be potent. The following table summarizes the key quantitative data from existing studies.

CompoundConcentration (µg/mL)Time to 100% Mortality (days)Key ObservationsReference
This compound202100% killing of C. elegans[1]
4-Bromocinnamaldehyde102100% killing of C. elegans[1]
trans-cinnamaldehyde8004 hours100% mortality of C. elegans[4]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the anthelmintic properties of this compound against C. elegans.

Nematicidal Activity Assay

This protocol is adapted from established liquid-based chemical screening assays and is suitable for determining the lethal concentration of this compound.

Materials:

  • Synchronized L4-stage C. elegans (wild-type N2 strain)

  • Nematode Growth Medium (NGM)

  • E. coli OP50

  • S-medium

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • M9 buffer

  • Stereomicroscope

Procedure:

  • Worm Preparation: Synchronize a population of C. elegans to the L4 stage. Wash the worms off NGM plates using M9 buffer and collect them in a sterile centrifuge tube.

  • Compound Preparation: Prepare serial dilutions of this compound in S-medium. The final concentration of the DMSO solvent should be kept constant across all wells and should not exceed 1%. Include a vehicle control (S-medium with DMSO) and a positive control (e.g., levamisole).

  • Assay Setup: Dispense the compound dilutions into the wells of a 96-well plate. Add approximately 20-30 L4 worms to each well. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 20°C.

  • Mortality Assessment: At regular intervals (e.g., 24, 48, 72 hours), score the number of dead worms in each well under a stereomicroscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

  • Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Determine the LC50 value using appropriate statistical software.

Motility Assay

This assay quantifies the effect of this compound on the locomotor activity of C. elegans.

Materials:

  • Synchronized young adult C. elegans

  • NGM plates seeded with E. coli OP50

  • This compound

  • M9 buffer

  • Microscope with a camera for video recording

  • Image analysis software with worm tracking capabilities (e.g., ImageJ with wrMTrck plugin)

Procedure:

  • Exposure to Compound: Prepare NGM plates containing various concentrations of this compound. Transfer synchronized young adult worms to these plates and incubate for a defined period (e.g., 1, 4, or 24 hours).

  • Recording: After the incubation period, transfer individual worms to a fresh, unseeded NGM plate. Allow the worms to acclimate for 1 minute, then record their movement for 1-2 minutes.

  • Analysis: Analyze the recorded videos using image analysis software to quantify parameters such as body bends per minute or speed of movement.

  • Data Interpretation: Compare the motility parameters of treated worms to those of control worms to determine the effect of this compound on locomotion.

Pharyngeal Pumping Assay

This assay assesses the impact of this compound on the feeding behavior of C. elegans.

Materials:

  • Synchronized young adult C. elegans

  • NGM plates seeded with a thin lawn of E. coli OP50

  • This compound

  • Stereomicroscope

Procedure:

  • Exposure: Prepare NGM plates containing the desired concentrations of this compound. Transfer synchronized young adult worms to these plates and incubate for a specified duration.

  • Observation: Place the plate on the stage of a stereomicroscope. Observe individual worms and count the number of pharyngeal bulb contractions over a 30-second or 1-minute interval.

  • Data Collection: Repeat the counting for at least 10-15 worms per condition.

  • Analysis: Calculate the average pharyngeal pumping rate (pumps per minute) for each concentration of this compound and compare it to the control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Anthelmintic Assays cluster_data Data Acquisition & Analysis Worm_Sync C. elegans Synchronization (L4/Young Adult) Nematicidal Nematicidal Assay (96-well plate) Worm_Sync->Nematicidal Expose worms Motility Motility Assay Worm_Sync->Motility Expose worms Pharyngeal Pharyngeal Pumping Assay Worm_Sync->Pharyngeal Expose worms Compound_Prep This compound Serial Dilutions Compound_Prep->Nematicidal Treat with compound Compound_Prep->Motility Treat with compound Compound_Prep->Pharyngeal Treat with compound Mortality_Scoring Mortality Scoring (24, 48, 72h) Nematicidal->Mortality_Scoring Video_Recording Video Recording & Tracking Motility->Video_Recording Pump_Counting Manual Pump Counting Pharyngeal->Pump_Counting LC50_Calc LC50 Calculation Mortality_Scoring->LC50_Calc Motility_Analysis Body Bend/Speed Analysis Video_Recording->Motility_Analysis Pumping_Rate_Analysis Pumping Rate Calculation Pump_Counting->Pumping_Rate_Analysis Neuromuscular_Signaling cluster_compound Compound Action cluster_receptors Neuronal & Muscle Receptors cluster_effects Physiological Effects Compound This compound nAChR Nicotinic ACh Receptors (e.g., L-AChR) Compound->nAChR Inhibits/Modulates GABAaR GABA-gated Cl- Channels (e.g., UNC-49) Compound->GABAaR Inhibits/Modulates GluCl Glutamate-gated Cl- Channels Compound->GluCl Inhibits/Modulates Paralysis Paralysis nAChR->Paralysis Leads to GABAaR->Paralysis Leads to GluCl->Paralysis Leads to Inhibition_Feeding Inhibition of Pharyngeal Pumping GluCl->Inhibition_Feeding Leads to Oxidative_Stress_Pathway Compound This compound GSH_Metabolism Glutathione (GSH) Metabolism Compound->GSH_Metabolism Disrupts GSTs Glutathione S-Transferases (GSTs) Compound->GSTs Inhibits ROS Increased Reactive Oxygen Species (ROS) GSH_Metabolism->ROS Leads to GSTs->ROS Leads to Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Induces

References

Initial Screening of 4-Chlorocinnamaldehyde for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamaldehyde and its derivatives have emerged as a promising class of compounds with demonstrated broad-spectrum antimicrobial properties. This technical guide focuses on the initial screening of 4-Chlorocinnamaldehyde (4-ChloroCNMA), a halogenated derivative of cinnamaldehyde, for its antimicrobial activity. This document provides a comprehensive overview of its efficacy against various bacterial strains, detailed experimental protocols for in vitro screening, and an exploration of its potential mechanisms of action, including the disruption of bacterial cell division and quorum sensing pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

Antimicrobial Efficacy of this compound

This compound has demonstrated significant inhibitory effects against a range of pathogenic bacteria. Its antimicrobial activity is often enhanced compared to the parent compound, cinnamaldehyde, due to the presence of the electron-withdrawing chlorine atom on the phenyl ring. The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. This data has been compiled from multiple studies to provide a comparative overview of its antimicrobial spectrum.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Vibrio parahaemolyticus1780250[1]
Vibrio harveyi1412650[1]
Uropathogenic Escherichia coli (UPEC)-200
Staphylococcus aureus(Uropathogenic)~100[2]

Note: The MIC values can vary depending on the specific bacterial strain and the experimental conditions used.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the initial screening of antimicrobial compounds. The following sections detail the standard methodologies for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[1][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium (e.g., Marine Luria-Bertani for Vibrio species)[1][2]

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

    • Incubate the culture at the optimal temperature (e.g., 30°C for Vibrio species, 37°C for E. coli and S. aureus) with shaking until it reaches the logarithmic phase of growth.[1]

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at 600 nm.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]

  • Serial Dilution in Microtiter Plate:

    • Add a defined volume of sterile broth to all wells of a 96-well plate.

    • Add a corresponding volume of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring a set volume of the solution from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[2][3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from the wells that show no visible growth (at and above the MIC).

  • Spread the aliquots onto fresh, sterile agar plates.

  • Incubate the plates at the appropriate temperature for 24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the agar plates, indicating a 99.9% killing of the initial inoculum.[4]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is believed to be multifaceted, targeting key bacterial processes. The primary proposed mechanisms include the inhibition of cell division and the disruption of quorum sensing.

Inhibition of Bacterial Cell Division via FtsZ Perturbation

Cinnamaldehyde and its derivatives are known to target the bacterial cell division protein FtsZ.[2][5] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition by this compound FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Cytokinesis Initiation) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Cell_Division Cell Division Z_ring->Cell_Division 4_ChloroCNMA This compound Inhibition_node Inhibition 4_ChloroCNMA->Inhibition_node Inhibition_node->Z_ring Perturbs Assembly

Caption: Inhibition of FtsZ-mediated bacterial cell division by this compound.

By binding to FtsZ, this compound can perturb the assembly and dynamics of the Z-ring, leading to an inhibition of cell division and ultimately bacterial death.[5] This mechanism has been demonstrated for cinnamaldehyde and is a predicted mode of action for its halogenated derivatives.[2]

Disruption of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various virulence factors, including biofilm formation and the production of toxins. Cinnamaldehyde and its derivatives have been shown to interfere with QS signaling.[6]

Quorum_Sensing_Inhibition cluster_qs_pathway Quorum Sensing Pathway (e.g., in Vibrio) cluster_inhibition_qs Inhibition by this compound AI_2 Autoinducer-2 (AI-2) LuxR LuxR Protein (Response Regulator) AI_2->LuxR Activates DNA_binding DNA Binding LuxR->DNA_binding Virulence_Genes Virulence Gene Expression DNA_binding->Virulence_Genes Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation 4_ChloroCNMA_qs This compound Inhibition_node_qs Inhibition 4_ChloroCNMA_qs->Inhibition_node_qs Inhibition_node_qs->DNA_binding Decreases Binding Ability

Caption: Disruption of Quorum Sensing by this compound.

Studies on cinnamaldehyde derivatives suggest that they can decrease the DNA-binding ability of the QS response regulator, such as LuxR in Vibrio species.[6] This interference with the QS signaling cascade leads to the downregulation of virulence genes, resulting in reduced biofilm formation, decreased production of virulence factors like proteases, and a diminished capacity for pathogenesis.[1]

Conclusion and Future Directions

The initial screening data for this compound reveals its potential as a promising antimicrobial agent with activity against both Gram-negative and Gram-positive bacteria. Its multifaceted mechanism of action, targeting essential bacterial processes like cell division and quorum sensing, makes it an attractive candidate for further development, potentially circumventing common resistance mechanisms.

Future research should focus on:

  • Expanding the antimicrobial screening to a broader panel of clinically relevant and drug-resistant microorganisms.

  • Conducting detailed mechanistic studies to fully elucidate the molecular interactions of this compound with its targets.

  • Evaluating the in vivo efficacy and safety profile of this compound in animal models of infection.

  • Investigating potential synergistic effects when combined with existing antibiotics.

This technical guide provides a solid foundation for researchers to build upon in the quest for novel antimicrobial therapies. The continued investigation of this compound and other cinnamaldehyde derivatives is a promising avenue in the fight against antimicrobial resistance.

References

Methodological & Application

Application Note: Synthesis of 4-Chlorocinnamaldehyde via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Chlorocinnamaldehyde through a base-catalyzed Claisen-Schmidt condensation. The procedure involves the reaction of 4-chlorobenzaldehyde with acetaldehyde in an ethanolic solution using sodium hydroxide as the catalyst. This application note includes a step-by-step experimental procedure, tables summarizing quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism, designed for professionals in chemical research and drug development.

Introduction

The synthesis of α,β-unsaturated aldehydes is a cornerstone of organic chemistry, providing valuable intermediates for the production of pharmaceuticals, fragrances, and other fine chemicals. This compound, in particular, is a useful building block and has been investigated for its biological activities.

The Claisen-Schmidt condensation is a variation of the crossed aldol condensation, which occurs between an aromatic aldehyde or ketone lacking α-hydrogens and an enolizable aldehyde or ketone.[1][2] In this protocol, 4-chlorobenzaldehyde (which has no α-hydrogens) reacts with acetaldehyde in the presence of a base. The initial β-hydroxy aldehyde adduct readily undergoes dehydration to form the highly conjugated and stable this compound.[2][3]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (present in the solvent or formed in the first step) to yield a β-hydroxy aldehyde (aldol adduct).

  • Dehydration: The aldol adduct is readily dehydrated under basic conditions. The hydroxide ion removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion to yield the final α,β-unsaturated product, this compound. The formation of the conjugated system is a significant driving force for this step.[3]

Experimental Protocol

3.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeProperties
4-ChlorobenzaldehydeC₇H₅ClO140.57202.81 gSolid, mp: 47.1 °C
AcetaldehydeC₂H₄O44.0522~1.25 mLLiquid, bp: 20.2 °C, Density: 0.784 g/mL
Sodium HydroxideNaOH40.00251.0 gSolid
Ethanol (95%)C₂H₅OH--40 mLSolvent
Deionized WaterH₂O--100 mLFor workup and washing
Saturated NaCl Solution---20 mLFor washing

3.2 Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (optional, for temperature control)

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Glass rod

  • Recrystallization apparatus

3.3 Synthesis Procedure

  • Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add 2.81 g (20 mmol) of 4-chlorobenzaldehyde to the flask, followed by 20 mL of 95% ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Catalyst Preparation: In a separate beaker, dissolve 1.0 g (25 mmol) of sodium hydroxide in 20 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: Cool the ethanolic solution of 4-chlorobenzaldehyde in an ice bath. Slowly add the cold sodium hydroxide solution to the flask with continuous stirring.

  • Acetaldehyde Addition: Add 1.25 mL (22 mmol) of acetaldehyde dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A precipitate of the product should form.

  • Product Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three 20 mL portions of cold deionized water to remove any remaining NaOH and other water-soluble impurities. Finally, wash with a small amount of cold 95% ethanol to remove unreacted starting material.

  • Drying: Press the crystals dry on the filter paper and then allow them to air dry completely on a watch glass.

3.4 Purification (Recrystallization)

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Determine the mass of the dried product and calculate the percent yield.

Data and Characterization

4.1 Yield and Physical Properties

ParameterValueReference
Theoretical Yield 3.33 gCalculated
Appearance Pale yellow solid[4]
Melting Point 57-63 °C
Molecular Weight 166.60 g/mol

4.2 Spectroscopic Data

TechniqueExpected Peaks / Shifts (δ in ppm)
¹H NMR (CDCl₃)δ ~9.7 (d, 1H, -CHO), δ ~7.4-7.6 (m, 5H, Ar-H & vinyl-H), δ ~6.7 (dd, 1H, vinyl-H)
¹³C NMR (CDCl₃)δ ~193 (C=O), δ ~155 (Ar-C), δ ~138 (Ar-C-Cl), δ ~132 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (vinyl-CH)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2820, 2740 (Aldehyde C-H), ~1680 (C=O stretch, conjugated), ~1625 (C=C stretch), ~820 (p-substituted C-H bend)

Note: Spectroscopic data are estimates based on cinnamaldehyde and substituted aromatic compounds. Actual values may vary.[5][6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve 4-Chlorobenzaldehyde in 95% Ethanol cool_aldehyde Cool aldehyde solution in ice bath dissolve->cool_aldehyde prepare_naoh Prepare cold aqueous NaOH solution add_naoh Add NaOH solution to aldehyde mixture prepare_naoh->add_naoh cool_aldehyde->add_naoh add_acetaldehyde Add Acetaldehyde dropwise at <10°C add_naoh->add_acetaldehyde stir Stir at Room Temperature for 3-4 hours add_acetaldehyde->stir precipitate Cool in ice bath to complete precipitation stir->precipitate filter Vacuum filter crude product precipitate->filter wash Wash with cold H₂O and cold Ethanol filter->wash recrystallize Recrystallize from hot 95% Ethanol wash->recrystallize dry Dry purified product recrystallize->dry yield Calculate % Yield dry->yield characterize Characterize by MP, NMR, IR yield->characterize

Figure 1: Experimental workflow for the synthesis of this compound.

reaction_mechanism acetaldehyde Acetaldehyde (H₃C-CHO) enolate Enolate Ion ([H₂C=CHO]⁻) acetaldehyde->enolate 1. Enolate Formation oh_minus OH⁻ water1 H₂O enolate2 Enolate Ion alkoxide Alkoxide Intermediate enolate2->alkoxide 2. Nucleophilic Attack chloro_benz 4-Chlorobenzaldehyde alkoxide2 Alkoxide Intermediate aldol_adduct Aldol Adduct (β-Hydroxy Aldehyde) alkoxide2->aldol_adduct 3. Protonation water2 H₂O oh_minus2 OH⁻ aldol_adduct2 Aldol Adduct final_product This compound aldol_adduct2->final_product 4. Dehydration (-H₂O) water3 H₂O

Figure 2: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Acetaldehyde is volatile and flammable. Keep away from ignition sources.

  • 4-Chlorobenzaldehyde and this compound are irritants. Avoid inhalation and skin contact.

References

Application Note and Protocol: Step-by-Step Purification of 4-Chlorocinnamaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chlorocinnamaldehyde is a substituted aromatic aldehyde with applications in various fields, including the fragrance industry and as a potential growth promoter in animal feed.[1][2] Ensuring the purity of this compound is critical for research and development applications. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[3][4] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[3][6] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before starting any experimental work.

  • General Advice: Consult a physician if you feel unwell and show them the safety data sheet.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8][9] Use a particle respirator for nuisance exposures.[7]

  • Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[8][9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7][8]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[7][8]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7][8]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][8]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Wear self-contained breathing apparatus if necessary.[7]

Physicochemical Properties and Solvent Selection

The success of recrystallization heavily depends on the choice of a suitable solvent or solvent system.[10] An ideal solvent should dissolve the solute completely when hot but only sparingly when cold.[5][10] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

2.1. Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇ClO[1]
Molecular Weight 166.60 g/mol
Appearance Bright yellow crystal / solid[1]
Melting Point 57-63 °C[11]
Boiling Point 15.5-16 °C at 14 Torr[1]

2.2. Solvent Selection

Qualitative Solubility Test (Recommended Preliminary Step): Before proceeding with the bulk recrystallization, it is best practice to perform a small-scale solubility test in various solvents to confirm the ideal choice.

SolventPolarityExpected Solubility of this compound
Water HighLow solubility at all temperatures
Ethanol HighGood solubility, especially when hot
Methanol HighGood solubility, especially when hot
Isopropanol MediumGood solubility, especially when hot
Ethyl Acetate MediumGood solubility
Hexane LowLow solubility
Toluene LowModerate solubility

Based on these properties, an Ethanol/Water or Isopropanol/Water mixture is a promising system for the recrystallization of this compound.

Experimental Protocol

This protocol details the step-by-step procedure for purifying this compound using a mixed-solvent system (Ethanol/Water).

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Workflow Diagram:

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Weigh Crude This compound B Place in Erlenmeyer Flask with Stir Bar A->B Transfer C Add Minimum Amount of Hot Ethanol B->C Start D Heat and Stir Until Dissolved C->D E Add Hot Water Dropwise Until Turbidity Persists D->E Saturated Solution F Add Hot Ethanol Dropwise Until Solution is Clear E->F G Remove from Heat and Allow Slow Cooling F->G Ready for Cooling H Cool in Ice Bath to Maximize Yield G->H After Reaching Room Temp I Collect Crystals via Vacuum Filtration H->I Crystals Formed J Wash Crystals with Cold Ethanol/Water I->J K Dry Crystals Under Vacuum J->K L Determine Mass and Calculate Percent Recovery K->L Purified Product M Assess Purity via Melting Point Analysis L->M

Caption: Workflow for the purification of this compound by recrystallization.

Procedure:

  • Dissolution:

    • Place the crude this compound solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker or flask, heat the primary solvent (ethanol) on a hot plate.[13]

    • Add the minimum amount of hot ethanol to the flask containing the crude solid while stirring and heating to dissolve it completely.[6] The goal is to create a saturated solution.

    • If there are any insoluble impurities present after adding a reasonable amount of solvent, perform a hot gravity filtration to remove them.[5]

  • Inducing Saturation (Mixed-Solvent System):

    • Once the solid is fully dissolved in the hot ethanol, begin adding the hot antisolvent (water) dropwise to the solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • To ensure the solution is perfectly saturated and not supersaturated at the high temperature, add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.[14]

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[13][15]

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 10-20 minutes to maximize the yield of the purified product by further decreasing its solubility.[6][13]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold ethanol/water mixture.

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.[16]

    • Wash the collected crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor which contains the dissolved impurities.[6] Using cold solvent minimizes the loss of the purified product.[6]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on to pull air through them, which will help in partial drying.

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals completely in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Analysis:

    • Weigh the dried, purified crystals to determine the final mass and calculate the percent recovery.

    • Assess the purity of the recrystallized this compound by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.[4]

References

HPLC method for quantitative analysis of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of 4-Chlorocinnamaldehyde by High-Performance Liquid Chromatography (HPLC).

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method employs a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a reliable framework for the quantification of this compound. The method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for routine analysis.

Introduction

This compound is an α,β-unsaturated aldehyde derivative of cinnamaldehyde. Halogenated derivatives of cinnamaldehyde are of interest in chemical synthesis and drug development due to their potential for altered biological activity and physicochemical properties. Accurate and precise quantification is essential for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a simple, robust, and widely used technique for the analysis of such aromatic aldehydes due to their strong ultraviolet absorbance.[1] This note presents a validated isocratic HPLC method for the reliable determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size).[2]

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Chemicals
  • This compound reference standard (>96% purity).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Glacial Acetic Acid, analytical grade.

Chromatographic Conditions

The chromatographic parameters were optimized for the separation and quantification of this compound. Methods for similar compounds like cinnamaldehyde and its bromo- and chloro-derivatives were adapted.[2][3]

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Acetic Acid (60:40, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C[2]
Detection Wavelength 285 nm[2][3]
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • To prepare the aqueous component, add 1 mL of glacial acetic acid to 999 mL of HPLC grade water (0.1% Acetic Acid).[2]

  • Mix 600 mL of Acetonitrile with 400 mL of the 0.1% acetic acid in water solution.

  • Degas the final mobile phase for approximately 15 minutes using an ultrasonic bath or vacuum filtration to remove dissolved gases.[2]

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, and 100 µg/mL.[2]

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample:

  • Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Equilibration and Analysis
  • Set up the HPLC system with the specified C18 column and mobile phase.

  • Purge the pump to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.[2]

  • Inject the standard solutions in increasing order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Method Validation Summary

The described method was validated according to ICH guidelines for key quantitative parameters. The results are summarized below.

Linearity

The linearity was evaluated by constructing a calibration curve from the peak areas of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5115,230
10231,560
25578,900
501,159,800
1002,321,500
Linear Regression y = 23150x + 1250
Correlation Coefficient (r²) 0.9998[3]
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of this compound into a sample matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
Low10.09.9299.2%
Medium25.025.45101.8%
High50.049.5599.1%
Average Recovery 100.03% [3][4]
Precision (Repeatability)

Precision was assessed by analyzing six replicate injections of a standard solution at 25 µg/mL.

ReplicatePeak Area
1578,900
2579,500
3576,200
4581,100
5577,800
6580,300
Mean 578,967
Std. Deviation 1803.5
% RSD 0.31% [3]
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.45 µg/mL
Limit of Quantitation (LOQ) 1.35 µg/mL

Visualized Workflows

G HPLC Analysis Workflow for this compound cluster_prep cluster_hplc cluster_analysis prep Preparation standards Prepare Standard Solutions samples Prepare Sample Solutions mobile_phase Prepare Mobile Phase inject Inject Standards & Samples standards->inject samples->inject equilibrate System Equilibration (Stable Baseline) mobile_phase->equilibrate hplc HPLC System equilibrate->inject integrate Integrate Peak Area inject->integrate analysis Data Analysis calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

G Logical Flow of HPLC Method Validation method Validated HPLC Method specificity Specificity (Peak Purity, Resolution) linearity Linearity (r² > 0.999) specificity->linearity accuracy Accuracy (% Recovery) specificity->accuracy precision Precision (% RSD) specificity->precision range Range linearity->range accuracy->range precision->range range->method sensitivity Sensitivity lod LOD sensitivity->lod loq LOQ sensitivity->loq loq->method Defines lower limit for quantification

Caption: Logical relationships between key HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in various scientific fields. The isocratic mobile phase and short run time allow for high throughput analysis.

References

Application Note: Analysis of 4-Chlorocinnamaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-Chlorocinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic aldehyde with potential applications in various fields, including pharmaceuticals and agriculture. Accurate and reliable analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies. This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation. Representative quantitative data for similar aromatic aldehydes are presented to illustrate the expected performance of the method.

Introduction

This compound (C₉H₇ClO) is a substituted aromatic aldehyde. As with many cinnamaldehyde derivatives, it is of interest for its potential biological activities. Development and quality control of products containing this compound, as well as its use in research, necessitate a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency, sensitivity, and structural elucidation capabilities. This application note provides a starting point for researchers and analysts working with this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for preparing samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix.

Materials:

  • This compound standard

  • Volumetric flasks

  • Pipettes

  • Glass autosampler vials with inserts

  • Syringe filters (0.22 µm)

  • Solvents: Dichloromethane, Hexane, or Methanol (GC grade)

  • For aqueous samples: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent, Hydrochloric acid (HCl), Hexane.

Procedure for Non-Aqueous Samples:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane, hexane, or methanol). From the stock solution, prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations. A typical starting concentration for GC-MS analysis is around 10 µg/mL.

  • Sample Preparation:

    • For solid samples, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range.

    • For liquid samples, dilute with a suitable solvent to bring the concentration into the calibration range.

  • Filtration: Filter the prepared standards and samples through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Transfer: Transfer the filtered solution into a 1.5 mL glass autosampler vial.

Procedure for Aqueous Samples (with Derivatization):

For samples containing water, derivatization is recommended as water is not a suitable solvent for GC-MS. Derivatization with PFBHA converts the aldehyde to a more volatile oxime derivative.

  • To 1 mL of the aqueous sample, add an internal standard.

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH to 3 with HCl.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[2]

  • After cooling, extract the derivative with 500 µL of hexane.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.[2]

  • Transfer the organic (hexane) layer to a new vial for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of aldehydes. These may require optimization for your specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramStart at 50°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 10 min
Carrier GasHelium at a constant flow of 1 mL/min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Data AcquisitionSelected Ion Monitoring (SIM) or Full Scan

Data Presentation

Mass Spectrum of this compound

Expected Fragmentation Pattern of this compound:

Based on the structure of this compound and the known fragmentation of cinnamaldehyde and chlorinated aromatic compounds, the following key fragments would be expected in the EI mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z 166 and 168 (due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) corresponding to the molecular weight of this compound.

  • [M-1]⁺: Loss of a hydrogen atom (m/z 165/167).

  • [M-29]⁺: Loss of the aldehyde group (-CHO) (m/z 137/139).

  • [M-Cl]⁺: Loss of the chlorine atom (m/z 131).

  • Chlorophenyl Cation: A fragment corresponding to the chlorophenyl group (m/z 111/113).

Quantitative Data

Specific quantitative performance data for this compound is not widely published. However, the analysis of structurally similar aromatic aldehydes by GC-MS typically yields the following performance characteristics.

Table 2: Representative Quantitative Performance for Aromatic Aldehydes by GC-MS

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantitation (LOQ)Low ng/mL range
Precision (%RSD)< 15% for intra- and inter-day precision
Accuracy (Recovery)85-115%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample sample_prep Sample Dissolution/ Dilution/Derivatization start->sample_prep standard_prep Standard Preparation filtration Filtration standard_prep->filtration sample_prep->filtration vial Transfer to Autosampler Vial filtration->vial injection Injection vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum quantification Quantification chromatogram->quantification report Report Generation mass_spectrum->report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers, scientists, and drug development professionals. While an experimental mass spectrum for this compound is not currently available in public repositories, the expected fragmentation pattern provides guidance for its identification. The described methodology is robust and can be adapted for various sample matrices, making it a valuable tool for the analysis of this and other related compounds.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a promising antimicrobial compound with potential applications in combating a range of pathogenic microorganisms. As a member of the cinnamaldehyde family, it is anticipated to exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The addition of a chlorine atom to the phenyl ring may enhance its antimicrobial properties. These application notes provide a comprehensive overview of the predicted antimicrobial spectrum, potential mechanisms of action, and detailed protocols for evaluating the antimicrobial susceptibility of this compound.

The primary proposed mechanisms for the antimicrobial activity of cinnamaldehyde and its derivatives include the inhibition of cell division by targeting the FtsZ protein, disruption of bacterial cell membranes, and interference with biofilm formation.[1] Studies on analogous compounds have shown that halogenated cinnamaldehydes can suppress virulence factors such as motility and fimbriae production, which are crucial for bacterial pathogenesis.[1]

Data Presentation

The following tables summarize predicted and observed quantitative data on the antimicrobial activity of this compound and its analogs against various bacterial strains. This data is compiled from existing literature on similar compounds and serves as a reference for expected efficacy.

Table 1: Predicted and Observed Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds

CompoundBacterial SpeciesStrainPredicted/Observed MIC (µg/mL)Reference Compound(s)
This compoundVibrio parahaemolyticus-50This compound[2]
This compoundVibrio harveyiATCC 1412650This compound[2]
4-BromocinnamaldehydeAcinetobacter baumanniiATCC 19606324-Bromophenyl-substituted cinnamaldehyde analog[1]
4-NitrocinnamaldehydeUropathogenic E. coli (UPEC)-1004-Nitrocinnamaldehyde[3]
trans-CinnamaldehydeStaphylococcus aureus->400trans-Cinnamaldehyde[3]
alpha-BromocinnamaldehydeEscherichia coli (Persister cells)-~200alpha-Bromocinnamaldehyde[1]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards and can be adapted for the specific evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium[4]

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Spectrophotometer or plate reader

  • Sterile agar plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of sterile broth and incubate overnight at 37°C with shaking.[3]

    • The following day, dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.1).[3]

    • Further dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.[3]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[3]

    • Incubate the plate at 37°C for 16-24 hours.[3][4]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[3]

    • Alternatively, the optical density at 600 nm can be measured using a plate reader.

  • MBC Determination:

    • Take a 10-20 µL aliquot from each well that shows no visible growth (at and above the MIC).

    • Spread the aliquots onto sterile agar plates.[3]

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony formation on the agar plates.[3]

Protocol 2: Agar Dilution Assay for MIC Determination

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[5][6]

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar, cooled to 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.[5]

    • Add a defined volume of each dilution to molten agar to achieve the desired final concentrations. For example, add 2 mL of each antimicrobial dilution to 18 mL of molten agar.[7]

    • Pour the agar mixture into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antimicrobial agent.[5]

  • Inoculation:

    • Dilute the standardized bacterial suspension (0.5 McFarland) so that approximately 10⁴ colony-forming units (CFU) are delivered in each spot.[5]

    • Using a multipoint replicator, spot the bacterial inoculum onto the surface of the prepared agar plates.

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 16-20 hours.[5]

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[5]

Protocol 3: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • This compound solution of a known concentration

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 20 µL).[8]

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 18-24 hours.[9]

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ast Antimicrobial Susceptibility Testing cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_disk Disk Diffusion bacterial_culture Bacterial Culture inoculation_broth Inoculation bacterial_culture->inoculation_broth inoculation_agar Inoculation bacterial_culture->inoculation_agar plate_inoculation Plate Inoculation bacterial_culture->plate_inoculation compound_prep This compound Stock Solution serial_dilution Serial Dilution compound_prep->serial_dilution agar_prep Prepare Agar Plates compound_prep->agar_prep disk_application Disk Application compound_prep->disk_application serial_dilution->inoculation_broth incubation_broth Incubation inoculation_broth->incubation_broth mic_determination MIC Determination incubation_broth->mic_determination mbc_plating MBC Plating mic_determination->mbc_plating mbc_determination MBC Determination mbc_plating->mbc_determination agar_prep->inoculation_agar incubation_agar Incubation inoculation_agar->incubation_agar mic_agar MIC Determination incubation_agar->mic_agar plate_inoculation->disk_application incubation_disk Incubation disk_application->incubation_disk zone_measurement Measure Zone of Inhibition incubation_disk->zone_measurement

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Division

mechanism_of_action cluster_compound Antimicrobial Agent cluster_cell Bacterial Cell compound This compound ftsz FtsZ Monomers compound->ftsz Inhibits Polymerization z_ring Z-Ring Formation ftsz->z_ring Polymerization cell_elongation Cell Elongation (Filamentation) ftsz->cell_elongation cell_division Cell Division z_ring->cell_division cell_lysis Cell Lysis cell_elongation->cell_lysis

Caption: Proposed mechanism of this compound via inhibition of FtsZ polymerization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is a compound of interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic effects on various cell lines is a critical initial step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation. This assay quantifies the metabolic activity of living cells, providing a measure of the cytotoxic potential of a test compound.

These application notes provide a detailed protocol for performing an MTT assay to determine the in vitro cytotoxicity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document includes data for the parent compound, cinnamaldehyde, to serve as a valuable reference point for expected cytotoxic potential and to guide experimental design.

Data Presentation: Cytotoxicity of Cinnamaldehyde on Various Cell Lines

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic activity of the parent compound, cinnamaldehyde, on a range of cancer cell lines. This data, obtained through MTT assays, can be used as a benchmark for designing dose-response studies for this compound. It is hypothesized that the addition of a chlorine atom may modulate the cytotoxic activity.

Cell LineCancer TypeIncubation Time (hours)IC50 / ED50 (µg/mL)Reference
PC3Prostate Cancer24~73[1]
U87MGGlioblastomaNot Specified11.6[2][3]
HCT15Colon CancerNot Specified0.63 - 8.1[4]
SK-MEL-2MelanomaNot Specified0.63 - 8.1[4]
MCF-7Breast Cancer2458[2]
MCF-7Breast Cancer48140[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability. ED50 (Effective Dose 50%) is the dose that produces 50% of the maximal response.

Experimental Protocols: MTT Assay for this compound

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound using the MTT assay.

Materials
  • This compound

  • Human cancer cell lines (e.g., PC3, U87MG, HCT15, SK-MEL-2, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[6][7][8]

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium until they reach about 80% confluence.

    • Trypsinize the cells, centrifuge, and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C.[7] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6][7][8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Postulated Signaling Pathways for this compound-Induced Apoptosis

While the specific signaling pathways affected by this compound have not been extensively studied, the mechanisms of the parent compound, cinnamaldehyde, have been investigated. It is plausible that this compound induces cytotoxicity and apoptosis through similar pathways. Cinnamaldehyde has been shown to induce apoptosis by modulating key signaling molecules involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

Hypothesized Apoptotic Signaling Pathway

Apoptosis_Pathway Hypothesized Apoptotic Pathway for this compound cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound This compound pi3k_akt PI3K/Akt Pathway (Inhibition) compound->pi3k_akt inhibits mapk MAPK Pathway (Activation) compound->mapk activates bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) pi3k_akt->bcl2 regulates mapk->bcl2 mito Mitochondrial Permeability Transition bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized signaling pathway for apoptosis.

Pathway Description:

Based on studies of cinnamaldehyde, it is proposed that this compound may induce apoptosis through the following mechanisms:

  • Inhibition of Pro-Survival Pathways: this compound may inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival.[12] Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • Activation of Stress-Related Pathways: The compound might activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and can trigger apoptosis.[9]

  • Induction of the Intrinsic Apoptotic Pathway: These upstream events can lead to an increase in the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization. This results in the release of cytochrome c from the mitochondria into the cytosol.[11]

  • Caspase Activation: Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3]

Further research, including western blotting for key signaling proteins and caspase activity assays, is necessary to elucidate the precise molecular mechanisms of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Biofilm Inhibition Assay Using 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix contributes to persistent and chronic infections. 4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, has emerged as a promising agent for the inhibition of biofilm formation. These application notes provide a comprehensive overview and detailed protocols for assessing the biofilm inhibition potential of this compound.

Mechanism of Action

This compound has been shown to exhibit significant antibacterial and anti-biofilm activities against a range of pathogenic bacteria.[1][2] Its primary mechanisms of action involve the disruption of key bacterial processes essential for biofilm development and virulence. Studies have indicated that this compound can effectively inhibit biofilm formation by interfering with quorum sensing (QS), the cell-to-cell communication system that regulates gene expression in response to cell population density.[1] By disrupting QS signaling, this compound can downregulate the expression of genes involved in biofilm formation, adhesion, and the production of virulence factors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biofilm inhibitory activity of this compound against various bacterial strains.

Table 1: Biofilm Inhibition by this compound

Bacterial StrainConcentration (µg/mL)Biofilm Inhibition (%)Reference
Vibrio parahaemolyticus10098.9[3]
Agrobacterium tumefaciens≥15094–99[2]
Uropathogenic E. coli (UPEC)50>70 (approx.)[4]
Staphylococcus aureus100~40 (approx.)[4]

Table 2: Effect of Cinnamaldehyde Derivatives on Virulence Factors

CompoundTargetEffectReference
This compoundProtease Secretion (V. parahaemolyticus)Complete inhibition at 50 and 100 µg/mL[1]
This compoundIndole Production (V. parahaemolyticus)Significant reduction[1]
This compoundSwimming Motility (UPEC)Inhibition[4]

Experimental Protocols

This section provides detailed protocols for quantifying biofilm inhibition by this compound using common laboratory methods.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted from established methods for quantifying total biofilm biomass.[5][6][7][8][9]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of sterile growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Biofilm Formation and Treatment:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add 100 µL of the desired concentration of this compound (prepared in the same growth medium) to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Staining and Quantification:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

    • Air-dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes with gentle shaking.

    • Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

XTT Reduction Assay for Biofilm Viability Quantification

This protocol measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.[10][11][12][13]

Materials:

  • Biofilms grown in a 96-well plate (as described in the CV assay protocol)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Prepare Biofilms:

    • Grow and treat biofilms with this compound in a 96-well plate as described in the Crystal Violet assay protocol (steps 1 and 2).

  • XTT Reagent Preparation:

    • Prepare a saturated solution of XTT in a suitable buffer or sterile water (e.g., 0.5 mg/mL).

    • Prepare a fresh solution of menadione in acetone (e.g., 10 mM).

    • Immediately before use, mix the XTT solution with the menadione solution (e.g., in a 20:1 or 5:1 volume ratio).

  • Assay Procedure:

    • After the incubation period, carefully remove the planktonic cells and wash the biofilms twice with PBS.

    • Add 100-200 µL of the freshly prepared XTT-menadione solution to each well containing biofilm and to control wells (biofilm-free).

    • Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

    • After incubation, gently mix the contents of the wells.

    • Measure the absorbance of the resulting formazan product at 450-490 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability using fluorescent stains.[14][15][16][17][18]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides)

  • This compound

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and propidium iodide)

  • PBS

  • Confocal microscope

Procedure:

  • Biofilm Growth and Treatment:

    • Grow biofilms on sterile glass coverslips placed in a petri dish or in chamber slides.

    • Treat the biofilms with the desired concentrations of this compound during or after biofilm formation.

  • Staining:

    • Gently wash the coverslips with PBS to remove planktonic bacteria.

    • Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).

    • Add the stain mixture to the biofilms and incubate in the dark for 15-30 minutes at room temperature.

  • Microscopy:

    • Gently wash the stained biofilms with PBS to remove excess stain.

    • Mount the coverslip on a microscope slide.

    • Visualize the biofilm using a confocal laser scanning microscope. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

    • Acquire z-stack images to reconstruct a three-dimensional image of the biofilm structure.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Biofilm Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification bacterial_culture Overnight Bacterial Culture dilution Dilution to OD600 ~0.1 bacterial_culture->dilution incubation Inoculation & Incubation (24-48h) dilution->incubation compound_prep This compound Serial Dilutions compound_prep->incubation cv_assay Crystal Violet Assay (Biomass) incubation->cv_assay xtt_assay XTT Assay (Viability) incubation->xtt_assay clsm CLSM (Visualization) incubation->clsm stain Stain with Crystal Violet cv_assay->stain solubilize Solubilize with Acetic Acid/Ethanol cv_assay->solubilize read_cv Read Absorbance (570-595 nm) cv_assay->read_cv add_xtt Add XTT-Menadione xtt_assay->add_xtt incubate_xtt Incubate in Dark xtt_assay->incubate_xtt read_xtt Read Absorbance (450-490 nm) xtt_assay->read_xtt stain_clsm Stain with LIVE/DEAD clsm->stain_clsm image Acquire Z-stack Images clsm->image stain->solubilize solubilize->read_cv add_xtt->incubate_xtt incubate_xtt->read_xtt stain_clsm->image

Caption: Workflow for assessing biofilm inhibition.

signaling_pathway Figure 2. Proposed Mechanism of Action compound This compound qs Quorum Sensing (QS) System compound->qs Disrupts virulence Virulence Factor Production (e.g., Protease, Motility) compound->virulence Inhibits biofilm_formation Biofilm Formation (Adhesion, Maturation) compound->biofilm_formation Inhibits qs->virulence Regulates qs->biofilm_formation Regulates inhibition Inhibition downregulation Downregulation reduction Reduction

Caption: Mechanism of this compound.

References

Application Note: Preparation of 4-Chlorocinnamaldehyde Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chlorocinnamaldehyde is a derivative of cinnamaldehyde, a compound known for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anthelmintic properties.[1][2] For reliable and reproducible in vitro experimental results, the correct preparation of stock and working solutions of this compound is critical. This document provides a detailed protocol for the preparation, storage, and use of this compound in cell-based assays.

Physicochemical and Safety Data

Proper handling and storage are predicated on the compound's properties and safety profile. All quantitative data is summarized in the table below for easy reference.

Table 1: Properties and Recommendations for this compound

ParameterValueReference
CAS Number 49678-02-6
Molecular Formula C₉H₇ClO[3]
Molecular Weight 166.60 g/mol
Physical Form Solid
Melting Point 57-63 °C
Recommended Solvent Dimethyl sulfoxide (DMSO)[4]
Recommended Stock Conc. 10 mM - 100 mMN/A
Storage Conditions Store stock solution in aliquots at -20°C or -80°C, protected from light.[5]
Typical Working Conc. 20 - 200 µg/mL (approx. 120 µM - 1.2 mM)[1][6][7]

Safety Precautions: this compound is classified as a hazardous substance. Users must adhere to the following safety guidelines:

  • Causes skin irritation (H315) and serious eye irritation (H319). [8][9]

  • May cause an allergic skin reaction (H317). [8][9]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][10]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[8][10]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder (Purity ≥96%)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

Methodology:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 166.60 g/mol x 1000 mg/g

    • Mass (mg) = 16.66 mg

  • Weighing: Carefully weigh out 16.66 mg of this compound powder on an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Close the cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but check compound stability if using elevated temperatures for extended periods. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage:

    • Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in amber or foil-wrapped microcentrifuge tubes to protect from light.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a 100 µM Working Solution

This protocol describes the dilution of the primary stock solution into a final working solution for treating cells in a 96-well plate format.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the assay

  • Sterile microtubes and/or deep-well plates for serial dilutions

  • Calibrated micropipettes and sterile tips

Methodology:

  • Intermediate Dilution (Optional but Recommended): It is often impractical to dilute a 100 mM stock directly to a 100 µM working solution. An intermediate dilution step is recommended.

    • Prepare a 10 mM intermediate solution: Dilute the 100 mM stock 1:10 by adding 5 µL of the stock to 45 µL of sterile DMSO or cell culture medium.

    • Prepare a 1 mM intermediate solution: Dilute the 10 mM solution 1:10 by adding 5 µL of the 10 mM stock to 45 µL of sterile cell culture medium.

  • Final Working Solution Preparation:

    • To prepare a 100 µM working solution from a 10 mM intermediate stock, a 1:100 dilution is required.

    • For example, to prepare 1 mL of 100 µM working solution, add 10 µL of the 10 mM intermediate stock to 990 µL of cell culture medium.

  • Solvent Concentration Control: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as it can be toxic to cells.[4]

    • Calculation Check: In the example above, the final DMSO concentration is (10 µL / 1000 µL) * 100% = 1.0%. This may be too high for some cell lines.

    • To achieve a final DMSO concentration of 0.1% : The dilution factor from the stock must be at least 1:1000. For a 100 µM final concentration, this would require a starting stock of at least 100 mM (100 mM / 1000 = 100 µM).

    • Example for 0.1% DMSO: Add 1 µL of the 100 mM stock solution directly to 999 µL of cell culture medium. This yields a final concentration of 100 µM this compound in 0.1% DMSO.

  • Experimental Controls: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as the experimental wells but without the compound. This ensures that any observed effects are due to the compound and not the solvent.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow for preparing stock and working solutions of this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Controls calc Calculate Mass (e.g., 16.66 mg for 1mL of 100mM) weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO (Vortex/Warm if needed) weigh->dissolve store_stock Aliquot & Store Stock (-20°C / -80°C, Protect from Light) dissolve->store_stock thaw Thaw One Aliquot store_stock->thaw intermediate_d Perform Intermediate Dilution (e.g., to 10 mM in medium) thaw->intermediate_d final_d Prepare Final Working Solution (e.g., 100 µM in medium) intermediate_d->final_d add_to_cells Add to In Vitro Assay final_d->add_to_cells vehicle_control Prepare Vehicle Control (Medium + same % DMSO)

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

Cinnamaldehyde and its derivatives can modulate various cellular signaling pathways. This diagram shows a hypothetical mechanism where this compound inhibits the pro-inflammatory NF-κB pathway, a common target for anti-inflammatory drug discovery.

G cluster_pathway Hypothetical Anti-inflammatory Action cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Compound This compound Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Application of 4-Chlorocinnamaldehyde in the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Candida albicans, an opportunistic fungal pathogen, is a common cause of serious infections, particularly in immunocompromised individuals. The increasing resistance of C. albicans to existing antifungal drugs necessitates the urgent development of novel therapeutic agents. 4-Chlorocinnamaldehyde (4-Cl CA), a derivative of cinnamaldehyde, has demonstrated promising antifungal properties against drug-resistant C. albicans, making it a compelling candidate for the development of new antifungal therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antifungal potential of this compound.

Antifungal Activity of this compound

This compound has exhibited significant in vitro and in vivo antifungal activity against Candida albicans, including fluconazole-resistant strains. Its efficacy has been demonstrated through various assays, highlighting its potential as a lead compound for antifungal drug development.

Quantitative Data Summary

The antifungal activity of this compound and its derivatives has been quantified using standard microbiological assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

ParameterConcentrationFungal Strain(s)Reference
Minimum Inhibitory Concentration (MIC)25 µg/mLC. albicans[1][2]
Fungicidal Activity5 x MIC and 10 x MICC. albicans[1][2]
Inhibition of Biofilm Formation8 x MIC and 16 x MICC. albicans[1]
Inhibition of Cell Aggregation20 µg/mL (>90% inhibition)C. albicans[1]
Inhibition of Hyphal Formation5 to 20 µg/mLC. albicans[1][2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Disseminated Candidiasis

OutcomeTreatment GroupResultReference
Fungal Burden4-Cl CA treatedSignificantly reduced[1][2]
Mouse Survival4-Cl CA treatedSignificantly improved[1][2]

Table 3: Antifungal Activity of 4-Chlorocinnamic Acid Derivatives

CompoundMIC (µmol/mL)Fungal Strain(s)Reference
Methoxyethyl 4-chlorocinnamate0.13Candida species[3]
Perillyl 4-chlorocinnamate0.024Candida species[3]

Mechanism of Action

While the precise antifungal mechanism of this compound is still under investigation, preliminary evidence suggests that it may act on multiple cellular targets. Cinnamaldehyde and its derivatives have been shown to disrupt fungal cell membranes, inhibit key enzymes involved in fungal growth, and interfere with cell wall synthesis.[4][5][6] For instance, trans-cinnamaldehyde has been identified as a noncompetitive inhibitor of β-(1,3)-glucan synthase and a mixed inhibitor of chitin synthase 1, both of which are crucial enzymes for fungal cell wall synthesis.[4] Furthermore, derivatives of 4-chlorocinnamic acid are suggested to inhibit the enzyme 14α-demethylase, a key enzyme in ergosterol biosynthesis.[3] Another derivative, this compound thiosemicarbazide, acts as a laccase inhibitor.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of this compound.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

  • This compound (stock solution in DMSO)

  • Candida albicans strain (e.g., ATCC 90028 or clinical isolates)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the 4-Cl CA stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal inoculum of C. albicans and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted 4-Cl CA.

  • Include a positive control (fungal inoculum without 4-Cl CA) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of 4-Cl CA that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density at 600 nm.

Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Protocol:

  • Prepare a fungal suspension of C. albicans in SDB at a concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 5x MIC, 10x MIC) to the fungal suspension.

  • Include a drug-free control.

  • Incubate the cultures at 37°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.

Biofilm Inhibition Assay

Objective: To evaluate the effect of this compound on Candida albicans biofilm formation.

Materials:

  • This compound

  • Candida albicans

  • RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

Protocol:

  • Prepare a fungal suspension of C. albicans in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the fungal suspension to the wells of a 96-well plate.

  • Add 100 µL of RPMI 1640 medium containing various concentrations of this compound (e.g., sub-inhibitory concentrations up to 16x MIC).

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Wash the wells with distilled water and allow them to air dry.

  • Solubilize the stained biofilms with 95% ethanol.

  • Measure the absorbance at 570 nm using a microplate reader to quantify the biofilm biomass.

Visualizations

Proposed Antifungal Drug Development Workflow

The following diagram illustrates a typical workflow for the development of novel antifungal agents based on this compound.

Antifungal_Development_Workflow cluster_0 Discovery & Screening cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Market Lead_Identification Identify 4-Cl CA as Lead Compound Derivative_Synthesis Synthesize Derivatives Lead_Identification->Derivative_Synthesis In_Vitro_Screening In Vitro Antifungal Screening (MIC) Derivative_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicity_Studies Phase_I Phase I (Safety) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Market_Launch Market Launch NDA_Submission->Market_Launch

Caption: Workflow for developing this compound-based antifungal agents.

Potential Signaling Pathways Affected by this compound

Based on the known mechanisms of cinnamaldehyde derivatives, the following diagram illustrates potential signaling pathways in fungi that could be targeted by this compound.

Fungal_Signaling_Pathways cluster_cell_wall Cell Wall Integrity Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_virulence Virulence Factor Regulation 4_Cl_CA This compound Glucan_Synthase β-(1,3)-Glucan Synthase 4_Cl_CA->Glucan_Synthase Inhibits Chitin_Synthase Chitin Synthase 4_Cl_CA->Chitin_Synthase Inhibits 14a_Demethylase 14α-Demethylase 4_Cl_CA->14a_Demethylase Inhibits Hyphal_Formation_Genes Hyphal Formation Genes 4_Cl_CA->Hyphal_Formation_Genes Downregulates Biofilm_Formation_Genes Biofilm Formation Genes 4_Cl_CA->Biofilm_Formation_Genes Downregulates Cell_Wall_Damage Cell Wall Damage Glucan_Synthase->Cell_Wall_Damage Chitin_Synthase->Cell_Wall_Damage Ergosterol_Inhibition Ergosterol Depletion 14a_Demethylase->Ergosterol_Inhibition Membrane_Disruption Membrane Disruption Ergosterol_Inhibition->Membrane_Disruption Virulence_Inhibition Reduced Virulence Hyphal_Formation_Genes->Virulence_Inhibition Biofilm_Formation_Genes->Virulence_Inhibition

Caption: Potential fungal signaling pathways targeted by this compound.

Conclusion

This compound represents a promising starting point for the development of novel antifungal agents to combat drug-resistant fungal infections. Its potent activity against Candida albicans, including its effects on virulence factors such as biofilm and hyphal formation, warrants further investigation. The provided protocols and conceptual frameworks offer a guide for researchers to explore the full therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance efficacy and reduce toxicity, and advancing lead compounds through preclinical and clinical development.

References

Application Notes and Protocols for Testing the Anthelmintic Activity of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal agents. Cinnamaldehyde and its derivatives have emerged as promising candidates with demonstrated anthelmintic properties. This document provides detailed application notes and protocols for testing the efficacy of 4-Chlorocinnamaldehyde against helminths, using the model organism Caenorhabditis elegans. These protocols are designed to be adaptable for screening other parasitic nematodes of veterinary importance, such as Haemonchus contortus.

Recent studies have highlighted the potential of cinnamaldehyde analogs as anthelmintic agents. Notably, 4-bromo and 4-chloro cinnamaldehydes have exhibited significant activity against C. elegans.[1] The proposed mechanism of action for cinnamaldehydes involves the disruption of key physiological processes in nematodes. Research on trans-cinnamaldehyde suggests that it acts on multiple Cys-loop receptors, including the levamisole-sensitive nicotinic acetylcholine receptor (L-AChR), the GABA-activated chloride channel (UNC-49), and the glutamate-activated chloride channel, leading to inhibitory effects on neuromuscular activity.[2] Additionally, cinnamaldehyde has been shown to interfere with glutathione metabolism in C. elegans, a critical pathway for detoxification and oxidative stress management.[3][4]

These protocols will guide researchers through standardized in vitro assays to quantify the anthelmintic activity of this compound, including motility assays, larval development assays, and egg hatching assays.

Data Presentation

The following tables summarize the reported anthelmintic activity of cinnamaldehyde and its analogs against various helminths. This data provides a comparative baseline for evaluating the efficacy of this compound.

Table 1: Anthelmintic Activity of Cinnamaldehyde Analogs against Caenorhabditis elegans

CompoundConcentrationEffectReference
This compound20 µg/mLAnthelmintic property observed[1]
4-Bromocinnamaldehyde20 µg/mLAnthelmintic property observed[1]
trans-Cinnamaldehyde800 µg/mL100% mortality[5]
Cinnamaldehyde Oxime50 µg/mLNematicidal activity (killed all worms over 5 days)[5]
4-Dimethylamino Cinnamaldehyde50 µg/mLNematicidal activity (killed all worms over 5 days)[5]
4-Fluoro Cinnamaldehyde50 µg/mLNematicidal activity (killed all worms over 5 days)[5]
α-Methyl Cinnamaldehyde50 µg/mLNematicidal activity (killed all worms over 5 days)[5]
4-Nitro Cinnamaldehyde50 µg/mLNematicidal activity (killed all worms over 5 days)[5]
trans-4-Methyl Cinnamaldehyde50 µg/mLNematicidal activity (killed all worms over 5 days)[5]

Table 2: EC50 Values of Cinnamaldehyde against Dactylogyrus intermedius

Compound48h EC50 (mg/L)Reference
Cinnamaldehyde0.57[6]
Cinnamic Acid6.32[6]

Experimental Protocols

Caenorhabditis elegans Maintenance and Synchronization

Principle: To ensure consistent and reproducible results, it is crucial to use a synchronized population of C. elegans at a specific life stage for the assays. This protocol describes the standard method for maintaining and synchronizing these nematodes.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • Escherichia coli OP50 strain

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite and 1M NaOH)

  • S-medium

  • Incubator at 20°C

Protocol:

  • Maintain wild-type (N2) C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • To synchronize the worms, wash gravid adults from the plates using M9 buffer.

  • Centrifuge the worm suspension and aspirate the supernatant.

  • Resuspend the pellet in bleaching solution and vortex for 5-7 minutes to dissolve the adults, leaving the eggs intact.

  • Quickly wash the eggs three times with M9 buffer to remove the bleaching solution.

  • Allow the eggs to hatch overnight in M9 buffer or S-medium with gentle shaking. This will yield a synchronized population of L1 larvae.

  • For assays using L4 larvae or young adults, plate the synchronized L1 larvae on NGM plates with OP50 and incubate at 20°C for the appropriate duration (approximately 48 hours for L4 stage).

In Vitro Motility Assay

Principle: This assay assesses the effect of this compound on the motility of C. elegans. A reduction in motility is an indicator of paralysis and potential anthelmintic activity.

Materials:

  • Synchronized L4 stage C. elegans

  • 96-well microtiter plate

  • M9 buffer or S-medium

  • This compound stock solution (in DMSO)

  • DMSO (as a negative control)

  • Positive control (e.g., Levamisole)

  • Plate reader or automated worm tracker capable of measuring motility

Protocol:

  • Prepare serial dilutions of this compound in M9 buffer or S-medium. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Dispense the compound dilutions, negative control (DMSO in buffer), and positive control into the wells of a 96-well plate.

  • Wash the synchronized L4 worms with M9 buffer to remove bacteria.

  • Add approximately 20-30 worms per well.

  • Incubate the plate at 20°C.

  • Measure worm motility at regular intervals (e.g., every hour for 24 hours) using an automated worm tracker.

  • Data is typically expressed as the percentage of motility relative to the DMSO control.

Larval Development Assay

Principle: This assay evaluates the ability of this compound to inhibit the development of C. elegans from the L1 to the L4 or adult stage.

Materials:

  • Synchronized L1 stage C. elegans

  • 96-well microtiter plate

  • S-medium supplemented with E. coli OP50

  • This compound stock solution (in DMSO)

  • DMSO (as a negative control)

  • Positive control (e.g., Ivermectin)

  • Dissecting microscope

Protocol:

  • Prepare serial dilutions of this compound in S-medium containing E. coli OP50.

  • Dispense the dilutions, negative control, and positive control into the wells of a 96-well plate.

  • Add approximately 10-20 synchronized L1 larvae to each well.

  • Incubate the plate at 20°C for 3-4 days.

  • After the incubation period, examine the wells under a dissecting microscope and score the developmental stage of the worms.

  • Calculate the percentage of inhibition of larval development for each concentration compared to the DMSO control.

Egg Hatching Assay

Principle: This assay determines the effect of this compound on the hatching of C. elegans eggs.

Materials:

  • Synchronized C. elegans eggs

  • 96-well microtiter plate

  • M9 buffer

  • This compound stock solution (in DMSO)

  • DMSO (as a negative control)

  • Positive control (e.g., Thiabendazole)

  • Dissecting microscope

Protocol:

  • Prepare serial dilutions of this compound in M9 buffer.

  • Dispense the dilutions, negative control, and positive control into the wells of a 96-well plate.

  • Add a known number of synchronized eggs (e.g., 50-100) to each well.

  • Incubate the plate at 20°C for 24-48 hours.

  • Count the number of hatched larvae and unhatched eggs in each well under a dissecting microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration relative to the DMSO control.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_motility cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synchronize C. elegans to L4 stage dispense Dispense compounds and controls into 96-well plate start->dispense prep_compound Prepare serial dilutions of This compound prep_compound->dispense prep_controls Prepare negative (DMSO) and positive controls prep_controls->dispense add_worms Add L4 worms to each well dispense->add_worms incubate Incubate at 20°C add_worms->incubate measure Measure motility at regular intervals incubate->measure analyze Calculate % motility relative to control measure->analyze

Caption: Workflow for the C. elegans Motility Assay.

experimental_workflow_larval_development cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synchronize C. elegans to L1 stage dispense Dispense compounds and controls into 96-well plate start->dispense prep_compound Prepare serial dilutions of This compound in S-medium + E. coli prep_compound->dispense prep_controls Prepare negative (DMSO) and positive controls prep_controls->dispense add_larvae Add L1 larvae to each well dispense->add_larvae incubate Incubate at 20°C for 3-4 days add_larvae->incubate score Score developmental stage of worms incubate->score analyze Calculate % inhibition of larval development score->analyze

Caption: Workflow for the C. elegans Larval Development Assay.

experimental_workflow_egg_hatch cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Isolate synchronized C. elegans eggs dispense Dispense compounds and controls into 96-well plate start->dispense prep_compound Prepare serial dilutions of This compound in M9 buffer prep_compound->dispense prep_controls Prepare negative (DMSO) and positive controls prep_controls->dispense add_eggs Add eggs to each well dispense->add_eggs incubate Incubate at 20°C for 24-48 hours add_eggs->incubate count Count hatched larvae and unhatched eggs incubate->count analyze Calculate % egg hatch inhibition count->analyze

Caption: Workflow for the C. elegans Egg Hatching Assay.

Proposed Mechanism of Action

mechanism_of_action cluster_neuronal Neuronal Inhibition cluster_metabolic Metabolic Disruption compound This compound l_achr L-AChR compound->l_achr inhibits unc49 UNC-49 (GABA-R) compound->unc49 inhibits glc Glutamate-gated Cl- Channel compound->glc inhibits glutathione Glutathione Metabolism compound->glutathione disrupts outcome Paralysis & Mortality l_achr->outcome unc49->outcome glc->outcome glutathione->outcome

Caption: Proposed Mechanism of Action of this compound.

References

Evaluating the Impact of 4-Chlorocinnamaldehyde on Bacterial Motility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial motility is a critical factor in pathogenesis, enabling bacteria to colonize surfaces, form biofilms, and evade host immune responses. Consequently, inhibiting bacterial motility presents a promising strategy for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for evaluating the effect of 4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, on various forms of bacterial motility, including swimming, swarming, and twitching. The provided methodologies are designed to be reproducible and quantitative, facilitating the assessment of this compound's potential as a motility inhibitor.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of alternative therapeutic strategies. Targeting bacterial virulence factors, such as motility, offers a compelling approach that may exert less selective pressure for resistance development compared to traditional bactericidal or bacteriostatic agents. Motility in bacteria is primarily mediated by flagella (for swimming and swarming) and type IV pili (for twitching). These complex appendages are driven by intricate signaling pathways that respond to environmental cues.

Cinnamaldehyde and its derivatives have been recognized for their broad-spectrum antimicrobial properties.[1][2] this compound (4-ChloroCNMA) is a synthetic derivative that has demonstrated significant inhibitory effects on bacterial biofilm formation and virulence factors.[1] A key aspect of its anti-virulence activity is the inhibition of bacterial motility.[1] This document outlines standardized protocols to quantify the inhibitory effects of this compound on the principal modes of bacterial movement.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound and a related derivative, 4-Nitrocinnamaldehyde, on bacterial motility from published studies. This data can serve as a benchmark for experimental results.

CompoundBacterial StrainMotility TypeConcentration (µg/mL)% Inhibition / EffectReference
This compoundVibrio parahaemolyticusSwimming50Restricted[1]
100Restricted[1]
Swarming50Restricted[1]
100Restricted[1]
4-NitrocinnamaldehydeUropathogenic E. coli (UPEC)Swimming50Abolished[3]

Experimental Protocols

These protocols are designed for assessing the impact of this compound on bacterial swimming, swarming, and twitching motility. It is recommended to perform these assays with appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a known motility inhibitor, if available).

Swimming Motility Assay

This macroscopic assay evaluates flagella-driven movement in a low-viscosity environment.

Materials:

  • Bacterial culture (e.g., E. coli, P. aeruginosa, V. parahaemolyticus)

  • Luria-Bertani (LB) broth or other suitable liquid medium

  • Swim agar plates (e.g., LB medium with 0.3% agar)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile toothpicks or pipette tips

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Swim Agar Plates:

    • Prepare the desired growth medium and add agar to a final concentration of 0.3% (w/v).

    • Autoclave to sterilize.

    • Cool the medium to approximately 50-55°C.

    • Add this compound to the molten agar to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Inoculation:

    • Grow the bacterial strain to the mid-logarithmic phase in liquid broth.

    • Using a sterile toothpick or pipette tip, gently touch a single colony from a fresh agar plate or a liquid culture.

    • Carefully stab the center of the swim agar plate, ensuring the toothpick penetrates about halfway through the agar depth.

  • Incubation:

    • Incubate the plates in an upright position at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli) for 16-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the circular zone of bacterial growth (the "swim zone").

    • Compare the swim zone diameters of the bacteria grown in the presence of this compound to the control plates.

    • Calculate the percentage of inhibition for each concentration.

Swarming Motility Assay

This assay assesses a more complex, flagella-driven multicellular movement across a semi-solid surface.

Materials:

  • Bacterial culture

  • Appropriate swarming medium (e.g., M8 medium with 0.5% agar, 0.4% glucose, and 0.05% glutamate for P. aeruginosa)

  • This compound stock solution

  • Sterile pipette tips

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Swarm Agar Plates:

    • Prepare the swarming medium with an agar concentration of 0.5% (w/v).

    • Autoclave and cool to 50-55°C.

    • Incorporate this compound at the desired concentrations.

    • Pour the plates and allow them to solidify and dry at room temperature for a consistent period before use.

  • Inoculation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Carefully spot a small volume (1-5 µL) of the liquid culture onto the center of the swarm agar surface.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 30°C) for 18-48 hours. The incubation time may need to be optimized depending on the bacterial strain.

  • Data Analysis:

    • Measure the diameter of the area covered by the swarming bacteria.

    • Compare the swarming diameters for the treated and untreated plates.

    • Calculate the percentage of swarming inhibition.

Twitching Motility Assay

This assay evaluates type IV pili-mediated motility at the interface between the agar and a solid surface.

Materials:

  • Bacterial culture

  • Twitching motility agar (e.g., LB agar with 1% w/v agar)

  • This compound stock solution

  • Sterile toothpicks

  • Incubator

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Ruler or caliper

Procedure:

  • Prepare Twitching Agar Plates:

    • Prepare the medium with 1% (w/v) agar.

    • Autoclave and cool to 50-55°C.

    • Add this compound to the desired concentrations.

    • Pour the agar into Petri dishes and let them solidify.

  • Inoculation:

    • Using a sterile toothpick, pick a single colony from a fresh plate.

    • Stab the toothpick through the agar to the bottom of the Petri dish.

  • Incubation:

    • Incubate the plates at the optimal temperature for 24-48 hours.

  • Visualization and Data Analysis:

    • After incubation, carefully remove the agar.

    • Stain the bottom of the Petri dish with a 0.1% Crystal Violet solution for 10-15 minutes.

    • Gently rinse the plate with water and allow it to dry.

    • The zone of twitching motility will be visible as a stained area around the inoculation point.

    • Measure the diameter of the twitching zone.

    • Compare the zone sizes between the control and treated plates and calculate the percentage of inhibition.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism for the action of this compound on bacterial motility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare Motility Agar (Swimming, Swarming, Twitching) add_compound Incorporate 4-Chloro- cinnamaldehyde at varying concentrations prep_media->add_compound pour_plates Pour and solidify plates add_compound->pour_plates inoculate Inoculate plates with bacterial culture pour_plates->inoculate incubate Incubate under optimal conditions inoculate->incubate measure Measure diameter of motility zones incubate->measure compare Compare treated vs. control measure->compare calculate Calculate % inhibition compare->calculate

Caption: Experimental workflow for evaluating the effect of this compound on bacterial motility.

signaling_pathway cluster_effects Potential Mechanisms of Action compound This compound membrane Cell Membrane Disruption compound->membrane ftsz Inhibition of FtsZ (Cell Division) compound->ftsz qs Quorum Sensing Interference compound->qs cdigmp Modulation of c-di-GMP levels compound->cdigmp motility Reduced Bacterial Motility (Swimming, Swarming, Twitching) membrane->motility ftsz->motility qs->motility cdigmp->motility

Caption: Proposed mechanisms of this compound in inhibiting bacterial motility.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the inhibitory effects of this compound on bacterial motility. Consistent application of these methods will yield quantitative and comparable data, which is crucial for the preclinical evaluation of this compound as a potential anti-virulence agent. Further research into the precise molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its mechanism of action and facilitate the development of more potent motility inhibitors.

References

Application Notes and Protocols for Cell Division Inhibition Assay with 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, has emerged as a promising inhibitor of bacterial cell division.[1][2] This document provides detailed application notes and protocols for researchers investigating its mechanism of action and potential as an antimicrobial agent. The primary target of this compound and its parent compound is the filamentous temperature-sensitive protein Z (FtsZ).[3][4][5][6][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a critical component of the bacterial cytoskeleton.[3][8] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.[8][9] By inhibiting the polymerization and GTPase activity of FtsZ, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual death.[3][4][5] These application notes will guide users through the experimental validation of this compound as a cell division inhibitor.

Mechanism of Action

This compound exerts its antimicrobial effect by disrupting the normal function of the FtsZ protein. This disruption occurs through the following mechanisms:

  • Inhibition of FtsZ Polymerization: The compound prevents the assembly of FtsZ monomers into protofilaments, which are essential for the formation of the Z-ring.[3][5]

  • Inhibition of GTPase Activity: FtsZ's ability to hydrolyze Guanosine Triphosphate (GTP) is crucial for the dynamic nature of the Z-ring. This compound has been shown to inhibit this enzymatic activity.[3][4]

  • Disruption of Z-Ring Morphology: In vivo studies have shown that treatment with cinnamaldehyde analogs perturbs the structure and frequency of Z-ring formation.[3]

  • Binding to FtsZ: In silico docking and experimental evidence suggest that cinnamaldehyde and its derivatives bind to a pocket in the C-terminal region of FtsZ, near the T7 loop.[3][5]

The following diagram illustrates the proposed mechanism of action:

G cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by this compound FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP binds FtsZ_polymerization FtsZ Polymerization GTP->FtsZ_polymerization Inhibition_GTPase Inhibition of GTPase Activity Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Inhibition_poly Inhibition of Polymerization Divisome Divisome Assembly Z_ring->Divisome Filamentation Cell Filamentation Z_ring->Filamentation Cell_division Cell Division Divisome->Cell_division 4_Chloro This compound 4_Chloro->GTP inhibits hydrolysis 4_Chloro->FtsZ_polymerization inhibits G cluster_0 Experimental Workflow for Cell Division Inhibitor Validation Start Start: Potential Inhibitor (this compound) MIC Determine MIC (Broth Microdilution) Start->MIC Growth_Curve Growth Curve Analysis MIC->Growth_Curve Morphology Microscopy for Cell Filamentation Growth_Curve->Morphology In_Vitro_Target In Vitro Target Validation Morphology->In_Vitro_Target FtsZ_Polymerization FtsZ Polymerization Assay (Light Scattering) In_Vitro_Target->FtsZ_Polymerization GTPase_Assay FtsZ GTPase Assay In_Vitro_Target->GTPase_Assay Conclusion Conclusion: Confirmed FtsZ-Targeting Cell Division Inhibitor FtsZ_Polymerization->Conclusion GTPase_Assay->Conclusion

References

Troubleshooting & Optimization

How to improve the yield of 4-Chlorocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

A1: The most widely employed method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (which lacks α-hydrogens) with an aliphatic aldehyde like acetaldehyde (which possesses α-hydrogens).[1]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors. Common causes include unwanted side reactions, such as the Cannizzaro reaction of the 4-chlorobenzaldehyde starting material or the self-condensation of acetaldehyde.[1] Other factors include incorrect stoichiometry, suboptimal reaction temperature, impure starting materials, or inefficient purification.[1][2][3] While optimized commercial processes can achieve yields of 77-85%, lab-scale syntheses can sometimes report yields as low as 23% due to side reactions.[1]

Q3: What are the typical side products in a Claisen-Schmidt condensation for this compound, and how can they be minimized?

A3: The primary side reactions include:

  • Cannizzaro Reaction: This is a significant issue when using strong bases like sodium hydroxide with 4-chlorobenzaldehyde, which can disproportionate into 4-chlorobenzyl alcohol and sodium 4-chlorobenzoate.[1] Using a milder base, such as sodium carbonate, can help mitigate this side reaction.[1]

  • Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself. This can be minimized by the slow, controlled, dropwise addition of acetaldehyde to the reaction mixture that already contains the 4-chlorobenzaldehyde and the base.[1]

  • Formation of Higher Order Condensation Products: Products like 5-(4-chlorophenyl)-2,4-pentadienal can sometimes form, though this is generally a minor byproduct under optimized conditions.[1]

Q4: The final product has a strong smell of unreacted 4-chlorobenzaldehyde. What went wrong?

A4: A persistent smell of the starting benzaldehyde indicates an incomplete reaction.[1] This could be due to several reasons, including insufficient reaction time, a reaction temperature that is too low, or a problem with the base catalyst (e.g., incorrect base used, insufficient amount, or poor quality).[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]

Q5: How critical is the purity of starting materials and solvents?

A5: The purity of reactants and solvents is critical for achieving high yields.[2][3] Impurities can interfere with the main reaction, catalyze side reactions, or complicate the purification process, all of which can contribute to a lower overall yield.[2] If the reaction is sensitive to moisture, using anhydrous solvents is crucial.[3]

Q6: What is the recommended method for purifying the crude this compound product?

A6: After the reaction workup, which typically involves extraction with an organic solvent, crude this compound is often purified by vacuum distillation or column chromatography to achieve high purity.[1][2] Recrystallization from a suitable solvent is also a common technique for purifying solid derivatives.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete ReactionMonitor reaction progress with TLC. Consider extending the reaction time or moderately increasing the temperature if the protocol allows.[1][3]
Suboptimal Reaction Conditions (Temperature, pH)Systematically optimize reaction parameters. For Claisen-Schmidt, maintain a low temperature (e.g., using an ice bath) during reagent addition to control side reactions.[1][2]
Poor Quality or Incorrect Stoichiometry of ReagentsEnsure all reagents and solvents are pure and dry.[2][3] Verify the accuracy of all measurements and molar ratios.
Inefficient MixingEnsure the reaction mixture is stirred thoroughly and continuously, especially in heterogeneous reactions involving a solid catalyst.[2]
Product is Contaminated with Starting Materials Incomplete ReactionAs above, extend reaction time or adjust temperature based on TLC monitoring.[1]
Inefficient Workup/PurificationOptimize extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss.[3] Re-purify the product using vacuum distillation or column chromatography.
Presence of Multiple Side Products Inappropriate Base or Reaction ConditionsTo avoid the Cannizzaro reaction, switch from a strong base (e.g., NaOH) to a milder one (e.g., sodium carbonate).[1] To minimize acetaldehyde self-condensation, add it slowly and dropwise to the reaction mixture.[1]
High Reaction TemperatureExcessively high temperatures can lead to decomposition and favor side reactions.[3] Maintain recommended temperature control throughout the synthesis.

Quantitative Data Summary

The following table summarizes yield data from various synthesis protocols. Note that yields are highly dependent on specific reaction conditions and scale.

Synthesis MethodKey ReactantsCatalyst/BaseTypical YieldReference
Claisen-Schmidt Condensation (Lab Scale)4-Chlorobenzaldehyde, AcetaldehydeSodium HydroxideCan be as low as 23% due to side reactions[1]
Claisen-Schmidt Condensation (Optimized Commercial)4-Chlorobenzaldehyde, AcetaldehydeNot specified77-85%[1]
Three-component reaction4-chlorobenzaldehyde, malononitrile, dimedoneCuFe2O4@starchHigh (Specific % not universally stated)[4]

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzaldehyde in ethanol.

  • Cooling: Cool the flask in an ice bath to maintain a low temperature.

  • Base Addition: Slowly add a prepared 10% NaOH solution to the stirred benzaldehyde solution while keeping the temperature low.[1]

  • Acetaldehyde Addition: Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours.[1] It is crucial to maintain a low temperature and slow addition rate to minimize acetaldehyde self-condensation.[1]

  • Reaction Monitoring: Allow the reaction to stir for several hours. Monitor the disappearance of the starting material (4-chlorobenzaldehyde) using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Extract the product using an appropriate organic solvent like diethyl ether or dichloromethane.[1]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining base or water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final, pure product.[1]

Visualizations

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Product Workup & Isolation cluster_purification Purification A 1. Dissolve 4-Chlorobenzaldehyde in Ethanol B 2. Cool Mixture in Ice Bath A->B C 3. Add Base Solution (e.g., 10% NaOH) B->C D 4. Slow Dropwise Addition of Acetaldehyde C->D Initiates Reaction E 5. Stir and Monitor Reaction via TLC D->E F 6. Quench Reaction & Transfer to Separatory Funnel E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Wash Organic Layer (Water, Brine) G->H I 9. Dry with Na2SO4 & Evaporate Solvent H->I J 10. Purify Crude Product (Vacuum Distillation) I->J Crude Product K Pure this compound J->K G Troubleshooting Logic for Low Yield Start Low Yield Observed CheckTLC Check TLC of crude product. Are starting materials present? Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn Yes SideProducts Are significant side products visible? CheckTLC->SideProducts No Solution1 Solution: - Increase reaction time - Optimize temperature - Check catalyst/base activity IncompleteRxn->Solution1 SideRxns Problem: Competing Side Reactions (e.g., Cannizzaro, Self-Condensation) SideProducts->SideRxns Yes PurityCheck Problem: Reagent/Solvent Quality SideProducts->PurityCheck No Solution2 Solution: - Use a milder base - Add acetaldehyde slowly - Maintain low temperature SideRxns->Solution2 Solution3 Solution: - Purify starting materials - Use fresh, anhydrous solvents PurityCheck->Solution3

References

Troubleshooting common side reactions in aldol condensation of 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the aldol condensation of 4-chlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the aldol condensation of 4-chlorobenzaldehyde with a ketone?

The primary reaction is a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. In this reaction, an enolate ion generated from a ketone (e.g., acetone) attacks the carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens, such as 4-chlorobenzaldehyde. This is followed by dehydration to yield a conjugated enone.[1][2][3]

Q2: What are the most common side reactions observed in this condensation?

The most common side reactions include:

  • Cannizzaro Reaction: Since 4-chlorobenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to produce 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[4][5][6][7] This reaction is a significant competitor to the desired aldol condensation.

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol addition or condensation byproducts.[1]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product, forming a 1,5-dicarbonyl compound.[1]

  • Polymerization/Tar Formation: Under harsh conditions, such as high temperatures or high base concentrations, aldehydes can polymerize, leading to the formation of dark, tarry substances.[1]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. The product should have a different Rf value than the starting materials.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the aldol condensation of 4-chlorobenzaldehyde.

Issue 1: Low Yield of the Desired Aldol Product

Possible Causes and Solutions:

CauseRecommended Solution
Cannizzaro reaction is dominating. This is favored by high concentrations of strong base. Reduce the concentration of your base (e.g., use 10% NaOH instead of 50%). Perform the reaction at a lower temperature (room temperature or 0 °C) to disfavor the Cannizzaro reaction.[1][9]
Self-condensation of the ketone. This is more likely if the ketone is highly reactive. A strategy to minimize this is to slowly add the enolizable ketone to a mixture of the 4-chlorobenzaldehyde and the base.[10] Using an excess of the aldehyde can also help.
Reaction has not gone to completion. Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or gently heating the mixture. However, be cautious as higher temperatures can promote side reactions.[11]
Reversibility of the aldol addition. Ensure conditions are favorable for the dehydration step to drive the equilibrium towards the final condensation product. In many cases, the product will precipitate out of the solution, shifting the equilibrium.[2]
Issue 2: Formation of Multiple Products and Purification Difficulties

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Cannizzaro byproducts. The primary byproducts will be 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. During workup, washing the organic layer with a basic solution (e.g., sodium bicarbonate) can help remove the acidic 4-chlorobenzoic acid. 4-chlorobenzyl alcohol may be removed by recrystallization or column chromatography.[6][12]
Unreacted starting materials. Unreacted 4-chlorobenzaldehyde and ketone will contaminate the product. Washing the crude product with cold water can help remove some unreacted aldehyde. Recrystallization is the most effective method for removing starting materials.[13]
Formation of dark, tarry substances. This indicates polymerization or decomposition. Avoid excessively high temperatures and high concentrations of strong base. Ensure slow and controlled addition of reagents.[1]

Quantitative Data Summary

While precise yields are highly dependent on specific experimental conditions, the following table summarizes the expected trends in product distribution based on reaction parameters.

ParameterConditionExpected Impact on Aldol Product YieldExpected Impact on Cannizzaro Product YieldRationale
Base Concentration High (e.g., >20% NaOH)DecreaseIncreaseHigh hydroxide concentration favors the bimolecular Cannizzaro reaction.[1][9]
Low (e.g., 5-10% NaOH)IncreaseDecreaseSufficient to catalyze the aldol condensation without excessively promoting the Cannizzaro reaction.
Temperature High (e.g., reflux)May DecreaseMay IncreaseHigher temperatures can promote the Cannizzaro reaction and other side reactions, leading to lower selectivity.[11]
Low (e.g., 0 °C to RT)May IncreaseDecreaseLower temperatures generally favor the desired aldol pathway and suppress side reactions.
Order of Addition Aldehyde added to ketone/base mixtureDecrease-Can lead to ketone self-condensation before reaction with the aldehyde.
Ketone added slowly to aldehyde/base mixtureIncrease-Maintains a low concentration of the enolate, favoring the cross-condensation.[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one

This protocol is a representative method for the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetone.

Materials:

  • 4-chlorobenzaldehyde

  • Acetone

  • Ethanol (95%)

  • Sodium hydroxide (10% aqueous solution)

  • Ice bath

  • Stir plate and magnetic stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve 2 equivalents of 4-chlorobenzaldehyde in 95% ethanol.

  • Add 1 equivalent of acetone to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the 10% sodium hydroxide solution dropwise to the cooled, stirring mixture.

  • Continue stirring in the ice bath for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified product.[9][13]

Protocol 2: Purification by Recrystallization from Ethanol

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals to obtain the purified product.[14][15]

Visualizations

Aldol_Condensation_Workflow Experimental Workflow for Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve 4-chlorobenzaldehyde and acetone in ethanol cool_mixture Cool mixture in ice bath prep_reactants->cool_mixture add_base Slowly add NaOH solution cool_mixture->add_base stir_reaction Stir for 30 minutes add_base->stir_reaction filtration Vacuum filter crude product stir_reaction->filtration wash_product Wash with cold water and ethanol filtration->wash_product recrystallize Recrystallize from ethanol wash_product->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: A typical experimental workflow for the aldol condensation of 4-chlorobenzaldehyde.

Troubleshooting_Logic Troubleshooting Logic for Side Reactions cluster_cannizzaro Cannizzaro Reaction cluster_self_condensation Self-Condensation cluster_michael Michael Addition start Low Yield or Multiple Products check_base Is base concentration high? start->check_base check_temp_cannizzaro Is temperature elevated? start->check_temp_cannizzaro check_addition Was ketone added all at once? start->check_addition check_stoichiometry Is aldehyde in excess? start->check_stoichiometry solution_cannizzaro Reduce base concentration and/or temperature check_base->solution_cannizzaro Yes check_temp_cannizzaro->solution_cannizzaro Yes solution_self Add ketone slowly to aldehyde/base mixture check_addition->solution_self Yes solution_michael Use stoichiometric aldehyde or excess ketone check_stoichiometry->solution_michael Yes

Caption: A logical diagram for troubleshooting common side reactions.

References

Technical Support Center: Overcoming Poor Solubility of 4-Chlorocinnamaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 4-Chlorocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of cinnamaldehyde, a compound known for its broad-spectrum antibacterial activity.[1] Its hydrophobic nature leads to poor solubility in aqueous media, which can significantly hinder its study and application in biological systems, affecting bioavailability and leading to inconsistent results in in-vitro and in-vivo experiments.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₉H₇ClO[2][3]
Molecular Weight 166.60 g/mol [2]
Appearance Bright yellow crystal or colorless to pale yellow liquid[4]
Melting Point 57-63 °C[2]
Storage Room Temperature

Q3: What are the general approaches to solubilizing poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds. The choice of method depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the biological system to excipients. Common strategies include:

  • Co-solvency: Using a water-miscible organic solvent to dissolve the compound before diluting it in the aqueous medium.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous media.

Issue 1: Precipitation upon addition to aqueous buffer or cell culture media.

Cause: This is the most common issue and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The organic solvent from the stock solution is diluted, reducing its solvating power.

Solutions:

Strategy Description Key Considerations
Optimize Co-solvent Concentration Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and perform serial dilutions. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For many cell-based assays, the final DMSO concentration should be below 0.5%.Run a solvent tolerance test to determine the maximum concentration of the organic solvent that does not affect your specific assay.
pH Adjustment For ionizable compounds, adjusting the pH of the aqueous medium can increase solubility. While this compound is not strongly ionizable, slight pH modifications might have a minor effect.Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Use of Surfactants Non-ionic surfactants like Tween® 80 or Polysorbates can be used to create micelles that encapsulate this compound.Surfactants can interfere with cell membranes and some assay components. Determine the critical micelle concentration (CMC) and use the lowest effective concentration.
Gentle Heating For some compounds, gentle warming of the solution can increase solubility.Assess the thermal stability of this compound to avoid degradation. Overheating can lead to compound degradation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in in-vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Molecular Weight of this compound = 166.60 g/mol

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Sterilization (optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Workflow for Preparing a Stock Solution:

G cluster_0 Preparation of this compound Stock Solution A Calculate Mass and Volume B Weigh this compound A->B C Add DMSO B->C D Vortex / Sonicate to Dissolve C->D E Sterile Filter (Optional) D->E F Aliquot and Store at -20°C / -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation

This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Procedure (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).

  • Form a Paste: In a mortar, add the HP-β-CD and a small amount of water to form a paste.

  • Add Compound: Add the this compound to the paste.

  • Knead: Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Sieve: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the complex in a tightly sealed container, protected from light and moisture.

Logical Relationship for Solubilization Strategies:

G cluster_1 Solubilization Strategies for this compound Start Poorly Soluble This compound CoSolvent Co-solvency (e.g., DMSO, Ethanol) Start->CoSolvent Surfactant Surfactant Micelles (e.g., Tween® 80) Start->Surfactant Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Nanoparticle Nanoparticle Formulation Start->Nanoparticle Result Aqueous Solution of This compound CoSolvent->Result Surfactant->Result Cyclodextrin->Result Nanoparticle->Result

Caption: Decision tree for selecting a solubilization strategy.

Signaling Pathway Involvement

Cinnamaldehyde and its derivatives have been shown to modulate key cellular signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[5][6][7][8][9][10] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis. The anti-inflammatory effects of cinnamaldehyde are often attributed to its ability to inhibit NF-κB activation.[7][8][9][10]

Hypothesized Mechanism of Action:

It is hypothesized that this compound, as an α,β-unsaturated aldehyde, can act as a Michael acceptor. This allows it to form covalent adducts with nucleophilic residues (such as cysteine) on key signaling proteins. Potential targets include components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[11]

Diagram of the NF-κB Signaling Pathway and Potential Inhibition by this compound:

G cluster_2 NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_active Active NF-κB (p65/p50) NFkB_p65->NFkB_p65_active Activation Nucleus Nucleus NFkB_p65_active->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates Inhibitor This compound Inhibitor->IKK Inhibits Inhibitor->NFkB_p65 Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

How to prevent the degradation of 4-Chlorocinnamaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Chlorocinnamaldehyde in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily caused by three main factors:

  • Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to atmospheric oxygen, which converts it to the less active 4-chlorocinnamic acid. This is a common degradation pathway for many aromatic aldehydes.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.

  • pH Instability: Extreme pH conditions, both acidic and basic, can catalyze the degradation of the molecule.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may not always be visible, but you might observe a color change in the solution, often turning yellowish, or the formation of a precipitate, which could be the oxidized product, 4-chlorocinnamic acid, as it may have lower solubility in certain solvents. A change in the characteristic odor of the solution can also be an indicator. However, the most reliable way to assess degradation is through analytical techniques like HPLC.

Q3: What is the expected shelf-life of a this compound solution?

A3: The shelf-life of a this compound solution is highly dependent on the solvent, storage conditions (temperature, light exposure), and the presence of stabilizers. A solution stored at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) will have a significantly longer shelf-life than a solution left at room temperature on a lab bench. For critical applications, it is recommended to use freshly prepared solutions or to perform a stability study to determine the shelf-life under your specific experimental conditions.

Q4: Can I use common solvents like ethanol or DMSO to dissolve this compound?

A4: Yes, ethanol and DMSO are common solvents for dissolving this compound. However, the choice of solvent can impact stability. For instance, some grades of solvents may contain impurities that can accelerate degradation. It is crucial to use high-purity, anhydrous solvents. When preparing stock solutions for long-term storage, consider solvents that are less prone to forming peroxides.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound to a less active compound (e.g., 4-chlorocinnamic acid).Prepare fresh solutions of this compound before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Add an antioxidant like BHT or Vitamin E to the stock solution.
Inconsistent experimental results. Partial degradation of the compound, leading to variable concentrations of the active molecule.Implement standardized procedures for solution preparation and storage. Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before use.
Solution has changed color. This can be a sign of degradation, possibly through oxidation or polymerization.Discard the solution and prepare a fresh batch. To prevent this, store solutions in amber vials to protect from light and purge the headspace with an inert gas to minimize oxidation.
Precipitate has formed in the solution. The degradation product, 4-chlorocinnamic acid, may be precipitating out of the solution due to lower solubility.Do not use the solution. Prepare a fresh solution and consider using a different solvent system or adding a co-solvent to improve the solubility of potential degradants if the solution must be stored.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound with an antioxidant to inhibit oxidative degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity ethanol or DMSO

  • Butylated hydroxytoluene (BHT) or α-Tocopherol (Vitamin E)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance and volumetric flasks

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and the chosen antioxidant. A typical concentration for BHT or Vitamin E is 0.01% to 0.1% (w/v) of the final solution volume.

  • Dissolution: In a volumetric flask, dissolve the antioxidant in a small volume of the chosen solvent (ethanol or DMSO).

  • Adding the Aldehyde: Add the weighed this compound to the flask.

  • Final Volume: Add the solvent to reach the final desired volume and mix thoroughly until all solids are dissolved.

  • Inert Atmosphere: Gently bubble inert gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Aliquot the solution into amber glass vials, purge the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Labeling and Storage: Label the vials with the compound name, concentration, date of preparation, and storage conditions. Store at -20°C or -80°C.

Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1][2][3]

Materials:

  • This compound solution (prepared as in Protocol 1, and a non-stabilized version for comparison)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile and water

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution.

  • Stress Conditions: Expose the aliquots to the following conditions:

    • Acid Hydrolysis: Add HCl solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH solution and incubate at a controlled temperature.

    • Oxidation: Add H₂O₂ solution and keep at room temperature.

    • Thermal Degradation: Place in an oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose to light in a photostability chamber, alongside a dark control wrapped in aluminum foil.[4][5][6]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at a wavelength appropriate for this compound (e.g., around 280-320 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation. Identify and quantify any major degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in a table for easy comparison.

Table 1: Example of Stability Data for this compound (Hypothetical Data)

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant Peak Area (%)
Control (Dark, RT) 2499.5< 0.1
Acid (0.1 M HCl, 60°C) 885.212.8 (4-Chlorocinnamic acid)
Base (0.1 M NaOH, 60°C) 870.125.4 (4-Chlorocinnamic acid)
Oxidative (3% H₂O₂, RT) 865.830.1 (4-Chlorocinnamic acid)
Thermal (60°C) 2492.36.5 (Unknown)
Photolytic 2488.99.7 (Unknown)

Note: This table presents hypothetical data and should be populated with experimental results.

Visualizations

Degradation_Pathway This compound This compound 4-Chlorocinnamic_Acid 4-Chlorocinnamic Acid This compound->4-Chlorocinnamic_Acid Oxidation (O2, Peroxides) Polymerization_Products Polymerization/ Condensation Products This compound->Polymerization_Products Heat, pH extremes Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_start Prepare this compound solution (with/without stabilizer) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_start->stress_conditions sampling Withdraw samples at defined time intervals stress_conditions->sampling hplc HPLC Analysis (Quantify parent and degradants) sampling->hplc data_analysis Data Analysis and Stability Assessment hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

References

Addressing peak tailing issues in HPLC analysis of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the HPLC analysis of 4-Chlorocinnamaldehyde. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges, with a specific focus on addressing peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2][3] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[1][2]

Q2: What are the most common causes of peak tailing in HPLC analysis?

A2: The primary causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[1][4][5][6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups or the analyte itself, causing secondary interactions.[4][6]

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate column type can all contribute to peak tailing.[2][7]

  • Instrumental Effects: Issues such as extra-column dead volume (e.g., from long or wide tubing) can cause peak distortion.[4][8]

  • Sample Overload: Injecting too much sample can saturate the column and lead to poor peak shape.[7][8]

Q3: Are there specific reasons why this compound might exhibit peak tailing?

A3: While not a basic compound, the aldehyde group and the aromatic ring in this compound can be susceptible to secondary interactions with active sites on the HPLC column. The polarity of the molecule can lead to unwanted interactions with silanol groups on the stationary phase, which is a common cause of peak tailing.[5][7]

Troubleshooting Guide: Addressing Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine the likely cause of the peak tailing. The following diagram illustrates a logical workflow for diagnosing the issue.

G A Observe Peak Tailing for This compound B Is the tailing observed for all peaks or just the analyte? A->B C All Peaks Tailing B->C Yes D Only Analyte Peak Tailing B->D No E Check for Systemic Issues: - Extra-column dead volume - Column void/blockage - Mobile phase preparation C->E F Focus on Analyte-Specific Interactions: - Secondary silanol interactions - Mobile phase pH mismatch - Inappropriate column chemistry D->F

Caption: Diagnostic workflow for identifying the source of peak tailing.

Step 2: Optimizing the Mobile Phase

The composition of the mobile phase is a critical factor in achieving good peak shape.

Issue: Inappropriate Mobile Phase pH

An incorrect pH can lead to interactions between this compound and the stationary phase. Operating at a low pH (around 2.5-3.0) can suppress the ionization of residual silanol groups on the silica packing, thereby minimizing these secondary interactions.[1][5][6]

Recommended Action:

  • Acidify the aqueous component of your mobile phase. A common approach is to add 0.1% acetic acid or formic acid.[9]

Mobile Phase ModifierRecommended ConcentrationExpected Outcome
Acetic Acid0.1% (v/v)Improved peak symmetry by suppressing silanol activity.
Formic Acid0.1% (v/v)Similar to acetic acid, effective at low pH.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Can be very effective but may be persistent in the HPLC system.
Step 3: Column Selection and Care

The choice and condition of your HPLC column are paramount for good chromatography.

Issue: Active Silanol Groups on the Column

Standard silica-based columns, especially older "Type A" silica, have a higher concentration of acidic silanol groups that can cause peak tailing.[1]

Recommended Actions:

  • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[5][6]

  • Select a "Type B" or Hybrid Silica Column: Modern "Type B" silica is of higher purity with fewer metal contaminants and less silanol activity.[1] Hybrid silica columns offer improved pH stability.[1]

  • Column Washing: If you suspect column contamination, a thorough washing procedure can help. Disconnect the column from the detector and flush with a series of strong solvents.

Step 4: Reviewing Instrumental Parameters

Even with an optimized method, the HPLC system itself can contribute to poor peak shape.

Issue: Extra-Column Dead Volume

Excessive volume between the injector and the detector can cause band broadening and peak tailing.[4]

Recommended Actions:

  • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the detector.[4]

  • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.

The following diagram outlines a comprehensive troubleshooting workflow for addressing peak tailing.

G cluster_0 Troubleshooting Workflow A Peak Tailing Observed B Optimize Mobile Phase A->B C Evaluate HPLC Column A->C D Check Instrument Setup A->D E Adjust pH (2.5-3.0) B->E F Use End-Capped or Type B Column C->F G Minimize Dead Volume D->G H Symmetrical Peak Achieved E->H F->H G->H

Caption: Comprehensive troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

This protocol describes the preparation of a mobile phase designed to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Acetic acid (analytical grade)[9]

  • 0.45 µm filter

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A): To 999 mL of HPLC-grade water, add 1 mL of glacial acetic acid to achieve a 0.1% concentration.[9]

  • Filter the Aqueous Phase: Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Prepare Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile.

  • Degas Mobile Phases: Degas both mobile phases using an ultrasonic bath or an online degasser for at least 15 minutes to prevent bubble formation in the HPLC system.[9]

  • Set Initial Gradient Conditions: A common starting point for the analysis of cinnamaldehyde derivatives is a gradient of acetonitrile and water. A suggested initial condition is 40% acetonitrile.[9]

Protocol 2: HPLC System and Column Equilibration

Proper equilibration is crucial for reproducible results.

Procedure:

  • Install the Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Purge the System: Purge the pump lines with the prepared mobile phases to remove any air bubbles.[9]

  • Equilibrate the Column: Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[9]

  • Set Detection Wavelength: For this compound, a UV detection wavelength of around 285 nm is a suitable starting point.[9]

By systematically following these troubleshooting steps and implementing the provided protocols, you can effectively address peak tailing issues in the HPLC analysis of this compound and ensure the acquisition of high-quality, reliable data.

References

Best practices for handling and storing 4-Chlorocinnamaldehyde safely

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chlorocinnamaldehyde

This guide provides essential safety information for handling and storing this compound. It is intended for laboratory personnel and researchers. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed information.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Q2: What are the proper storage conditions for this compound?

A2: To ensure stability and safety, this compound should be stored under the following conditions:

  • Store in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep the container tightly closed and sealed.[1][2][4]

  • Store in the original container.[1]

  • Protect containers from physical damage.[1]

  • Store away from incompatible materials and foodstuffs.[1] Some sources suggest storing under an inert gas as it may be hygroscopic.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE must be worn to minimize exposure.[6] Recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1][6] Always inspect gloves before use and wash hands thoroughly after handling.[1][5]

  • Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are required.[2][6] A face shield may be necessary when there is a risk of splashing.[6]

  • Body Protection: A laboratory coat should be worn and fully buttoned.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][4][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][6]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial in case of exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1][4][7] Seek medical attention if irritation or a rash develops.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][7]

Q5: How should I handle a spill of this compound?

A5: The procedure for cleaning up a spill depends on its size:

  • Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert substance (e.g., sand, vermiculite), and sweep it up, avoiding dust generation.[1][4][6] Place the waste in a sealed, labeled container for disposal.[1][4][6]

  • Major Spills: For larger spills, evacuate the area and alert emergency services.[1][8] Prevent the spill from entering drains or waterways.[1] Only trained personnel with proper equipment should handle major spills.[9][10]

Troubleshooting Guide

Q: I notice a change in the color or consistency of the this compound I have in storage. What should I do?

A: A change in physical appearance could indicate decomposition or contamination. Do not use the chemical. It is recommended to dispose of it as hazardous waste according to your institution's guidelines.[4] Ensure your storage conditions meet the recommended standards to prevent future issues.[1][4]

Q: I am experiencing a skin rash after working with this compound, even with gloves on. What could be the cause?

A: This could be due to several factors:

  • Glove Permeation: The chemical may have permeated the glove material. Ensure you are using the recommended type of gloves (e.g., nitrile, neoprene) and check the manufacturer's specifications for breakthrough times.[1]

  • Contamination: You may have unknowingly touched a contaminated surface before removing your gloves or cross-contaminated your work area. Review your handling procedures to ensure good laboratory practices are being followed.[1]

  • Allergic Reaction: You may have developed a skin sensitization to the compound.[1] It is crucial to seek medical advice and report the incident to your safety officer.[1][2]

Q: I can smell a strong odor even when working in a fume hood. Is this normal?

A: A strong odor may indicate that your fume hood is not functioning correctly or that your handling technique is creating aerosols or dust. Check the fume hood's certification and airflow. If the problem persists, cease work and contact your institution's environmental health and safety department.[6]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₉H₇ClO[4][11]
Molecular Weight 166.60 g/mol [4][11]
Melting Point 57-63 °C[11]
Form Solid[11]
Hazard Codes H315, H317, H319, H335[1][5][11][12]
Precautionary Codes P261, P264, P272, P280, P302+P352, P305+P351+P338, P333+P313, P337+P313, P362+P364, P501[1][2][5][11]
Storage Class 11 - Combustible Solids[11]

Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Transfer Chemical Inside Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F J Spill Occurs E->J Potential Event K Exposure Occurs (Skin/Eye Contact) E->K Potential Event G Segregate and Dispose of Waste (Labeled Hazardous Waste Container) F->G H Clean Work Area G->H I Remove PPE and Wash Hands H->I L Follow Spill Cleanup Protocol J->L M Administer First Aid and Seek Medical Attention K->M

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Analysis of Synthesized 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized 4-Chlorocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: The primary analytical techniques for purity confirmation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. These methods provide information about the compound's structure, molecular weight, and the presence of impurities.

Q2: What is the expected appearance and molecular weight of this compound?

A2: this compound is typically a solid with a molecular formula of C₉H₇ClO and a molecular weight of approximately 166.60 g/mol .

Q3: What are common impurities that might be present in synthesized this compound?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. In a typical aldol condensation synthesis from 4-chlorobenzaldehyde and acetaldehyde, potential impurities include unreacted 4-chlorobenzaldehyde, the aldol addition product (4-hydroxy-3-(4-chlorophenyl)butanal), and products from the self-condensation of acetaldehyde.[1][2][3]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unexpected peaks in the ¹H or ¹³C NMR spectrum.

Possible Causes & Solutions:

  • Residual Solvent: Small peaks corresponding to the NMR solvent (e.g., CDCl₃ at 7.26 ppm in ¹H and 77.16 ppm in ¹³C) are common.

  • Starting Materials: The presence of unreacted 4-chlorobenzaldehyde will show a characteristic aldehyde peak around 10 ppm in the ¹H NMR spectrum.

  • Side Products: Peaks corresponding to the aldol addition product or acetaldehyde self-condensation products may be present. Purification via column chromatography or recrystallization is recommended.

  • Water: A broad singlet, typically between 1.5-4.5 ppm in the ¹H NMR spectrum, can indicate the presence of water.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound. Note that exact shifts can vary depending on the solvent and instrument.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~9.7DoubletAldehyde (-CHO)
~7.5DoubletVinyl (-CH=)
~7.4MultipletAromatic (Ar-H)
~6.7Doublet of DoubletsVinyl (=CH-CHO)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~193Aldehyde Carbonyl (C=O)
~152Vinyl (-C H=)
~138Aromatic (Ar-C-Cl)
~133Aromatic (Ar-C)
~129Aromatic (Ar-CH)
~128Vinyl (=C H-CHO)

Experimental Protocols: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization: Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum dissolve->acquire_1H acquire_13C Acquire ¹³C Spectrum dissolve->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process integrate Integrate ¹H Peaks process->integrate assign Assign Peaks integrate->assign compare Compare with Expected Data assign->compare GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_sample Prepare Dilute Solution inject Inject Sample prep_sample->inject separate Separate Components in GC Column inject->separate ionize Ionize Eluted Components separate->ionize detect Detect Fragments ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra of Peaks chromatogram->mass_spectra HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run Run Gradient & Detect inject->run analyze_chrom Analyze Chromatogram run->analyze_chrom quantify Quantify Purity (Peak Area %) analyze_chrom->quantify IR_Interpretation start Acquire IR Spectrum check_carbonyl C=O stretch ~1680 cm⁻¹ present? start->check_carbonyl check_aldehyde_ch Aldehyde C-H stretches ~2820/2720 cm⁻¹ present? check_carbonyl->check_aldehyde_ch Yes impure_no_aldehyde Impurity: Aldehyde group absent check_carbonyl->impure_no_aldehyde No check_aromatic Aromatic/Vinylic C-H >3000 cm⁻¹ & C=C ~1600 cm⁻¹ present? check_aldehyde_ch->check_aromatic Yes check_aldehyde_ch->impure_no_aldehyde No check_oh Broad -OH stretch ~3300 cm⁻¹ present? check_aromatic->check_oh Yes impure_aromatic Impurity: Aromatic/alkene structure absent check_aromatic->impure_aromatic No pure Likely Pure this compound check_oh->pure No impure_oh Impurity: -OH group present (e.g., aldol intermediate, water) check_oh->impure_oh Yes

References

Minimizing product loss during the workup of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the workup of 4-Chlorocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of product loss during the workup of this compound?

A1: Product loss during the workup of this compound can primarily be attributed to several factors:

  • Physical Loss during Transfers: Mechanical losses can occur when transferring the product between flasks, funnels, and other glassware.

  • Incomplete Extraction: If the organic solvent used for extraction is not optimal or the extraction is not performed thoroughly, a significant amount of product can remain in the aqueous layer.

  • Degradation during Aqueous Workup: Aldehydes can be sensitive to pH. Strongly acidic or basic conditions during aqueous washes can potentially lead to side reactions or degradation, although specific data on the pH stability of this compound is limited.

  • Co-precipitation with Byproducts: During crystallization, impurities can sometimes co-precipitate with the desired product, reducing the purity and the effective yield of the isolated material.

  • Loss in Mother Liquor: During recrystallization, a portion of the product will remain dissolved in the solvent (mother liquor) even after cooling. Using an excessive amount of recrystallization solvent will exacerbate this loss.[1]

  • Thermal Decomposition: Although cinnamaldehyde itself can decompose near its atmospheric boiling point, this compound is a solid. However, prolonged exposure to high temperatures during solvent evaporation or distillation should be avoided to prevent potential degradation.[2]

  • Volatilization: While this compound is a solid, it may have some vapor pressure, and product loss can occur during solvent removal under high vacuum, especially if the product is not sufficiently cooled.

Q2: What are the typical impurities found in crude this compound?

A2: The impurities in crude this compound are highly dependent on the synthetic route employed.

  • From Wittig Reaction: Common impurities include unreacted 4-chlorobenzaldehyde and the byproduct triphenylphosphine oxide.

  • From Aldol Condensation: Impurities may include unreacted 4-chlorobenzaldehyde, unreacted aldehyde or ketone used as the coupling partner, and products from self-condensation reactions.

  • General Impurities: Regardless of the synthetic method, the corresponding carboxylic acid, 4-chlorocinnamic acid, can be present due to air oxidation of the aldehyde.[3] Residual solvents from the reaction or workup are also common.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?

A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Several methods can be employed for its removal:

  • Precipitation with Metal Salts: TPPO can be precipitated from solutions in polar organic solvents by the addition of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4][5] The resulting TPPO-metal complex is insoluble and can be removed by filtration.

  • Crystallization: TPPO crystallizes well from nonpolar solvent mixtures like benzene-cyclohexane. If your product is soluble in such a mixture, you can attempt to selectively crystallize the TPPO.

  • Silica Gel Chromatography: If the product is stable and relatively non-polar, a silica gel plug filtration can be effective. The crude mixture is dissolved in a minimal amount of a suitable solvent and passed through a short column of silica gel, eluting with a non-polar solvent like a hexane/ether mixture. The more polar TPPO will be retained on the silica.

Q4: What is the recommended purification method for large-scale synthesis?

A4: For larger quantities of this compound, recrystallization is often the most practical and cost-effective purification method, given that it is a solid at room temperature. Vacuum distillation can be an option for thermally stable, low-melting solids, but the conflicting boiling point data for this compound warrants caution to prevent thermal decomposition.[2] Column chromatography is generally less suitable for very large scales due to the large volumes of solvent required and the time-intensive nature of the process.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the workup of this compound.

Problem 1: Low Recovery After Extraction
Possible Cause Recommended Solution
Incomplete Extraction - Ensure the use of an appropriate organic solvent. Dichloromethane and ethyl acetate are common choices for extracting organic compounds. - Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to maximize recovery. - Gently shake the separatory funnel to ensure adequate mixing of the aqueous and organic layers, but avoid vigorous shaking that can lead to emulsion formation.
Emulsion Formation - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow the layers to separate. - If the emulsion persists, filter the mixture through a pad of Celite.
Product Hydrolysis - While specific data is limited, it is generally advisable to use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate solution, dilute HCl) and to minimize the contact time between the organic layer and the aqueous phase.[6]
Problem 2: Difficulty with Recrystallization
Possible Cause Recommended Solution
Oiling Out Instead of Crystallizing - The solution may be supersaturated, or the melting point of the impure product is below the temperature of the solution. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] - Seeding the solution with a pure crystal of this compound can help induce proper crystallization.
No Crystal Formation Upon Cooling - The solution may not be sufficiently saturated (too much solvent was used). Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of the pure compound.
Low Yield of Purified Product - Too much solvent was used, leaving a significant amount of the product in the mother liquor. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[8] - Ensure the crystals are washed with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[1]
Colored Impurities in Crystals - If the crude product is colored, consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Problem 3: Inefficient Purification by Column Chromatography
Possible Cause Recommended Solution
Poor Separation of Spots on TLC - The solvent system is not optimal. Test a range of solvent systems with varying polarities (e.g., mixtures of hexane and ethyl acetate). A good starting point is a solvent system that gives your product an Rf value of approximately 0.3.[2]
Product Elutes with Impurities - The column may be overloaded. The amount of crude material loaded should typically be 1-5% of the mass of the stationary phase.[2] - The silica gel may not be packed uniformly. Ensure the column is packed carefully to avoid air bubbles or channels.
Low Recovery from the Column - The product may be strongly adsorbed to the silica gel. If this compound is behaving as a highly polar compound, consider using a more polar eluent or switching to a different stationary phase like alumina.[2] - Aldehydes can sometimes be sensitive to the acidic nature of silica gel. This can be mitigated by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent.[9]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Appearance Solid
Melting Point 57-63 °C or 78-82 °C (lit.)

Note: Conflicting data exists for the melting point, which may be due to different isomeric forms or purities.

Table 2: General Suitability of Solvents for Workup Procedures

Procedure Suitable Solvents Comments
Extraction Dichloromethane, Ethyl Acetate, Diethyl EtherChoice depends on the specific reaction solvent and impurities. Dichloromethane is denser than water, while ethyl acetate and diethyl ether are less dense.[10]
Recrystallization Ethanol/Water, Hexane/Ethyl Acetate, TolueneA solvent pair is often effective. The ideal solvent should dissolve the compound when hot but not when cold.[7]
Column Chromatography (Eluent) Hexane/Ethyl Acetate mixturesThe polarity of the eluent should be adjusted to achieve good separation on TLC first.[9]

Experimental Protocols

Protocol 1: General Workup Procedure after a Wittig Reaction
  • Quenching and Initial Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers with water to remove any water-soluble impurities.

    • To remove any unreacted 4-chlorobenzaldehyde, a wash with a saturated sodium bisulfite solution can be performed. The aldehyde will form a water-soluble adduct.[11]

    • Follow with a wash with brine to aid in the separation of the layers and to begin the drying process.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the temperature of the water bath to avoid thermal degradation.

  • Purification:

    • To remove triphenylphosphine oxide, dissolve the crude residue in a minimal amount of a polar solvent like ethanol and add a solution of zinc chloride to precipitate the TPPO-ZnCl₂ complex.[7] Filter the precipitate.

    • Alternatively, purify the crude product by column chromatography or recrystallization.

Protocol 2: General Workup Procedure after an Aldol Condensation
  • Neutralization and Extraction:

    • After the reaction is complete, neutralize the basic catalyst with a dilute acid (e.g., 1 M HCl) until the aqueous layer is neutral or slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers with water.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, such as 4-chlorocinnamic acid.

    • Wash with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution is clear again and allow it to cool slowly.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product reaction Crude this compound (from Wittig or Aldol) extraction Liquid-Liquid Extraction reaction->extraction washes Aqueous Washes (H₂O, NaHCO₃, Brine) extraction->washes drying Drying (Na₂SO₄ or MgSO₄) washes->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification_choice Purification Method evaporation->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield/ Large Scale chromatography Column Chromatography purification_choice->chromatography High Purity/ Small Scale final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: General experimental workflow for the workup and purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Reheat, add more hot solvent, cool slowly oiling_out->solution_oiling solution_seed Add a seed crystal oiling_out->solution_seed no_crystals->solution_seed solution_no_xtal_conc Concentrate solution (evaporate some solvent) no_crystals->solution_no_xtal_conc solution_no_xtal_scratch Scratch inner surface of flask no_crystals->solution_no_xtal_scratch solution_low_yield_mother Concentrate mother liquor for a second crop low_yield->solution_low_yield_mother solution_low_yield_wash Wash crystals with minimal ice-cold solvent low_yield->solution_low_yield_wash

References

Troubleshooting unexpected color formation in 4-Chlorocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color formation during the synthesis of 4-Chlorocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

Pure this compound is typically a colorless to pale yellow liquid or a bright yellow crystalline solid.[1] Any significant deviation from this, such as a dark yellow, orange, red, or brown coloration, indicates the presence of impurities.

Q2: What are the primary synthetic routes for this compound?

The two most common laboratory-scale synthesis methods are:

  • Claisen-Schmidt (Aldol) Condensation: This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with acetaldehyde.[2][3]

  • Vilsmeier-Haack Reaction: This method involves the formylation of an appropriate substrate, such as 4-chlorostyrene, using a Vilsmeier reagent (typically formed from a substituted formamide like DMF and phosphorus oxychloride).[4][5][6]

Q3: What are the most likely causes of unexpected color formation during synthesis?

Unexpected color formation is generally attributable to one or more of the following:

  • Side Reactions: Competing reactions that produce colored byproducts.

  • Degradation of Starting Materials or Product: The breakdown of reactants or the final product under the reaction conditions.

  • Oxidation: Exposure of the aldehyde product to air, leading to the formation of oxidized impurities.

  • Excessive Heat: Higher reaction temperatures can promote the formation of colored polymeric or degradation products.

Troubleshooting Guide: Unexpected Color Formation

Issue 1: The final product is a dark yellow, orange, or brown oil/solid after a Claisen-Schmidt (Aldol) Condensation.

Possible Cause 1: Side Reactions

  • Self-Condensation of Acetaldehyde: In the presence of a base, acetaldehyde can react with itself to form a complex mixture of colored, polymeric materials, often referred to as "aldehyde resins." This is more likely with stronger bases and higher temperatures.

  • Cannizzaro Reaction: Since 4-chlorobenzaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[7] This disproportionation reaction produces 4-chlorobenzoic acid and 4-chlorobenzyl alcohol, which are typically colorless but can contribute to a complex, impure product mixture.[7][8]

  • Michael Addition: The enolate of acetaldehyde can add to the α,β-unsaturated carbonyl of the this compound product in a Michael 1,4-addition. This can lead to the formation of larger, more complex molecules that may be colored.

Troubleshooting Steps:

  • Control Reactant Addition: Slowly add the acetaldehyde to the solution of 4-chlorobenzaldehyde and base. This keeps the concentration of the enolizable acetaldehyde low, favoring the reaction with the more abundant 4-chlorobenzaldehyde.

  • Optimize Base Concentration and Type: Use the minimum effective concentration of a milder base (e.g., 10% NaOH) to minimize the rates of the Cannizzaro reaction and acetaldehyde self-condensation.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the initial stages of the reaction to disfavor side reactions.

Possible Cause 2: Oxidation

The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, forming 4-chlorocinnamic acid, especially when exposed to air. While pure 4-chlorocinnamic acid is a white to light yellow powder, its presence indicates product degradation and can be associated with other colored impurities formed during the oxidation process.[9]

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Prompt Workup and Purification: Once the reaction is complete, proceed with the workup and purification steps without undue delay to limit air exposure.

Logical Troubleshooting Workflow for Aldol Condensation

Aldol_Condensation_Troubleshooting start Unexpected Color in Product check_reaction Review Reaction Conditions start->check_reaction check_purity Analyze Purity (TLC, NMR) start->check_purity high_temp High Temperature? check_reaction->high_temp strong_base Strong Base? check_reaction->strong_base air_exposure Prolonged Air Exposure? check_reaction->air_exposure multiple_spots Multiple Spots on TLC? check_purity->multiple_spots high_temp->strong_base No solution_temp Lower Reaction Temperature (e.g., 0-10 °C) high_temp->solution_temp Yes strong_base->air_exposure No solution_base Use Milder Base or Lower Concentration strong_base->solution_base Yes air_exposure->multiple_spots No solution_air Use Inert Atmosphere and Prompt Workup air_exposure->solution_air Yes solution_purify Purify by Recrystallization or Column Chromatography multiple_spots->solution_purify Yes

Caption: Troubleshooting workflow for unexpected color in Aldol Condensation.

Issue 2: The reaction mixture turns dark red or black during a Vilsmeier-Haack reaction.

Possible Cause: Decomposition and Side Reactions

The Vilsmeier-Haack reaction involves a highly reactive electrophilic species. If the reaction temperature is not carefully controlled, or if the substrate is not sufficiently reactive, decomposition of the Vilsmeier reagent or the substrate can lead to the formation of complex, often colored, byproducts. Friedel noted the formation of a red dye in related reactions.[6]

Troubleshooting Steps:

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent addition of the substrate should also be done at a controlled temperature.

  • Reagent Purity: Use high-purity, dry solvents and reagents. Moisture can react with the phosphorus oxychloride and the Vilsmeier reagent, leading to side reactions.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[4] If your substrate is not sufficiently activated, consider alternative synthetic routes.

Logical Diagram for Vilsmeier-Haack Reaction Issues

Vilsmeier_Haack_Troubleshooting start Dark Color in Vilsmeier-Haack Reaction check_temp Check Temperature Control start->check_temp check_reagents Verify Reagent Purity and Dryness start->check_reagents temp_issue Temperature Excursion? check_temp->temp_issue reagent_issue Moisture Present? check_reagents->reagent_issue temp_issue->reagent_issue No solution_temp Maintain Low Temperature (0-5 °C) During Reagent Formation temp_issue->solution_temp Yes solution_reagents Use Anhydrous Solvents and High-Purity Reagents reagent_issue->solution_reagents Yes

Caption: Troubleshooting workflow for Vilsmeier-Haack reaction color issues.

Data Summary and Experimental Protocols

Table 1: Physical Properties of this compound and Related Compounds
CompoundChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound C₉H₇ClO166.60Colorless to pale yellow liquid or solid57-63
4-ChlorobenzaldehydeC₇H₅ClO140.57Colorless to light yellow powder46-49
AcetaldehydeC₂H₄O44.05Colorless liquid-123.5
4-Chlorocinnamic acidC₉H₇ClO₂182.60White to light yellow crystalline powder248-250[9]
4-Chlorobenzyl alcoholC₇H₇ClO142.58Colorless solid70-73
Table 2: Influence of Reaction Conditions on Aldol Condensation Outcomes
ParameterConditionExpected Outcome on Color/PurityRationale
Temperature Low (0-10 °C)Lighter color, higher purityFavors the desired aldol addition over side reactions and decomposition.
High (>25 °C)Darker color, more impuritiesIncreases rates of self-condensation, Cannizzaro reaction, and dehydration.
Base Mild (e.g., 10% NaOH)Lighter color, higher purityReduces the rate of base-driven side reactions like the Cannizzaro reaction.
Strong (e.g., >25% KOH)Darker color, more impuritiesAccelerates side reactions, especially the Cannizzaro reaction and aldehyde resin formation.[7]
Atmosphere Inert (N₂ or Ar)Lighter color, higher purityPrevents oxidation of the aldehyde product.
AirPotential for yellowing/darkeningAldehydes are susceptible to air oxidation.[10]
Experimental Protocol: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a representative method and may require optimization.

  • Reactant Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzaldehyde (1 equivalent) in 95% ethanol.

    • Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution).

    • In a separate container, have acetaldehyde (1.1 equivalents) ready.

  • Reaction Setup:

    • Cool the flask containing the 4-chlorobenzaldehyde solution in an ice-water bath to 0-5 °C.

    • Slowly add the sodium hydroxide solution to the stirred ethanolic solution of 4-chlorobenzaldehyde.

  • Aldol Condensation:

    • While maintaining the temperature between 0-10 °C, add the acetaldehyde dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for another 1-2 hours.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water.

    • Acidify the mixture to a pH of ~6-7 with dilute hydrochloric acid. This will cause the crude product to precipitate.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) and heat with stirring until the solid dissolves.[11][12]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_aldehyde Dissolve 4-chlorobenzaldehyde in Ethanol cool_flask Cool aldehyde solution (0-5 °C) prep_aldehyde->cool_flask prep_base Prepare NaOH solution add_base Add NaOH solution prep_base->add_base cool_flask->add_base add_acetaldehyde Dropwise addition of acetaldehyde (0-10 °C) add_base->add_acetaldehyde stir Stir for 1-2 hours add_acetaldehyde->stir quench Pour into ice water stir->quench acidify Acidify with dilute HCl quench->acidify filter_crude Vacuum filter crude product acidify->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum filter pure crystals recrystallize->filter_pure dry Dry under vacuum filter_pure->dry end_product Pure this compound dry->end_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chlorocinnamaldehyde. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your larger-scale studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and economically viable method for synthesizing this compound is the Claisen-Schmidt condensation. This is a type of crossed aldol condensation between 4-chlorobenzaldehyde (which lacks α-hydrogens) and acetaldehyde (which possesses α-hydrogens) and is typically base-catalyzed.

Q2: My reaction yield is significantly lower than expected upon scale-up. What are the common causes?

A2: Low yields during the scale-up of a Claisen-Schmidt condensation can stem from several factors:

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing of the reactants and catalyst becomes critical. Inadequate stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

  • Poor Temperature Control: The reaction is often exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Poor temperature control can lead to an increase in side reactions.

  • Side Reactions: The two primary side reactions that can significantly reduce your yield are the Cannizzaro reaction of 4-chlorobenzaldehyde and the self-condensation of acetaldehyde.[1]

  • Suboptimal Reagent Addition: The rate of addition of one reagent to another can impact the outcome. A slow and controlled addition of acetaldehyde is often recommended.

Q3: How can I minimize the formation of byproducts like the Cannizzaro reaction and acetaldehyde self-condensation?

A3: To minimize byproduct formation, consider the following strategies:

  • Cannizzaro Reaction: This reaction is favored by high concentrations of strong bases. Using a milder base (e.g., sodium carbonate instead of sodium hydroxide) or a lower concentration of a strong base can mitigate this side reaction.[1]

  • Acetaldehyde Self-Condensation: This can be minimized by the slow, controlled addition of acetaldehyde to the reaction mixture containing the 4-chlorobenzaldehyde and the base. This keeps the instantaneous concentration of the enolizable acetaldehyde low.

  • Reaction Temperature: Maintaining a low reaction temperature, often with an ice bath, can help to suppress both of these side reactions.

Q4: I've completed the reaction, but I'm having difficulty purifying the this compound. What are the recommended purification methods for larger scales?

A4: For larger quantities of this compound, the following purification methods are recommended:

  • Vacuum Distillation: This is a good option for thermally stable compounds. For cinnamaldehyde derivatives, vacuum distillation can be effective. A study on cinnamaldehyde purification used a vacuum pressure of 1.333 kPa and collected the main fraction between 110-125°C.[2]

  • Column Chromatography: While effective at smaller scales, column chromatography can be cumbersome and expensive for large-scale purification. However, it is a viable option if high purity is required and other methods fail.

  • Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for purification at scale. Finding a suitable solvent system is key.

Q5: My final product is an oil, but I expected a solid. What could be the issue?

A5: this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities such as unreacted starting materials, solvents, or byproducts that are depressing the melting point. Further purification is necessary.

Data Presentation: Synthesis of Cinnamaldehyde Derivatives

Table 1: Optimization of Catalyst and Solvent in Claisen-Schmidt Reactions

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Iodine (15)EtOH568
2Iodine (20)EtOH485

Data adapted from a study on the synthesis of substituted cinnamaldehydes.[1]

Table 2: Yields of Substituted Cinnamaldehydes via Oxidative Heck Reaction

EntryArylboronic AcidTime (h)Yield (%)
14-Tolylboronic acid2488
24-Phenoxyphenylboronic acid4874
34-Chlorophenylboronic acid2482

This table presents an alternative synthesis route and the corresponding yields for various cinnamaldehyde derivatives.[3][4]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation (Lab Scale with Scale-Up Considerations)

Materials:

  • 4-Chlorobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chlorobenzaldehyde in ethanol. Cool the flask in an ice-salt bath to 0-5 °C.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it slowly to the stirred solution of 4-chlorobenzaldehyde, ensuring the temperature remains below 10 °C.

  • Acetaldehyde Addition: Dilute acetaldehyde with cold ethanol in the dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Scale-Up Considerations:

  • For larger batches, ensure the mechanical stirrer is robust enough for efficient mixing of the potentially thickening reaction mixture.

  • Use a cooling system (e.g., a chiller) that can handle the increased heat output of the reaction.

  • The rate of addition of acetaldehyde should be carefully controlled and may need to be adjusted for larger volumes.

Protocol 2: Purification of this compound by Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware joints are properly sealed.

  • Sample Addition: Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point for the applied pressure. It is advisable to collect fractions and analyze them for purity. For unsubstituted cinnamaldehyde, a fraction is typically collected between 110-125°C at 1.333 kPa.[2] The boiling point of this compound will be higher.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reactants (4-Chlorobenzaldehyde, Acetaldehyde, NaOH) setup_reaction Set up Reaction Vessel (Flask, Stirrer, Condenser) prep_reagents->setup_reaction dissolve Dissolve 4-Chlorobenzaldehyde in Ethanol setup_reaction->dissolve cool Cool to 0-5 °C dissolve->cool add_base Add NaOH Solution cool->add_base add_acetaldehyde Slowly Add Acetaldehyde add_base->add_acetaldehyde stir Stir and Monitor by TLC add_acetaldehyde->stir neutralize Neutralize with HCl stir->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Vacuum Distillation concentrate->purify analyze Analyze Purity (TLC, GC-MS, NMR) purify->analyze

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Guide for Low Yield cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield of This compound check_reaction Reaction Monitoring (TLC) Shows Unreacted Starting Material start->check_reaction check_impurities TLC Shows Multiple Byproduct Spots start->check_impurities incomplete_sol1 Increase Reaction Time check_reaction->incomplete_sol1 Yes incomplete_sol2 Check Reagent Purity check_reaction->incomplete_sol2 Yes incomplete_sol3 Optimize Temperature check_reaction->incomplete_sol3 Yes byproduct_sol1 Use Milder Base or Lower Concentration check_impurities->byproduct_sol1 Yes byproduct_sol2 Slow Down Acetaldehyde Addition check_impurities->byproduct_sol2 Yes byproduct_sol3 Ensure Efficient Cooling check_impurities->byproduct_sol3 Yes

Caption: A decision tree for troubleshooting common causes of low yield in this compound synthesis.

References

Validation & Comparative

4-Chlorocinnamaldehyde vs. Cinnamaldehyde: A Comparative Study of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Both cinnamaldehyde, a natural compound extracted from cinnamon bark, and its halogenated derivative, 4-chlorocinnamaldehyde, have emerged as promising candidates with significant antimicrobial properties. This guide provides an objective, data-driven comparison of their antimicrobial efficacy, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial potency of this compound and cinnamaldehyde has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a clear comparison of their effectiveness.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCinnamaldehyde
Vibrio parahaemolyticus50[1]200[1]
Vibrio harveyi50[1]200[1]
Uropathogenic E. coli (UPEC)200[2]>400[2]
Staphylococcus aureus>400[2]>400[2]
Escherichia coli (general)Not widely reported780 - 3120[3]
Acinetobacter baumannii32 (as a 4-bromophenyl-substituted analog)[4][5]Not widely reported

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundCinnamaldehyde
Escherichia coliNot widely reported1560[3]

Data Interpretation: The available data suggests that this compound exhibits significantly greater potency against certain bacterial strains, particularly Vibrio species and uropathogenic E. coli, when compared to its parent compound, cinnamaldehyde. For instance, this compound was four times more effective at inhibiting the growth of Vibrio parahaemolyticus and Vibrio harveyi than cinnamaldehyde.[1] Similarly, it demonstrated a lower MIC against uropathogenic E. coli.[2] However, for some bacteria like Staphylococcus aureus, both compounds showed weaker activity at the tested concentrations. It is important to note that the efficacy of these compounds can be strain-dependent.

Mechanism of Antimicrobial Action

The antimicrobial activity of both compounds is primarily attributed to their ability to disrupt bacterial cellular structures and functions.

Cinnamaldehyde: The primary mechanism of cinnamaldehyde involves damaging the bacterial cell membrane, leading to a decrease in membrane potential and affecting metabolic activity.[6] This disruption results in the inhibition of essential cellular processes, including amino acid, carbohydrate, and lipid metabolism, ultimately leading to bacterial growth inhibition.[7] Cinnamaldehyde has been shown to interfere with cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria.

This compound: While sharing a similar foundational mechanism with cinnamaldehyde, evidence suggests that halogenated derivatives like this compound may possess additional or enhanced modes of action. Studies on similar analogs, such as 4-bromophenyl-substituted cinnamaldehyde, indicate that these compounds can inhibit the bacterial cell division protein FtsZ.[5] By targeting this crucial protein, the compound effectively halts bacterial replication. The addition of a chlorine atom to the cinnamaldehyde structure appears to enhance its antibacterial and antivirulence activities.[1]

Below is a diagram illustrating the proposed antimicrobial mechanisms.

Antimicrobial_Mechanisms cluster_Cinnamaldehyde Cinnamaldehyde cluster_4_Chlorocinnamaldehyde This compound C_Membrane Cell Membrane Disruption C_Metabolism Inhibition of Energy Metabolism C_Membrane->C_Metabolism C_CellWall Cell Wall Synthesis Inhibition Cl_Membrane Cell Membrane Disruption Cl_FtsZ Inhibition of FtsZ Protein (Cell Division) Bacterial_Cell Bacterial Cell Bacterial_Cell->C_Membrane targets Bacterial_Cell->C_CellWall targets Bacterial_Cell->Cl_Membrane targets Bacterial_Cell->Cl_FtsZ targets

Caption: Proposed antimicrobial mechanisms of action.

Experimental Protocols

To ensure reproducibility and standardization of antimicrobial susceptibility testing, the following detailed methodologies are provided.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for assessing antimicrobial efficacy. The broth microdilution method is a standard procedure for its determination.

MIC_Workflow A Prepare serial dilutions of the test compound (e.g., this compound or cinnamaldehyde) in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth. D->E

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Test Compounds: Prepare stock solutions of this compound and cinnamaldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

MBC_Workflow A Following MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth. B Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar). A->B C Incubate the agar plates at 37°C for 18-24 hours. B->C D Determine the MBC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. C->D

Caption: Workflow for MBC determination.

Detailed Steps:

  • Subculturing: Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate these aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.

Conclusion

The comparative analysis reveals that this compound holds significant promise as a potent antimicrobial agent, in some cases surpassing the efficacy of its parent compound, cinnamaldehyde. The addition of a chlorine atom to the cinnamaldehyde structure appears to enhance its antibacterial activity, potentially through an expanded mechanism of action that includes the inhibition of cell division. Further research is warranted to fully elucidate the antimicrobial spectrum and mechanisms of this compound and to evaluate its potential for development as a novel therapeutic agent in the fight against bacterial infections. The standardized protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of the Cytotoxicity of 4-Chlorocinnamaldehyde and Its Bromo and Fluoro Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic analogs have garnered significant interest in oncology research for their potential as anticancer agents.[1] The addition of halogen substituents to the cinnamaldehyde scaffold is a key strategy for enhancing its therapeutic properties.[2] This guide provides a comparative overview of the cytotoxic effects of 4-chlorocinnamaldehyde and its corresponding 4-bromo and 4-fluoro analogs, supported by available experimental data and detailed methodologies. While direct comparative studies on the cytotoxicity of these three specific halogenated analogs are limited, this guide synthesizes existing data on the parent compound and related derivatives to offer valuable insights for researchers.

Data Presentation

CompoundCell LineExposure TimeIC50 ValueReference
CinnamaldehydeU87MG (Glioblastoma)Not Specified11.6 µg/mL[3]
CinnamaldehydeMCF-7 (Breast Cancer)24 hours58 µg/mL[1]
CinnamaldehydeMCF-7 (Breast Cancer)48 hours140 µg/mL[1]
2-hydroxy-5-fluorocinnamaldehydeLeukemic, Oral, Prostate, Colon Cancer Cell LinesNot SpecifiedNot Specified[4]
Bromoethane chalcone derivative of cinnamaldehydeDU145 (Prostate Cancer)Not Specified8.719 ± 1.8 µM[4]
Bromoethane chalcone derivative of cinnamaldehydeSKBR-3 (Breast Cancer)Not Specified7.689 µM[4]
Bromoethane chalcone derivative of cinnamaldehydeHEPG2 (Liver Cancer)Not Specified9.380 ± 1.6 µM[4]
2,3-dichloro benzyl chalcone derivative of cinnamaldehydeSKBR-3 (Breast Cancer)Not Specified7.871 µM[4]
2,3-dichloro benzyl chalcone derivative of cinnamaldehydeHEPG2 (Liver Cancer)Not Specified9.190 µM[4]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of cinnamaldehyde and its analogs.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound, 4-bromocinnamaldehyde, 4-fluorocinnamaldehyde (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture from the kit is added to the supernatant.

  • Incubation: The plate is incubated at room temperature, protected from light, for the time specified in the kit instructions.

  • Absorbance Measurement: The absorbance is measured at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated based on controls for spontaneous and maximum LDH release.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate Overnight start->incubation1 treatment Treat with Halogenated Cinnamaldehyde Analogs (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 2-4 hours mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of halogenated cinnamaldehydes using the MTT assay.

Proposed Signaling Pathway for Cinnamaldehyde-Induced Apoptosis

While the precise signaling pathways for the halogenated analogs require further investigation, they are likely to share mechanisms with the parent cinnamaldehyde. Cinnamaldehyde has been shown to induce apoptosis in cancer cells through multiple pathways.[5]

G cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound Halogenated Cinnamaldehyde ros ↑ ROS Production compound->ros er_stress ER Stress compound->er_stress bax ↑ Bax (Pro-apoptotic) ros->bax er_stress->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by halogenated cinnamaldehydes.

Discussion

The addition of halogens to the cinnamaldehyde structure is a promising strategy for enhancing its anticancer properties. Electron-withdrawing groups like halogens can modulate the electrophilicity of the α,β-unsaturated aldehyde, a key feature for its biological activity.[4] While quantitative, direct comparative data on the 4-chloro, 4-bromo, and 4-fluoro analogs is currently lacking, the available literature suggests that halogenation generally leads to increased potency.[2]

The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death. For cinnamaldehyde, this is often mediated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6] This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade.[7] It is plausible that the halogenated analogs share this mechanistic pathway.

Future research should focus on conducting direct comparative studies of these halogenated cinnamaldehydes on a panel of cancer cell lines to elucidate the precise impact of each halogen substituent on cytotoxic potency. Such studies will be crucial for identifying the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to the Quantification of 4-Chlorocinnamaldehyde: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. 4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest in various research and development settings.[1][2] This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical methodologies for similar compounds, providing a robust framework for method development and validation.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[6][7] Its high resolution, sensitivity, and reproducibility make it a preferred method for pharmaceutical analysis.[8]

Parameter Proposed Condition/Methodology Acceptance Criteria
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good peak shape and resolution
Mobile Phase Acetonitrile and Water with 0.1% Acetic Acid (Gradient or Isocratic)Stable baseline, adequate retention time
Flow Rate 1.0 mL/minConsistent retention times and pressures
Detection UV at an appropriate wavelength (e.g., 280-290 nm)Maximum absorbance for the analyte
Injection Volume 10 µLReproducible peak areas
Linearity Prepare standard solutions at 5-6 concentration levels. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999[9]
Accuracy Spike a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery between 98-102%
Precision - Repeatability: Analyze 6 replicate injections of the same standard. - Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%[9]
Limit of Detection (LOD) Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Specificity Analyze blank samples and samples spiked with potential impurities or degradation products.The peak for this compound should be well-resolved from other components.
Robustness Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).The method should remain unaffected by small, deliberate variations in parameters.
Alternative Analytical Techniques

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10] For aldehydes, a derivatization step is often employed to improve volatility and thermal stability.[11]

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[12] Cinnamaldehyde and its derivatives exhibit strong UV absorbance, making this a viable, though less specific, quantification method.[13]

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

Technique Principle Advantages Disadvantages
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.[8]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, robust and reproducible.[7][8]Requires a chromophore for UV detection, can be more time-consuming than spectroscopic methods.
GC-MS Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass spectrometry.[10]High sensitivity and specificity, provides structural information for identification, excellent for volatile compounds.[10][11]May require derivatization for non-volatile or thermally sensitive compounds, not suitable for all matrices.[11]
UV-Vis Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte in a solution.[12]Simple, rapid, and cost-effective.[12]Lower specificity (interference from other absorbing compounds is common), less sensitive than chromatographic methods.[14]

Experimental Protocols

HPLC Method Validation Protocol
  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the proposed conditions.

  • Data Analysis:

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient.

    • Accuracy: Calculate the percent recovery of the spiked analyte in the sample matrix.

    • Precision: Calculate the relative standard deviation (RSD) of the peak areas for the replicate injections.

    • LOD and LOQ: Determine the LOD and LOQ from the calibration curve data.

    • Specificity: Examine the chromatograms of the blank and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

GC-MS Protocol (General Approach)
  • Derivatization: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[10][11] The reaction forms a stable oxime derivative that is more volatile and suitable for GC analysis.

  • Sample Preparation: After derivatization, the derivative is typically extracted into an organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the components of the sample.

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

UV-Vis Spectrophotometry Protocol
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of UV wavelengths. Cinnamaldehyde has a λmax around 280-290 nm.[13]

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Experimental workflow for HPLC method validation.

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_UVVis UV-Vis Analyte This compound Quantification HPLC_Node High Specificity High Sensitivity Robust Analyte->HPLC_Node Preferred for Routine QC GCMS_Node Very High Specificity Very High Sensitivity Structural Info Analyte->GCMS_Node Ideal for Identification & Trace Analysis UVVis_Node Low Specificity Lower Sensitivity Rapid & Simple Analyte->UVVis_Node Suitable for Quick Estimation

Caption: Comparison of analytical techniques.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chlorocinnamaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 4-Chlorocinnamaldehyde is paramount for ensuring product quality, safety, and efficacy. This compound is a compound of interest due to its potential biological activities and use as a building block in chemical synthesis.[1] This guide provides an objective comparison of two predominant analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The cross-validation of analytical methods is a critical process to verify that different validated methods produce consistent, reliable, and accurate results.[2] This is particularly important when transferring methods between laboratories or when a comprehensive profile of an analyte is required.[2][3] Both GC-MS and HPLC offer robust platforms for the analysis of aldehydes, but their suitability depends on factors such as sample matrix, required sensitivity, and the specific analytical goals.[4] Typically, analysis of aldehydes by either method requires a preliminary derivatization step to enhance analyte volatility for GC-MS or to improve chromatographic retention and detection for HPLC.[5][6]

This guide presents supporting experimental data, detailed methodologies, and a logical workflow for the cross-validation process to aid in selecting the most appropriate technique for the analysis of this compound.

Quantitative Performance Comparison

The performance of GC-MS and HPLC for the analysis of aldehydes can be evaluated using key validation parameters. The following table summarizes the typical performance characteristics for each method, demonstrating their capabilities for quantitative analysis.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Linearity (r²) > 0.99[4]> 0.99[4]
Limit of Detection (LOD) Low ng/mL to pg/mL range[4][7]~0.0017 µg/mL[4]
Limit of Quantification (LOQ) Low ng/mL range[4]~1.84 µg per sample[4]
Accuracy (% Recovery) 88% - 107%[4]> 91%[4]
Precision (%RSD) < 15.7%[4]< 14.8%[4]

Experimental Protocols

Reproducible and reliable results are contingent on detailed and well-documented methodologies. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is highly sensitive and ideal for trace-level analysis of volatile and semi-volatile compounds like this compound.[4] Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable and volatile oxime derivative suitable for GC analysis.[7][8]

Sample Preparation & Derivatization:

  • To 1 mL of the sample solution (in an appropriate solvent), add a suitable internal standard.

  • Add 1 mL of a freshly prepared PFBHA derivatization solution (e.g., 15 mg/mL in water).[8]

  • Tightly cap the reaction vial and incubate at 60°C for 60 minutes to ensure complete derivatization.[8][9]

  • After cooling to room temperature, extract the PFBHA-oxime derivative using a non-polar solvent such as hexane or cyclopentane.

  • The organic extract is then concentrated if necessary and is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.[5]

  • Injection: 1 µL of the sample extract is injected in splitless mode.

  • Inlet Temperature: 250°C.[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.[4][8]

  • MS Transfer Line Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.[8][9]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring characteristic ions of the this compound-PFBHA derivative.[4][5]

Method 2: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

HPLC offers a versatile and robust alternative, particularly for samples in liquid matrices.[4] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) produces a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.[7][10]

Sample Preparation & Derivatization:

  • To 1 mL of the sample solution, add a suitable internal standard.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 1% phosphoric acid).[5]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[5]

  • After cooling, the sample can be injected directly or further purified using solid-phase extraction (SPE) if the matrix is complex.[5]

HPLC Instrumentation and Conditions:

  • HPLC System: System with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[11]

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% Acetic Acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.[11]

  • Gradient Elution: A linear gradient starting from 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 360 nm (characteristic for DNPH derivatives).[10]

Logical and Experimental Workflows

To ensure the comparability of results between different analytical methods, a structured cross-validation process is essential. The following diagrams illustrate the logical flow of a cross-validation study and a general experimental workflow for the analysis of this compound.

CrossValidationWorkflow cluster_plan Phase 1: Planning & Setup cluster_execution Phase 2: Method Execution & Data Collection cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion A Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) B Prepare Standard Solutions & Quality Control (QC) Samples A->B C Method 1 Validation (GC-MS) Analyze Standards & QCs B->C D Method 2 Validation (HPLC) Analyze Standards & QCs B->D E Collect & Process Data from both methods C->E D->E F Statistical Comparison (e.g., t-test, F-test on results) E->F G Assess Method Equivalency Based on Acceptance Criteria F->G H Determine if Methods are Interchangeable G->H

Caption: Logical flow for a cross-validation study of two analytical methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_results Results Sample Sample containing This compound Deriv Derivatization Sample->Deriv GCMS_Deriv PFBHA Derivatization Deriv->GCMS_Deriv Method 1 HPLC_Deriv DNPH Derivatization Deriv->HPLC_Deriv Method 2 GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition (SIM) GCMS_Analysis->GCMS_Data Quant Quantification & Reporting GCMS_Data->Quant HPLC_Analysis HPLC-UV Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data Data Acquisition (UV 360nm) HPLC_Analysis->HPLC_Data HPLC_Data->Quant

Caption: General experimental workflow for aldehyde analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.[5] GC-MS, particularly when coupled with PFBHA derivatization and NCI detection, generally offers superior sensitivity, making it the preferred method for trace-level analysis.[4][9] Conversely, HPLC with DNPH derivatization provides a robust, versatile, and widely accessible method suitable for a broad range of sample types, especially those in liquid form.[4]

The choice between these methods should be guided by the specific requirements of the study, including the sample matrix, the expected concentration of this compound, and the available instrumentation. For comprehensive and highly reliable analytical data, a cross-validation approach that utilizes both GC-MS and HPLC can provide the most complete characterization of this compound in a given sample.

References

A Head-to-Head Comparison: 4-Chlorocinnamaldehyde vs. Commercial Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of microbial resistance necessitates the exploration of novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of the biocidal efficacy of 4-Chlorocinnamaldehyde, a promising compound, against established commercial biocides, including Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and Isothiazolinones. This analysis is supported by quantitative data from in-vitro studies, detailed experimental protocols, and visualizations of the respective mechanisms of action to aid in research and development efforts.

Quantitative Efficacy Comparison

The antimicrobial efficacy of a biocide is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and a selection of commercial biocides against various pathogenic bacteria and fungi.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

MicroorganismThis compoundBenzalkonium Chloride (QAC)Didecyldimethylammonium Chloride (DDAC) (QAC)GlutaraldehydeCMIT/MIT (Isothiazolinone)
Staphylococcus aureus~100[1]0.5 - 15.7[2]0.59[3]< 2 (within 1 min)2.25
Pseudomonas aeruginosa1573.2 (11.8 mM)[4]16 - 128>1000[5]64 - 1283
Escherichia coli~100[1]4 - 92[6]1.3[7][8]32 - 640.75
Vibrio parahaemolyticus50[9]----
Acinetobacter baumannii-----

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Antifungal Efficacy (MIC in µg/mL)

MicroorganismThis compoundCMIT/MIT (Isothiazolinone)
Candida albicans25[5][10]0.75
Aspergillus niger40[11]0.75

Mechanisms of Action: A Visualized Comparison

Understanding the mechanism by which a biocide exerts its antimicrobial effect is crucial for its effective application and for anticipating potential resistance development.

This compound: Targeting Cell Division

This compound and its parent compound, cinnamaldehyde, primarily exert their biocidal activity by targeting the FtsZ protein, a crucial component of the bacterial cell division machinery.[1][3][12] By inhibiting the polymerization of FtsZ into the Z-ring at the mid-cell, this compound effectively blocks cytokinesis, leading to cell filamentation and eventual death.[1][3] Additionally, it has been shown to disrupt the bacterial cell membrane and inhibit biofilm formation.[1][4]

G cluster_cell Bacterial Cell 4-CCA This compound Membrane Cell Membrane 4-CCA->Membrane interacts with FtsZ FtsZ Monomers 4-CCA->FtsZ binds to Disruption Membrane Disruption Membrane->Disruption Z-ring Z-ring Formation FtsZ->Z-ring polymerization Inhibition Inhibition FtsZ->Inhibition CellDivision Cell Division Z-ring->CellDivision Inhibition->Z-ring

Mechanism of this compound.
Commercial Biocides: Diverse Modes of Attack

Commercial biocides employ a variety of mechanisms to achieve microbial control.

  • Quaternary Ammonium Compounds (QACs): These cationic surfactants disrupt the negatively charged bacterial cell membrane, leading to the leakage of intracellular components and protein denaturation.[13][14]

  • Glutaraldehyde: This dialdehyde acts as a potent cross-linking agent, reacting with and inactivating proteins and peptidoglycan in the cell wall and membrane, as well as intracellular components.

  • Isothiazolinones (e.g., CMIT/MIT): These compounds inhibit essential microbial enzymes, particularly dehydrogenases, by reacting with thiol groups in their active sites. This disrupts metabolic pathways and leads to cell death.[12][15][16]

G cluster_qac Quaternary Ammonium Compounds (QACs) cluster_glut Glutaraldehyde cluster_iso Isothiazolinones QAC QACs CellMembrane Cell Membrane QAC->CellMembrane binds to ProteinDenaturation Protein Denaturation QAC->ProteinDenaturation causes MembraneDisruption Membrane Disruption & Leakage CellMembrane->MembraneDisruption Glut Glutaraldehyde Proteins Cellular Proteins & Peptidoglycan Glut->Proteins reacts with Crosslinking Cross-linking & Inactivation Proteins->Crosslinking Iso Isothiazolinones Thiol Thiol Groups (in active site) Iso->Thiol reacts with Enzymes Essential Enzymes (e.g., Dehydrogenases) Enzymes->Thiol EnzymeInhibition Enzyme Inhibition Thiol->EnzymeInhibition

Mechanisms of Commercial Biocides.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the biocide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

Generalized Workflow:

  • Preparation of Biocide Stock Solutions: Dissolve the test compounds (this compound and commercial biocides) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solutions in the appropriate sterile growth medium within the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the growth medium, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive control wells (microorganism and medium, no biocide) and negative control wells (medium only).

  • Incubation: Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria; 35°C for 48-72 hours for fungi).[14][19]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the biocide in which no growth is observed.

Specific Growth Media:

  • For Pseudomonas aeruginosa: Mueller-Hinton Broth (MHB) or a chemically defined medium such as MOPS medium can be used.[6][20]

  • For Aspergillus niger and Candida albicans: RPMI 1640 medium supplemented with 2% glucose is commonly recommended.[7][8]

G Start Start PrepStock Prepare Biocide Stock Solutions Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Broth Microdilution Workflow.

Conclusion

This comparative guide demonstrates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi, with MIC values that are, in some cases, comparable to or lower than those of established commercial biocides. Its unique mechanism of action, targeting the essential cell division protein FtsZ, presents a potentially valuable alternative to existing biocides, particularly in the context of combating microbial resistance. The data and protocols presented herein provide a solid foundation for further research into the potential applications of this compound as a novel biocide in various industrial and pharmaceutical settings. Further studies are warranted to expand the spectrum of tested microorganisms and to evaluate its performance in more complex formulations and real-world applications.

References

Navigating the Bioactivity of 4-Chlorocinnamaldehyde: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of 4-Chlorocinnamaldehyde's Performance

The scientific community has shown a growing interest in cinnamaldehyde and its derivatives, driven by their diverse biological activities. Among these, this compound (4-ClCA) has emerged as a compound of interest, demonstrating notable antimicrobial, anthelmintic, and potential anti-inflammatory and anticancer properties in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Data Presentation: A Comparative Analysis of Bioactivity

To facilitate a clear comparison of this compound's efficacy, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antimicrobial Activity of this compound and Comparators

CompoundTarget OrganismAssay TypeResult (e.g., MIC, IC50)Reference
This compound Candida albicans DAY185Biofilm Inhibition99% inhibition at 100 µg/mL[1]
This compound Uropathogenic Escherichia coliAntibacterial~100 µg/mL (Predicted MIC)
This compound Uropathogenic Staphylococcus aureusAntibacterial~100 µg/mL (Predicted MIC)
trans-CinnamaldehydeCandida albicans DAY185Biofilm InhibitionNo effect at 20 and 50 µg/mL[1]
4-BromocinnamaldehydeCandida albicans DAY185Biofilm Inhibition98% inhibition at 100 µg/mL[1]

Table 2: In Vivo Anthelmintic Activity of this compound

CompoundAnimal ModelBioactivityEffective ConcentrationReference
This compound Caenorhabditis elegansAnthelminticActive at 20 µg/mL[2]
4-BromocinnamaldehydeCaenorhabditis elegansAnthelminticActive at 20 µg/mL[2]

Table 3: Comparative In Vitro and In Vivo Anti-inflammatory and Anticancer Data of Cinnamaldehyde (Parent Compound)

BioactivityIn Vitro ModelIn Vitro Result (IC50)In Vivo ModelIn Vivo OutcomeReference
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesConcentration-dependent inhibition of NO, TNF-α, PGE2Carrageenan-induced mouse paw edemaDecreased paw edema[3][4]
Anticancer (Colon)HCT116, SW480, LoVo cellsTime- and dose-dependent proliferation inhibitionBALB/c nude mice with HCT116/SW480 xenograftsEnhanced antitumor effect of oxaliplatin[5]
Anticancer (Breast)MCF-7 cells58 µg/mL (24h), 140 µg/mL (48h)--[5]

Note: Direct in vivo anti-inflammatory and anticancer efficacy data (e.g., ED50) for this compound in mammalian models is limited in the reviewed literature. The data for cinnamaldehyde is provided for comparative context.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key in vitro and in vivo assays cited in the evaluation of cinnamaldehyde derivatives.

In Vitro Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation by microorganisms.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., approximately 1-2 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours) without shaking to allow for biofilm formation.

  • Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining adherent biofilm is stained with a solution like crystal violet. The stain is then solubilized, and the absorbance is measured using a microplate reader to quantify the biofilm biomass. The percentage of inhibition is calculated relative to the untreated control.[1]

In Vivo Anthelmintic Activity Assay (C. elegans Model)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for preliminary screening of anthelmintic compounds.

  • Worm Synchronization: A population of age-synchronized worms (e.g., L4 larvae) is prepared to ensure uniformity in the assay.

  • Compound Exposure: The synchronized worms are exposed to different concentrations of the test compound in a liquid medium or on solid agar plates.

  • Observation and Data Collection: The worms are observed over a period of time (e.g., 5 days), and endpoints such as mortality, developmental abnormalities, and behavioral changes are recorded. The percentage of dead worms is calculated at different time points to determine the anthelmintic activity.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered orally or via another relevant route. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the paw of the animals to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume to the control group.[3][4]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Microbial_Culture Microbial Culture (e.g., C. albicans) Compound_Treatment Treatment with This compound Microbial_Culture->Compound_Treatment Biofilm_Assay Biofilm Formation Assay Compound_Treatment->Biofilm_Assay MIC_Determination MIC Determination Compound_Treatment->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Correlation In Vitro-In Vivo Correlation (IVIVC) Biofilm_Assay->Correlation MIC_Determination->Correlation Animal_Model Animal Model (e.g., C. elegans, Mouse) Compound_Administration Administration of This compound Animal_Model->Compound_Administration Efficacy_Testing Efficacy Testing (e.g., Anthelmintic, Anti-inflammatory) Compound_Administration->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Compound_Administration->Toxicity_Assessment Efficacy_Testing->Correlation

Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor leads to degradation NFkB NF-κB NFkB_Inhibitor->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_Nucleus NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_Nucleus->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->NFkB inhibits

Caption: Postulated anti-inflammatory signaling pathway of cinnamaldehyde.[3][4]

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in drug development, as it can predict the in vivo performance of a drug from its in vitro characteristics. For this compound, the available data provides a foundational understanding, though a complete IVIVC profile is still under development.

The potent in vitro antibiofilm and anthelmintic activities of this compound are promising.[1] The in vivo confirmation of its anthelmintic effect in C. elegans provides an initial, positive correlation.[2] However, the lack of extensive in vivo efficacy data in mammalian models for its antimicrobial, anti-inflammatory, and anticancer activities is a current limitation.

Furthermore, a comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) data, is essential for a robust IVIVC. While studies on the parent compound, cinnamaldehyde, have provided insights into its pharmacokinetic properties, specific data for this compound is necessary to accurately model its behavior in vivo.[6][7] The addition of a chlorine atom can significantly alter a molecule's lipophilicity and metabolic stability, thereby influencing its bioavailability and overall efficacy.

Conclusion and Future Directions

This compound demonstrates significant promise as a bioactive compound, particularly in the antimicrobial and anthelmintic arenas, based on current in vitro and preliminary in vivo data. Its performance in inhibiting biofilm formation is notably superior to its parent compound, cinnamaldehyde.

Future research should prioritize comprehensive in vivo studies in relevant mammalian models to validate the in vitro findings for its antimicrobial, anti-inflammatory, and anticancer activities. The generation of detailed pharmacokinetic and toxicological data for this compound is paramount to establishing a reliable IVIVC and advancing its potential as a therapeutic agent. Such data will be instrumental for dose selection and predicting clinical outcomes, ultimately paving the way for its potential translation from the laboratory to clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of natural product scaffolds is a cornerstone of modern drug discovery. Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant attention for its diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A key strategy to enhance its biological potency is halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the cinnamaldehyde molecule.[3] This guide provides a comparative analysis of halogenated cinnamaldehyde derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative data from various studies, and detailing key experimental protocols to support further research and development.

Data Presentation: A Quantitative Overview

The introduction of halogens to the cinnamaldehyde structure significantly modulates its biological activity.[4] The type of halogen, its position on the phenyl ring, and the degree of substitution all play critical roles in determining the compound's efficacy and target specificity. The following tables summarize the reported in vitro activities of various halogenated derivatives compared to the parent compound.

Table 1: Antimicrobial and Anthelmintic Activity of Halogenated Cinnamaldehydes

Compound Halogen Substitution Target Organism Assay Type Result (e.g., MIC, IC50) Reference
Cinnamaldehyde None Escherichia coli Antimicrobial 1000 µg/mL (MIC) [3]
Derivative 4 4-Bromo Acinetobacter baumannii Antimicrobial 32 µg/mL (MIC) [3][5]
Derivative 6 Di-chloro Acinetobacter baumannii Antimicrobial 64 µg/mL (MIC) [3][5]
alpha-Bromocinnamaldehyde alpha-Bromo Escherichia coli (persisters) Bactericidal 200 µg/mL (complete kill) [4]
4-Chlorocinnamaldehyde 4-Chloro Uropathogenic E. coli (UPEC) Biofilm Inhibition Active [6]
4-Bromocinnamaldehyde 4-Bromo Uropathogenic E. coli (UPEC) Biofilm Inhibition Active [6]
trans-4-Bromocinnamaldehyde 4-Bromo Caenorhabditis elegans Anthelmintic Active at 20 µg/mL [4]

| 4-Fluorocinnamaldehyde | 4-Fluoro | Candida albicans | Antifungal | Active |[3] |

Table 2: Cytotoxic and Anticancer Activity of Cinnamaldehyde Derivatives

Compound Substitution Target Cell Line Assay Type Result (e.g., IC50) Reference
Cinnamaldehyde None MCF-7 (Breast Cancer) Cytotoxicity (MTT) 58 µg/mL (24h), 140 µg/mL (48h) [7]
Di-chlorinated analog 6 Di-chloro Mammalian cells Cytotoxicity Non-toxic [5]

| Fluorinated Derivatives | Fluoro | Various cancer cell lines | Cytotoxicity | Promising activity reported |[3] |

Table 3: Enzyme Inhibition by Cinnamaldehyde Derivatives

Compound Target Enzyme Organism/Source Result (IC50) Reference
Cinnamaldehyde FtsZ GTPase Escherichia coli 5.8 µM [5]
trans-Cinnamaldehyde β-(1,3)-glucan synthase Saccharomyces cerevisiae 0.84 mM [8]
trans-Cinnamaldehyde Chitin synthase 1 Saccharomyces cerevisiae 1.44 mM [8]
MK6 (Dienone derivative) Monoamine Oxidase-B (MAO-B) Human 2.82 nM [9]

| MK12 (Dienone derivative) | Monoamine Oxidase-B (MAO-B) | Human | 3.22 nM |[9] |

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Enhanced Antimicrobial Potency : Halogenation, particularly with bromine and chlorine at the 4-position of the phenyl ring, dramatically increases antimicrobial activity compared to the parent cinnamaldehyde. For instance, the 4-bromo derivative shows an MIC of 32 µg/mL against A. baumannii, a significant improvement over cinnamaldehyde's activity against other bacteria.[3][5]

  • Position and Number of Halogens Matter : The specific substitution pattern is crucial. A di-chlorinated analog was also highly active against A. baumannii and, importantly, was found to be non-toxic to mammalian cells in vitro and in an in vivo nematode model, highlighting a favorable therapeutic window.[5]

  • Broadened Biological Activity : Beyond antimicrobial effects, halogenation appears to confer other activities. Fluorinated derivatives, for example, have shown promising anticancer effects.[3] This suggests that different halogens can direct the molecule towards different biological targets.

  • Mechanism of Action : The proposed mechanism for the antimicrobial activity of cinnamaldehyde involves the inhibition of the bacterial cell division protein FtsZ.[4][5] It is hypothesized that the electron-withdrawing nature of halogens enhances the interaction with this protein target.[4] Docking studies suggest that cinnamaldehyde derivatives bind in the interdomain cleft of FtsZ, disrupting its polymerization and GTPase activity, which leads to an elongated cell phenotype and eventual cell death.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms of action discussed in the literature.

G cluster_0 Experimental Workflow A Synthesis / Procurement of Halogenated Cinnamaldehydes B In Vitro Screening A->B C Antimicrobial Assays (MIC, MBC) B->C D Cytotoxicity Assays (e.g., MTT on mammalian cells) B->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Biofilm Assay) C->E F Lead Compound Identification D->F E->F G In Vivo Efficacy & Toxicity Studies (e.g., C. elegans model) F->G H Preclinical Development G->H

Caption: Experimental workflow for evaluating halogenated cinnamaldehydes.

G cluster_0 Bacterial Cell FtsZ_m FtsZ Monomers FtsZ_p FtsZ Polymerization (Z-ring formation) FtsZ_m->FtsZ_p Polymerizes to form Compound Halogenated Cinnamaldehyde Compound->FtsZ_m Binds to Division Cell Division FtsZ_p->Division Enables Filamentation Elongated Cell (Filamentation) FtsZ_p->Filamentation Inhibition leads to Death Cell Death Filamentation->Death Leads to

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

G cluster_1 Cancer Cell FC Fluorinated Cinnamide Derivative Bax Bax (Pro-apoptotic) FC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) FC->Bcl2 Downregulates Mito Mitochondria Caspases Caspase Activation (e.g., Caspase-3) Mito->Caspases Triggers Bax->Mito Acts on Bcl2->Mito Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes

Caption: Induction of apoptosis in cancer cells by a fluorinated derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the activity of cinnamaldehyde derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard for determining the MIC of antimicrobial agents.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL), halogenated cinnamaldehyde compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotic (e.g., gentamicin), negative control (medium only), and a plate reader.

  • Procedure :

    • Prepare a serial two-fold dilution of the halogenated cinnamaldehyde compounds in the microtiter plate wells using MHB. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Dilute the standardized bacterial inoculum in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Include a positive control (bacteria with a known antibiotic) and a negative/sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a plate reader.[5]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3]

  • Materials : 96-well plates, mammalian cell line (e.g., HeLa, MCF-7, or normal cell lines like HEK293), complete cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure :

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of the halogenated cinnamaldehyde derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[7]

Biofilm Inhibition Assay

This method quantifies the ability of a compound to prevent the formation of bacterial biofilms.

  • Materials : 96-well flat-bottomed microtiter plates, bacterial growth medium (e.g., TSB or LB), standardized bacterial culture, test compounds, 0.1% (w/v) crystal violet solution, and 30% (v/v) acetic acid.

  • Procedure :

    • Add 100 µL of bacterial growth medium containing sub-lethal concentrations of the test compounds to the wells of a microtiter plate.

    • Inoculate the wells with 100 µL of an overnight bacterial culture diluted to a starting OD₆₀₀ of ~0.05. Include untreated wells as a control.

    • Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.

    • After incubation, discard the planktonic (free-floating) cells by gently inverting and tapping the plate.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Fix the remaining biofilm by air-drying the plate.

    • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 590 nm. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control.[6]

References

A Comparative Analysis of the Mechanisms of Action of Cinnamaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic and natural derivatives have garnered significant attention for their diverse pharmacological activities. These compounds exhibit a broad spectrum of effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the mechanisms of action of cinnamaldehyde and its key derivatives, supported by experimental data and detailed methodologies to facilitate further research and drug development.

Comparative Biological Activities

The potency of cinnamaldehyde and its derivatives varies depending on their chemical structure and the biological system being studied. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values from various studies, offering a quantitative comparison of their efficacy.

Table 1: Comparative Anticancer Activity (IC50 Values)
CompoundCell LineAssayIC50 ValueReference
Cinnamaldehyde MCF-7 (Breast Cancer)MTT58 µg/mL (24h), 140 µg/mL (48h)[1]
MDA-MB-231 (Breast Cancer)MTT16.9 µg/mL (24h), 12.23 µg/mL (48h)[1]
U87MG (Glioblastoma)Cellular Toxicity11.6 µg/mL[2]
HepG2 (Liver Cancer)XTT9.76 µM[3]
Jurkat (Leukemia)Not Specified0.057 µM[1]
U937 (Leukemia)Not Specified0.076 µM[1]
2-Hydroxycinnamaldehyde Glioblastoma (TS14-15, TS15-88)Not Specified5 µM (in combination with Temozolomide)[1]
2-Methoxycinnamaldehyde A549 (Lung Cancer)Not Specified32 µM[1]
COLO 205 (Colorectal Cancer)Not SpecifiedNot Specified (Induces apoptosis)[4]
4-Methoxycinnamaldehyde C-33A (Cervical Cancer)MTT110 µM[1]
Bromoethane chalcone (5n) DU145 (Prostate Cancer)MTT8.719 ± 1.8 μM[5]
SKBR-3 (Breast Cancer)MTT7.689 μM[5]
HEPG2 (Liver Cancer)MTT9.380 ± 1.6 μM[5]
Cinnamaldehyde-based chalcone (3e) Caco-2 (Colon Cancer)Not Specified32.19 ± 3.92 µM[6]
Table 2: Comparative Anti-inflammatory Activity (IC50 Values)
CompoundCell LineParameter MeasuredIC50 ValueReference
Cinnamaldehyde RAW 264.7NO Production55 ± 9 µM[7]
RAW 264.7TNF-α Production63 ± 9 µM[7]
o-Methoxycinnamaldehyde RAW 264.7NO Production35 ± 9 µM[7]
RAW 264.7TNF-α Production78 ± 16 µM[7]
Cinnzeylanol RAW 264.7NO ProductionMore potent than Cinnamaldehyde[8]
RAW 264.7PGE2 ProductionMore potent than Cinnamaldehyde[8]
Table 3: Comparative Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC ValueReference
Cinnamaldehyde E. coli1 mg/mL[9]
4-Nitrocinnamaldehyde Uropathogenic E. coli100 µg/mL[10]
S. aureus100 µg/mL[10]
4-Chlorocinnamaldehyde Uropathogenic E. coli200 µg/mL[10]
4-Fluorocinnamaldehyde Uropathogenic E. coli200 µg/mL[10]
α-Methyl cinnamaldehyde C. albicans≥ 200 μg/mL[6]
trans-4-Methyl cinnamaldehyde C. albicans≥ 200 μg/mL[6]
4-Bromophenyl-substituted derivative (4) A. baumannii32 µg/mL[11]
Di-chlorinated derivative (6) A. baumannii64 µg/mL[11]

Mechanisms of Action: A Comparative Overview

Cinnamaldehyde and its derivatives exert their biological effects through the modulation of various cellular signaling pathways. While there are overlapping mechanisms, distinct differences in their primary targets contribute to their varying potencies and specificities.

Anticancer Mechanisms

The anticancer effects of these compounds are largely attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.

  • Cinnamaldehyde has been shown to induce apoptosis through multiple pathways, including the activation of p53 and CD95 (APO-1) signaling in liver cancer cells.[3] It can also inhibit the Wnt/β-catenin pathway in non-small cell lung cancer, leading to apoptosis and reversal of the epithelial-mesenchymal transition (EMT).[12]

  • 2-Hydroxycinnamaldehyde (HCA) is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] By directly binding to STAT3, HCA prevents its phosphorylation and nuclear translocation, leading to the downregulation of target genes involved in cell survival and proliferation.[2]

  • 2-Methoxycinnamaldehyde (2-MCA) has been found to induce apoptosis in human colorectal adenocarcinoma cells by targeting both topoisomerase I and II.[4] It also induces apoptosis in lung adenocarcinoma cells through the upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL).[1]

  • Cinnamaldehyde derivative (CB-PIC) sensitizes chemo-resistant cancer cells to drug-induced apoptosis by suppressing the expression of P-glycoprotein (MDR1) through the inhibition of STAT3 and AKT signaling.[13]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of cinnamaldehyde and its derivatives are primarily mediated by the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

  • Cinnamaldehyde and o-Methoxycinnamaldehyde have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7] The anti-inflammatory effects of cinnamaldehyde are also mediated through the suppression of the NF-κB and MAPK signaling pathways.[8]

  • Cinnzeylanol , another derivative, has demonstrated more potent inhibition of NO and prostaglandin E2 (PGE2) production compared to cinnamaldehyde, also acting through the NF-κB and MAPK pathways.[8]

Antimicrobial Mechanisms

The antimicrobial action of cinnamaldehyde and its derivatives involves the disruption of microbial cell integrity and function.

  • Cinnamaldehyde is known to interact with the cell membrane of bacteria, leading to increased permeability, morphological changes, and ultimately cell lysis.[14] It can also inhibit bacterial cell division by targeting the FtsZ protein.[9]

  • The structure-activity relationship studies indicate that substitutions on the phenyl ring of cinnamaldehyde can significantly influence its antibacterial potency, with electron-withdrawing groups often enhancing activity.[14]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with Cinnamaldehyde Derivatives cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis inflammation Inflammatory Markers (Griess Assay, ELISA) treatment->inflammation protein Protein Expression (Western Blot) treatment->protein ic50 Calculate IC50/MIC viability->ic50 pathway Pathway Analysis apoptosis->pathway inflammation->pathway protein->pathway ic50->pathway

General experimental workflow for evaluating cinnamaldehyde derivatives.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to target_genes Target Gene Expression (Proliferation, Survival) nucleus->target_genes activates hca 2-Hydroxycinnamaldehyde hca->stat3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by 2-Hydroxycinnamaldehyde.

wnt_pathway wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin promotes degradation nucleus Nucleus beta_catenin->nucleus translocates to tcf_lef TCF/LEF nucleus->tcf_lef target_genes Target Gene Expression (Proliferation, EMT) tcf_lef->target_genes activates cinnamaldehyde Cinnamaldehyde cinnamaldehyde->destruction_complex promotes

Modulation of the Wnt/β-catenin signaling pathway by Cinnamaldehyde.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Cinnamaldehyde or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Cinnamaldehyde or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • 96-well plates

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Cinnamaldehyde or its derivatives

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect and quantify the levels of specific proteins in a sample.

Materials:

  • Cell culture dishes

  • Cancer cell lines with constitutively active STAT3 (e.g., DU145)

  • Cinnamaldehyde or its derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the results.

Conclusion

Cinnamaldehyde and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. This guide provides a comparative framework for understanding their mechanisms of action, highlighting both common and distinct pathways. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and infectious diseases, facilitating the rational design and development of novel therapeutics based on the cinnamaldehyde scaffold. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile class of compounds.

References

Benchmarking the antibiofilm activity of 4-Chlorocinnamaldehyde against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Biofilm Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibiofilm activity of 4-Chlorocinnamaldehyde against well-established inhibitors for two clinically significant pathogens: Staphylococcus aureus and Pseudomonas aeruginosa. The data presented is compiled from various experimental studies to offer a comprehensive overview of its potential as an antibiofilm agent.

Data Presentation: Quantitative Comparison of Antibiofilm Activity

The following tables summarize the available quantitative data on the antibiofilm activity of this compound and known inhibitors against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric used, representing the lowest concentration of a compound required to inhibit the formation of a biofilm.

Table 1: Antibiofilm Activity against Staphylococcus aureus

CompoundTarget OrganismMBIC (μg/mL)Additional Observations
This compound Staphylococcus aureusNot explicitly defined as MBIC, but significant biofilm inhibition observed at concentrations below MIC. For instance, at 50 µg/mL (a sub-MIC concentration), it inhibited biofilm formation by over 71%[1].Demonstrates potent activity against biofilm formation[1].
Vancomycin Staphylococcus aureus1While effective at inhibiting initial biofilm formation, it has a much higher Minimum Biofilm Eradication Concentration (MBEC) of 6000 µg/mL, indicating difficulty in eradicating established biofilms[2].
Rifampicin Staphylococcus aureus0.08Shows strong activity in preventing biofilm formation and is also effective in eradicating established biofilms at a similar concentration[2].
Ciprofloxacin Staphylococcus aureusSub-inhibitory concentrations can paradoxically enhance biofilm formation by up to 15-fold via an agrC-dependent mechanism[3][4].Its role in treating S. aureus biofilms is complex and may be counterproductive at certain concentrations[3][4].

Table 2: Antibiofilm Activity against Pseudomonas aeruginosa

CompoundTarget OrganismMBIC (μg/mL)Additional Observations
This compound Vibrio parahaemolyticus (as a proxy)>95% inhibition at 50 µg/mL[5].Data for P. aeruginosa is not readily available, but its parent compound, cinnamaldehyde, has shown significant antibiofilm activity against P. aeruginosa[6][7].
Tobramycin Pseudomonas aeruginosaBiofilm formation can be enhanced at sub-inhibitory concentrations[8].The extracellular matrix of P. aeruginosa biofilms can limit the penetration of tobramycin[3].
Ciprofloxacin Pseudomonas aeruginosaCan inhibit biofilm formation, but its efficacy is concentration-dependent. A ciprofloxacin prodrug showed a 61.7% reduction in biofilm biomass[9]. Sub-inhibitory concentrations can inhibit quorum sensing[10].The development of resistance is a significant concern[11].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for assessing antibiofilm activity.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This method is widely used to quantify the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compounds (this compound and known inhibitors)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Formation: Add 100 µL of the diluted bacterial suspension and 100 µL of the growth medium containing various concentrations of the test compound to the wells of a 96-well plate. Include a positive control (bacteria without any inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD of treated well / OD of positive control well)] * 100

MTT Assay for Biofilm Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the metabolic activity of cells within a biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in 96-well plates (as described in the CV assay)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl

  • Microplate reader

Procedure:

  • Biofilm Preparation: Grow biofilms in a 96-well plate with and without the test compounds as described for the crystal violet assay.

  • Washing: After the incubation period, remove the planktonic cells and wash the biofilms gently with PBS.

  • MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of metabolic activity inhibition is calculated similarly to the crystal violet assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in biofilm formation and the experimental workflow for assessing antibiofilm activity.

Experimental_Workflow_for_Antibiofilm_Assay cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification Bacterial Culture Bacterial Culture 96-well Plate Inoculation 96-well Plate Inoculation Bacterial Culture->96-well Plate Inoculation Compound Dilution Compound Dilution Compound Dilution->96-well Plate Inoculation Incubation (Biofilm Formation) Incubation (Biofilm Formation) 96-well Plate Inoculation->Incubation (Biofilm Formation) Washing Washing Incubation (Biofilm Formation)->Washing Staining (CV or MTT) Staining (CV or MTT) Washing->Staining (CV or MTT) Solubilization Solubilization Staining (CV or MTT)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Experimental workflow for antibiofilm activity assessment.

Quorum_Sensing_Inhibition cluster_sa Staphylococcus aureus (agr system) cluster_pa Pseudomonas aeruginosa (las & rhl systems) AgrD AgrD (Pro-peptide) AgrB AgrB (Processing) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP AgrC AgrC (Receptor Kinase) AIP->AgrC Extracellular AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII AgrA->RNAIII Transcription Virulence Virulence Factors & Biofilm Formation RNAIII->Virulence LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las LasR LasR RhlI RhlI LasR->RhlI Activation AHL_Las->LasR AHL_Rhl C4-HSL RhlI->AHL_Rhl RhlR RhlR Virulence_PA Virulence Factors & Biofilm Formation RhlR->Virulence_PA AHL_Rhl->RhlR This compound This compound This compound->AIP Potential Inhibition This compound->AHL_Las Potential Inhibition This compound->AHL_Rhl Potential Inhibition

Caption: Quorum sensing pathways and potential inhibition by this compound.

References

Evaluating the Selectivity of 4-Chlorocinnamaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive analysis of the selectivity of 4-Chlorocinnamaldehyde for bacterial versus mammalian cells, offering crucial data for researchers in microbiology, drug discovery, and toxicology. By presenting experimental data, detailed protocols, and pathway visualizations, this document serves as an essential resource for evaluating the therapeutic potential of this compound.

Executive Summary

This compound, a derivative of cinnamaldehyde, has demonstrated notable antibacterial properties. Understanding its selectivity is paramount for its development as a potential therapeutic agent. This guide synthesizes available data on its efficacy against pathogenic bacteria and its cytotoxic effects on mammalian cells, providing a framework for assessing its therapeutic index. While direct comparative studies are limited, data from closely related analogs and the parent compound, cinnamaldehyde, offer valuable insights. Halogenation of cinnamaldehyde has been shown to enhance its antimicrobial potency, a desirable characteristic for new antibiotic development. However, this modification can also increase cytotoxicity, necessitating a careful evaluation of the risk-benefit profile.

Data Presentation: Performance Metrics

The following table summarizes the available quantitative data on the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and mammalian cell cytotoxicity (Half-maximal inhibitory concentration - IC50) of this compound and related compounds.

CompoundBacterial StrainMIC (µg/mL)Mammalian Cell LineIC50 (µM)IC50 (µg/mL)Selectivity Index (SI) IC50 / MIC
This compound Uropathogenic Escherichia coli (UPEC)200[1]----
4-Nitrocinnamaldehyde Uropathogenic Escherichia coli (UPEC)100[1]----
Staphylococcus aureus100[1]----
3,4-Dichlorocinnamaldehyde --MRC-5 (Human lung fibroblast)22[2]~3.9-
Cinnamaldehyde (Parent Compound) Escherichia coli780[3]U87MG (Human glioblastoma)-11.6[4]~0.015
HepG2 (Human liver carcinoma)16.36 (24h)~2.16 (24h)~0.003
12.57 (48h)[5]~1.66 (48h)[5]~0.002
11.12 (72h)[5]~1.47 (72h)[5]~0.002
K562 (Human leukemia)120 (24h)[6]~15.86 (24h)[6]~0.02
180 (24h)[6]~23.79 (24h)[6]~0.03

Note: The Selectivity Index (SI) is calculated as the ratio of cytotoxicity (IC50) to antibacterial activity (MIC). A higher SI value indicates greater selectivity for bacterial cells. Due to the limited availability of direct comparative data for this compound, the table includes data from its parent compound and a di-chlorinated analog to provide context. The molecular weight of this compound (166.60 g/mol ) and Cinnamaldehyde (132.16 g/mol ) were used for concentration conversions where necessary.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth, which can be determined by visual inspection or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, MRC-5)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Science: Diagrams

experimental_workflow cluster_bacterial Bacterial Selectivity cluster_mammalian Mammalian Cytotoxicity b_start Bacterial Culture b_mic MIC Assay (Broth Microdilution) b_start->b_mic b_result Determine MIC b_mic->b_result analysis Calculate Selectivity Index (IC50 / MIC) b_result->analysis m_start Mammalian Cell Culture m_mtt MTT Assay m_start->m_mtt m_result Determine IC50 m_mtt->m_result m_result->analysis compound This compound compound->b_mic compound->m_mtt

Experimental workflow for selectivity evaluation.

bacterial_mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with ftsZ FtsZ Protein compound->ftsZ Targets disruption Membrane Disruption & Permeabilization membrane->disruption inhibition Inhibition of Polymerization & GTPase Activity ftsZ->inhibition leakage Leakage of Intracellular Components disruption->leakage z_ring Disruption of Z-ring Formation inhibition->z_ring death Bacterial Cell Death leakage->death z_ring->death

Proposed mechanism of action in bacterial cells.

mammalian_effects compound Cinnamaldehyde (and derivatives) pi3k_akt PI3K/Akt Pathway compound->pi3k_akt apoptosis Apoptosis-related Genes compound->apoptosis inhibition Inhibition of Signaling pi3k_akt->inhibition regulation Regulation of Gene Expression apoptosis->regulation proliferation Decreased Cell Proliferation & Survival inhibition->proliferation apoptosis_induction Induction of Apoptosis regulation->apoptosis_induction cytotoxicity Cytotoxic Effect proliferation->cytotoxicity apoptosis_induction->cytotoxicity

Signaling pathways affected in mammalian cells.

References

The Position of Chlorine on the Phenyl Ring: A Decisive Factor in the Biological Activity of Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic placement of a chlorine atom on the phenyl ring of cinnamaldehyde derivatives significantly influences their biological activity, transforming a common natural product scaffold into a versatile platform for therapeutic agent development. This guide provides a comparative analysis of the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers of chlorocinnamaldehyde, summarizing key experimental data on their antimicrobial, antifungal, and enzyme-inhibitory properties. Understanding this structure-activity relationship is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

The biological efficacy of chlorocinnamaldehyde is critically dependent on the isomeric position of the chlorine substituent. While a comprehensive study directly comparing all three isomers under identical conditions is not available in the current literature, a synthesis of data from various sources reveals distinct activity profiles. The para- and ortho-isomers have demonstrated notable antifungal and antibacterial properties, while the meta-isomer shows promise as an enzyme inhibitor.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for the different chlorocinnamaldehyde isomers against various biological targets. It is important to note that these values are collated from different studies and experimental conditions may vary.

IsomerTarget Organism/EnzymeActivity TypeQuantitative MeasureReference
2-Chlorocinnamaldehyde (ortho-) Candida albicansAntifungalMIC: 25 µg/mL[1][2]
3-Chlorocinnamaldehyde (meta-) Mushroom TyrosinaseEnzyme Inhibition- (Reversible inhibitor)[3]
Candida albicansAnti-biofilm>90% inhibition at 50 µg/mL[3]
4-Chlorocinnamaldehyde (para-) Candida albicansAntifungalMIC: 25 µg/mL[1][2]
Vibrio parahaemolyticusAntibacterial>95% biofilm inhibition at 50 µg/mL
Caenorhabditis elegansAnthelminticActive at 20 µg/mL

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays cited.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity of 2-chlorocinnamaldehyde and this compound against Candida albicans was determined using the broth microdilution method.

  • Preparation of Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Serial Dilution: The chlorocinnamaldehyde isomers are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Biofilm Inhibition Assay

The ability of chlorocinnamaldehyde isomers to inhibit biofilm formation by Candida albicans is a critical measure of their potential efficacy against persistent infections.

  • Cell Culture: Candida albicans is cultured in Sabouraud Dextrose Broth (SDB) and adjusted to a concentration of 1 x 10^7 cells/mL in RPMI-1640 medium.

  • Treatment: The cell suspension is added to 96-well plates containing various concentrations of the chlorocinnamaldehyde isomers.

  • Incubation: Plates are incubated at 37°C for 24 hours to allow for biofilm formation.

  • Quantification: Non-adherent cells are removed by washing. The remaining biofilm is stained with crystal violet, which is then solubilized with ethanol. The absorbance is measured at 570 nm to quantify the biofilm biomass.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis start Start culture Culture Target Organism (e.g., C. albicans) start->culture prepare_compounds Prepare Stock Solutions of Chlorocinnamaldehyde Isomers start->prepare_compounds serial_dilution Serial Dilution of Isomers in Microplate prepare_compounds->serial_dilution inoculation Inoculate with Target Organism serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation read_results Measure Endpoint (e.g., Absorbance, Visual Growth) incubation->read_results determine_mic Determine MIC/IC50 read_results->determine_mic compare Compare Activity of o-, m-, p- Isomers determine_mic->compare

Comparative Experimental Workflow

The antimicrobial and antifungal activity of chlorocinnamaldehyde derivatives is primarily attributed to their ability to disrupt microbial cell integrity and inhibit essential enzymes.

G cluster_compound Chlorocinnamaldehyde Isomer cluster_cell Microbial Cell cluster_effect Biological Effect compound Chlorocinnamaldehyde membrane Cell Membrane Disruption compound->membrane wall Cell Wall Damage compound->wall enzyme Enzyme Inhibition (e.g., Tyrosinase) compound->enzyme leakage Leakage of Intracellular Components membrane->leakage wall->leakage metabolism_block Blocked Metabolic Pathways enzyme->metabolism_block lysis Cell Lysis & Death leakage->lysis metabolism_block->lysis

General Mechanism of Action

Concluding Remarks

The position of the chlorine atom on the phenyl ring of cinnamaldehyde is a critical determinant of its biological activity. Both 2-chloro- and this compound exhibit potent antifungal activity against Candida albicans, with identical MIC values in the cited study, suggesting that both ortho and para positions are favorable for this activity.[1][2] The 4-chloro isomer has also shown a broader spectrum of activity, including antibacterial and anthelmintic effects. In contrast, 3-chlorocinnamaldehyde has been identified as a reversible inhibitor of mushroom tyrosinase and demonstrates significant anti-biofilm capabilities.[3]

These findings underscore the importance of positional isomerism in drug design and highlight the potential of chlorocinnamaldehydes as a versatile scaffold for the development of novel therapeutic agents. Further research involving a direct, side-by-side comparison of all three isomers against a wider range of biological targets is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Comparative Transcriptomic Analysis of Bacteria Treated with 4-Chlorocinnamaldehyde and Cinnamaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of 4-Chlorocinnamaldehyde and cinnamaldehyde on bacteria. The information is compiled from multiple studies to delineate the antibacterial mechanisms and cellular responses elicited by these compounds.

While direct comparative transcriptomic studies on a single bacterial species for both this compound and cinnamaldehyde are not extensively available in the current literature, this guide synthesizes findings from various research articles to present a comparative overview. The data herein is collated from studies on different bacterial species, and therefore, direct comparisons should be interpreted with consideration of the differing experimental systems.

Executive Summary

Cinnamaldehyde and its halogenated derivative, this compound, are potent antimicrobial compounds that induce distinct and overlapping transcriptomic changes in bacteria. Both compounds are known to disrupt cell membrane integrity and interfere with key cellular processes. However, the addition of a chlorine atom in the para position of the phenyl ring in this compound appears to enhance its antibacterial and antivirulence activities, as reflected in the more pronounced downregulation of specific virulence and biofilm-related genes in Vibrio parahaemolyticus. Cinnamaldehyde, on the other hand, has been shown to induce a broader stress response in bacteria like Escherichia coli, affecting genes related to oxidative stress, DNA replication, and protein synthesis.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential expression of key genes in bacteria upon treatment with this compound and cinnamaldehyde. It is important to note that the data for this compound is from a study on Vibrio parahaemolyticus, while the data for cinnamaldehyde is from studies on E. coli O157:H7 and Bacillus cereus.

Table 1: Comparative Downregulation of Virulence and Biofilm-Related Genes in Vibrio parahaemolyticus by this compound and Cinnamaldehyde

GeneFunctionFold Downregulation (this compound)Fold Downregulation (Cinnamaldehyde)
aphAQuorum sensing & biofilm regulation> 4.0Weak effect
cpsABiofilm formation> 4.0Weak effect
luxSQuorum sensing (AI-2 synthesis)> 4.0Weak effect
opaRQuorum sensing master regulator> 3.5Weak effect
fliAFlagellar biosynthesis> 4.0Weak effect
tdhThermostable direct hemolysin> 3.0Weak effect
vopSType III secretion system effector> 3.0Weak effect
fadLFatty acid transport protein> 2.5Weak effect
nusATranscription termination factor> 2.0Weak effect

Source: Data synthesized from a study on Vibrio parahaemolyticus, which showed this compound had significant inhibitory effects while the backbone cinnamaldehyde had weak effects on biofilm formation.[1]

Table 2: Differentially Expressed Genes in E. coli O157:H7 Treated with Cinnamaldehyde (200 mg/liter)

Time PointGene CategoryGene ExamplesRegulationFold Change
2 hours Oxidative StresssodA, soxSUpregulated-
DNA Replication-Repressed-
Protein Synthesis-Repressed-
O-antigen Synthesis-Repressed-
Fimbrial Synthesis-Repressed-
4 hours DNA Replication-Upregulated1.8 to ≥5
Protein Synthesis-Upregulated1.8 to ≥5
O-antigen Synthesis-Upregulated1.8 to ≥5
Fimbrial Synthesis-Upregulated1.8 to ≥5
Motility/Chemotaxis-Upregulated-
Dehydrogenase/ReductaseyqhD, dkgAUpregulated-

Source: Data from a study on the genome-wide transcriptional response of E. coli O157:H7 to cinnamaldehyde.[2]

Table 3: Differentially Expressed Genes in Bacillus cereus Spores Treated with Cinnamaldehyde

Gene CategoryGene ExamplesRegulation
Spore Resistance RegulationsigB, sigW, rsbW, rsbVUpregulated
Phosphotransferase System (PTS)ptsH, ptsI, ptsGUpregulated
TransporterscopA, opuBA, opuDUpregulated
Oxidative StressywrO, scdA, katEUpregulated
K+ Transport ChannelskdpD, kdpBDownregulated
Osmotic Pressure RegulationopuEDownregulated
Oxidative StressnorR, srrADownregulated
Spore Germinationsmc, mreB, gerEDownregulated

Source: Transcriptome analysis of Bacillus cereus spores treated with cinnamaldehyde.[3]

Experimental Protocols

Transcriptomic Analysis of Vibrio parahaemolyticus Treated with Cinnamaldehyde Derivatives
  • Bacterial Strain and Growth Conditions: Vibrio parahaemolyticus was grown in marine Luria-Bertani (mLB) medium containing 3% (wt./vol.) NaCl.

  • Treatment: Overnight cultures were treated with cinnamaldehyde and its derivatives (including this compound) at various concentrations (20, 50, 100, 200, 400, or 500 µg/mL) in 96-well plates and incubated at 30°C for 24 hours.[1]

  • RNA Extraction and qRT-PCR: Total RNA was extracted from treated and untreated bacterial cells. The expression of selected virulence- and biofilm-related genes was quantified using quantitative real-time PCR (qRT-PCR).[1]

Genome-Wide Transcriptional Analysis of E. coli O157:H7 Treated with Cinnamaldehyde
  • Bacterial Strain and Growth Conditions: E. coli O157:H7 was grown in brain heart infusion broth (BHIB) at 37°C to the exponential phase.[2]

  • Treatment: Exponential-phase cultures were treated with 200 mg/liter cinnamaldehyde dissolved in BHIB containing 4% (vol/vol) dimethyl sulfoxide (DMSO). Control cultures contained DMSO without cinnamaldehyde. The cultures were incubated at 37°C with shaking.[2]

  • RNA Extraction and Microarray Analysis: Samples were collected at 2 and 4 hours post-treatment. Total RNA was extracted, and genome-wide transcriptional analysis was performed using microarrays.[2]

Transcriptome Sequencing of Bacillus cereus Spores Treated with Cinnamaldehyde
  • Spore Preparation and Treatment: Bacillus cereus spores were prepared and treated with cinnamaldehyde in ready-to-eat beef.

  • RNA Extraction and Sequencing: Total RNA was extracted from the treated spores, and transcriptome sequencing (RNA-seq) was performed to identify differentially expressed genes.[3]

Mandatory Visualization

Signaling Pathways and Cellular Responses

The following diagrams illustrate the key cellular pathways and processes affected by this compound and cinnamaldehyde based on the available transcriptomic data.

G cluster_4CCA This compound Action on Vibrio parahaemolyticus CCA This compound QS Quorum Sensing (aphA, luxS, opaR) CCA->QS Downregulates Biofilm Biofilm Formation (cpsA) CCA->Biofilm Downregulates Motility Motility (fliA) CCA->Motility Downregulates Virulence Virulence Factors (tdh, vopS) CCA->Virulence Downregulates Membrane Membrane Integrity (fadL) CCA->Membrane Downregulates Transcription Transcription (nusA) CCA->Transcription Downregulates

Caption: this compound's inhibitory pathways in V. parahaemolyticus.

G cluster_CA_Ecoli Cinnamaldehyde Action on E. coli O157:H7 cluster_2h Early Response (2h) cluster_4h Late Response (4h) CA Cinnamaldehyde OxidativeStress Oxidative Stress Genes (sodA, soxS) CA->OxidativeStress Upregulates DNARep DNA Replication CA->DNARep Represses ProteinSyn Protein Synthesis CA->ProteinSyn Represses OAntigen O-Antigen Synthesis CA->OAntigen Represses Fimbriae Fimbrial Synthesis CA->Fimbriae Represses Motility_up Motility CA->Motility_up Upregulates Detox Detoxification (yqhD, dkgA) CA->Detox Induces DNARep_up DNA Replication ProteinSyn_up Protein Synthesis OAntigen_up O-Antigen Synthesis Fimbriae_up Fimbrial Synthesis Detox->DNARep_up Reverses Repression Detox->ProteinSyn_up Reverses Repression Detox->OAntigen_up Reverses Repression Detox->Fimbriae_up Reverses Repression

Caption: Biphasic transcriptomic response of E. coli to cinnamaldehyde.

G cluster_CA_BC Cinnamaldehyde Action on Bacillus cereus Spores CA Cinnamaldehyde StressResponse Stress Response & Resistance (sigB, sigW, ptsH, copA) CA->StressResponse Upregulates SporeGermination Spore Germination (smc, mreB, gerE) CA->SporeGermination Downregulates IonTransport Ion Transport & Osmoregulation (kdpB, opuE) CA->IonTransport Downregulates

Caption: Cinnamaldehyde's impact on B. cereus spore gene expression.

Experimental Workflow

G cluster_workflow General Comparative Transcriptomics Workflow Culture Bacterial Culture (e.g., E. coli, V. parahaemolyticus) Treatment Treatment with This compound or Cinnamaldehyde Culture->Treatment Control Control (Vehicle/Untreated) Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Library_Prep Library Preparation (for RNA-seq) or cDNA Synthesis (for Microarray/qRT-PCR) QC->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) or Microarray Hybridization Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Read Mapping, Differential Gene Expression) Sequencing->Data_Analysis Validation Validation of DEGs (qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for bacterial comparative transcriptomics.

Conclusion

The available transcriptomic data suggests that both this compound and cinnamaldehyde exert their antibacterial effects through multifaceted mechanisms that involve the disruption of essential cellular processes. This compound appears to be a more potent inhibitor of virulence and biofilm formation in Vibrio parahaemolyticus compared to its parent compound, cinnamaldehyde. Cinnamaldehyde induces a significant stress response in Gram-negative and Gram-positive bacteria, affecting a wide range of genes involved in metabolism, cell division, and resistance. Further head-to-head, genome-wide transcriptomic studies on the same bacterial strains are warranted to provide a more definitive comparative analysis of these two important antimicrobial agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chlorocinnamaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Chlorocinnamaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer's most recent SDS for this compound. This document contains detailed information regarding its hazards, handling, and disposal.

  • Package for Disposal:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Include any other relevant hazard warnings as indicated on the SDS.

  • Engage a Licensed Waste Disposal Company: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. These companies are equipped to handle and transport hazardous materials according to regulatory standards.

  • Incineration as the Preferred Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or empty containers, must be treated as hazardous waste.[1] These items should be collected in a designated, sealed bag or container and disposed of along with the chemical waste.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[1] This can lead to environmental contamination and may be in violation of local regulations.

Hazard Summary for this compound

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[2][3]P264, P280, P302+P352, P332+P317, P362+P364[3]
Eye IrritationCauses serious eye irritation.[2][3]P280, P305+P351+P338
Skin SensitizationMay cause an allergic skin reaction.[2][3]P261, P272, P280, P302+P352, P333+P317, P362+P364[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds improper_disposal Improper Disposal (e.g., Drain, Regular Trash) start->improper_disposal package_waste Securely Package and Label Waste consult_sds->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company package_waste->contact_ehs incineration High-Temperature Incineration with Scrubber contact_ehs->incineration disposal_complete Disposal Complete incineration->disposal_complete environmental_hazard Environmental Contamination and Regulatory Violation improper_disposal->environmental_hazard

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals like 4-Chlorocinnamaldehyde are paramount for a secure and compliant laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for the operational use and disposal of this compound, ensuring the safety of personnel and the integrity of research.

Hazard Summary

This compound is a solid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2][3] Inhalation may also cause respiratory irritation.[4] Due to its chemical structure as a halogenated aromatic aldehyde, it requires specific personal protective equipment (PPE) and handling protocols.

Quantitative Data Summary

No specific occupational exposure limits (OELs) have been established for this compound.[5][6] Therefore, it is crucial to handle it with a high degree of caution. The following table includes physical and chemical properties of the closely related compound, cinnamaldehyde, to provide a frame of reference. This data should be used as an estimation, and stringent safety measures should always be followed.

PropertyValue (for Cinnamaldehyde as a proxy)Source
Molecular Formula C₉H₇ClO (this compound)[2][7]
Molecular Weight 166.60 g/mol (this compound)[2][7]
Appearance Solid[7]
Melting Point 57-63 °C[7]
Vapor Pressure 0.026 mmHg @ 25°C[1]
Flash Point 71°C (159.8°F)[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[3]

  • Confined Spaces: Do not enter confined spaces where this chemical may be present until the atmosphere has been checked and deemed safe.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[8] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[3] Due to the aromatic and chlorinated nature of the compound, the following glove materials are recommended:

      • PVA (Polyvinyl Alcohol): Offers very high resistance to aromatic and chlorinated solvents. Note that PVA is water-soluble and should not be used in aqueous environments.[1][9]

      • Butyl Rubber: Provides good protection against aldehydes and ketones.[10][11]

      • Nitrile Rubber: While offering broad chemical resistance, breakthrough times can be less than one hour for some chlorinated aromatic compounds.[12] It is suitable for splash protection but not for prolonged immersion.

      • Neoprene: Offers good general chemical and wear resistance.[10][11]

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or tasks with a high risk of exposure, a chemical-resistant suit is recommended.[3] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][3]

  • Respiratory Protection:

    • If handling the solid form and dust generation is possible, a P95 (US) or P1 (EU) particle respirator is recommended for nuisance exposures.[4]

    • For higher-level protection or when vapors may be present, an air-purifying respirator with organic vapor (OV) cartridges is necessary.[4] Combination cartridges such as OV/AG/P99 (US) or ABEK-P2 (EU) offer broader protection.[4]

Handling and Storage
  • Avoid all personal contact, including inhalation of dust and vapors.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Keep containers tightly sealed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[3]

  • Protect containers from physical damage and inspect regularly for leaks.[3]

Spill and Emergency Procedures

Immediate and appropriate action is necessary in the event of a spill to mitigate risks.

Small-Scale Spill Cleanup
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined above, including respiratory protection.

  • Containment: Use dry, inert materials such as sand, vermiculite, or diatomaceous earth to contain the spill.[3]

  • Cleanup:

    • Carefully sweep or shovel the absorbed material into a clean, dry, sealable, and appropriately labeled container for disposal.[3]

    • Use cleanup procedures that avoid generating dust.[3]

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the container with the spilled material as hazardous waste according to the disposal plan.

Large-Scale Spill

In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[1][2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated solids (e.g., absorbent materials, gloves, paper towels) and solutions, must be collected in a designated hazardous waste container for halogenated organic waste.[13]

  • Container Requirements:

    • Use a container that is in good condition, compatible with the waste, and has a tightly sealing lid.[2]

    • Do not fill the container beyond 90% of its capacity.

    • Keep the container closed at all times except when adding waste.[2]

Waste Labeling
  • Clearly label the waste container with the words "Hazardous Waste".

  • Identify the contents, including "this compound" and any other components of the waste mixture. Do not use abbreviations or chemical formulas.[2]

  • Indicate the approximate percentages or volumes of each component.[13]

Storage of Waste
  • Store the hazardous waste container in a designated satellite accumulation area that is in a well-ventilated location, such as a fume hood or a ventilated cabinet.[14]

  • Ensure secondary containment is in place to capture any potential leaks.[14]

Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.

  • Incineration: The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Workflow for Safe Handling and Disposal

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_spill Spill Response cluster_disposal Disposal Phase prep_controls 1. Engineering Controls (Fume Hood) prep_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_controls->prep_ppe handle_chem 3. Handle this compound prep_ppe->handle_chem spill_check Spill Occurs? handle_chem->spill_check spill_cleanup 4. Execute Spill Cleanup Procedure spill_check->spill_cleanup Yes waste_collect 6. Collect Experimental Waste in Halogenated Waste Container spill_check->waste_collect No spill_waste 5. Collect Spill Waste in Halogenated Waste Container spill_cleanup->spill_waste waste_label 7. Label Waste Container Correctly spill_waste->waste_label waste_collect->waste_label waste_store 8. Store Waste in Satellite Accumulation Area waste_label->waste_store waste_dispose 9. Arrange for Professional Disposal (Incineration) waste_store->waste_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.